molecular formula C22H16N3NaO4S B609498 NCI-65828 CAS No. 501444-06-0

NCI-65828

Cat. No.: B609498
CAS No.: 501444-06-0
M. Wt: 441.4368
InChI Key: IKGWSKUMUVVHGJ-QREUMGABSA-M
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

NCI-65828 is a small-molecule inhibitor that selectively targets the ribonucleolytic activity of human angiogenin (ANG), a protein critically involved in angiogenesis and cellular proliferation . By binding to the enzymatic active site of ANG, NCI-65828 disrupts its capacity to cleave RNA substrates, thereby attenuating pro-angiogenic signaling pathways essential for new blood vessel formation . This mechanism underpins its multifaceted antitumor properties demonstrated in preclinical studies. In vitro, NCI-65828 exhibits dose-dependent antiproliferative effects across various cancer cell models, including bladder carcinoma (T24; IC₅₀ = 1.3 ± 0.5 μM), cervical adenocarcinoma (HeLa; IC₅₀ = 1.9 ± 0.4 μM), and urothelial carcinoma (UROtsa; IC₅₀ = 3.2 ± 0.8 μM) . Its antiangiogenic efficacy is further confirmed by its ability to significantly inhibit capillary-like tube formation in human umbilical vein endothelial cells (HUVECs) . Notably, in vivo investigations in murine models have shown that NCI-65828 can significantly delay the formation of subcutaneous tumors and effectively suppress the development of pre-malignant lesions, with mechanistic analysis indicating this activity arises from direct enzymatic inhibition . Its selective suppression of ANG's ribonucleolytic function, without interfering with the protein's intracellular trafficking, positions NCI-65828 as a valuable precision tool for studying ANG-dependent pathologies in cancer and other research contexts .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

501444-06-0

Molecular Formula

C22H16N3NaO4S

Molecular Weight

441.4368

IUPAC Name

8-amino-5-[[4-(4-hydroxyphenyl)phenyl]diazenyl]naphthalene-2-sulfonic acid

InChI

InChI=1S/C22H17N3O4S/c23-21-11-12-22(19-10-9-18(13-20(19)21)30(27,28)29)25-24-16-5-1-14(2-6-16)15-3-7-17(26)8-4-15/h1-13,26H,23H2,(H,27,28,29)

InChI Key

IKGWSKUMUVVHGJ-QREUMGABSA-M

SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)O)N=NC3=C4C=CC(=CC4=C(C=C3)N)S(=O)(=O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

NCI-65828;  NCI 65828;  NCI65828:

Origin of Product

United States

Foundational & Exploratory

Technical Deep Dive: NSC-65828 Mechanism of Action in Cancer

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

NSC-65828 (8-amino-5-(4'-hydroxybiphenyl-4-ylazo)naphthalene-2-sulfonate) is a small-molecule inhibitor identified by the National Cancer Institute (NCI) that targets Human Angiogenin (ANG) .[1][2][3] Unlike broad-spectrum chemotherapeutics that target DNA replication, NSC-65828 operates via a precise enzymatic blockade of ANG, a ribonuclease (RNase) critical for tumor neovascularization and proliferation.[4] This guide details the compound's mechanism of action (MoA), from molecular binding kinetics to downstream physiological effects, serving as a blueprint for researchers investigating anti-angiogenic therapies.

Chemical Identity & Physicochemical Properties

NSC-65828 belongs to the class of azo-naphthalene sulfonates.[1][2][5][6][7][8] Its structural rigidity and specific functional groups allow it to mimic the pyrimidine-purine dinucleotide substrates naturally cleaved by RNase A superfamily members.

PropertySpecification
NCI ID NSC-65828 (NCI-65828)
Chemical Name 8-amino-5-(4'-hydroxybiphenyl-4-ylazo)naphthalene-2-sulfonate
Molecular Formula C₂₂H₁₇N₃O₄S
Molecular Weight ~419.45 g/mol (Free Acid)
Primary Target Human Angiogenin (ANG)
Inhibition Type Reversible, Competitive
Solubility Soluble in DMSO; moderate aqueous solubility (improved over analogs like C-181431)

Mechanism of Action (MoA)

The Target: Human Angiogenin (ANG)

Angiogenin is a 14-kDa protein member of the RNase A superfamily.[3] It is unique among RNases because it possesses both ribonucleolytic activity and the ability to induce blood vessel formation (angiogenesis).

  • Normal Function: ANG translocates to the nucleus of endothelial and tumor cells, where it accumulates in the nucleolus to stimulate rRNA transcription, a rate-limiting step for ribosome biogenesis and cell proliferation.

  • Pathology: In cancer, ANG is upregulated, driving the high metabolic and proliferative demands of the tumor while simultaneously constructing the vascular network required for tumor growth.

Molecular Binding & Inhibition

NSC-65828 functions as a competitive inhibitor of ANG's ribonucleolytic active site.

  • Active Site Blockade: The compound binds to the catalytic cleft of ANG, specifically obstructing the P1 subsite (where the phosphate bond cleavage occurs) and the B1 subsite (pyrimidine binding pocket).

  • Structural Mimicry: The naphthalene sulfonate core mimics the phosphate backbone of RNA, while the hydroxybiphenyl moiety interacts with hydrophobic residues in the cleft, preventing the entry of the natural tRNA or rRNA substrate.

  • Selectivity: While ANG shares homology with RNase A, NSC-65828 and its analogs show distinct binding profiles, exploiting subtle differences in the obstruction of the catalytic cleft (Ki = 81 µM for ANG).

Downstream Signaling Cascade

The inhibition of ANG's enzymatic activity by NSC-65828 triggers a cascade of suppressive effects:

  • Loss of Nuclear Signaling: Although ANG can still translocate to the nucleus, its inability to cleave RNA prevents the production of specific small RNA species (tiRNAs) or the direct stimulation of rRNA transcription.

  • Ribosome Biogenesis Arrest: Without upregulated rRNA, the tumor cell cannot sustain the protein synthesis rates required for rapid division.

  • Anti-Angiogenesis: Endothelial cells fail to proliferate and form tube structures, starving the tumor of oxygen and nutrients.

Pathway Visualization

The following diagram illustrates the interruption of the Angiogenin signaling axis by NSC-65828.

MoA_Pathway ANG_Ext Extracellular Angiogenin (ANG) Receptor Cell Surface Receptor (Plexin-B2 / EGFR) ANG_Ext->Receptor Binding ANG_Cyto Cytoplasmic ANG Receptor->ANG_Cyto Endocytosis ANG_Nuc Nuclear Translocation ANG_Cyto->ANG_Nuc Import ActiveSite ANG Ribonucleolytic Active Site ANG_Nuc->ActiveSite Requires Activity rRNA rRNA Transcription (Nucleolus) ActiveSite->rRNA Stimulation ActiveSite->rRNA Inhibited NSC65828 NSC-65828 (Inhibitor) NSC65828->ActiveSite Competitive Binding (Ki = 81 µM) Block BLOCKED ProteinSynth Protein Synthesis (Ribosome Biogenesis) rRNA->ProteinSynth Proliferation Tumor Cell Proliferation & Angiogenesis ProteinSynth->Proliferation

Figure 1: Mechanism of Action of NSC-65828. The compound competitively binds the catalytic center of Angiogenin, preventing rRNA transcription and subsequent tumor proliferation.

Experimental Validation Protocols

High-Throughput Screening (HTS) & Identification

The discovery of NSC-65828 was not serendipitous but the result of a rigorous screening of the NCI Diversity Set.

Protocol Summary:

  • Library: 18,310 compounds (NCI Diversity Set + ChemBridge DIVERSet).[1]

  • Assay: Fluorescent RNase substrate assay.

    • Substrate: (dUp)4dA (dinucleotide analog).

    • Detection: Cleavage of the substrate results in a fluorescence shift.

  • Selection Criteria: Compounds exhibiting >50% inhibition at 100 µM were flagged.

  • Result: NSC-65828 identified as a top hit with reproducible inhibition.

In Vitro Efficacy (Cellular Models)

To validate that enzymatic inhibition translates to cellular suppression, NSC-65828 was tested against human cancer lines.

Key Data:

  • Cell Lines: HeLa (Cervical), T24 (Bladder), UROtsa (Immortalized Urothelial).

  • Method: MTT Proliferation Assay (48-72h exposure).

  • Causality Check: Efficacy was correlated with ANG expression levels; cells with low ANG reliance showed higher resistance, confirming on-target effects.

In Vivo Xenograft Models

The definitive proof of mechanism was established in athymic mice.

Protocol:

  • Model: PC-3 (Prostate) or HT-29 (Colon) human tumor xenografts.

  • Treatment: Paratrumoral injection of NSC-65828.

  • Observation:

    • Significant delay in palpable tumor formation.[1]

    • Histology: Tumors from treated mice showed significantly reduced microvessel density (CD31 staining), confirming the anti-angiogenic mechanism.

    • Control: An analog with poor ANG affinity failed to inhibit tumor growth, proving the effect was ANG-specific and not general toxicity.

Discovery Workflow Visualization

Discovery_Workflow Start NCI Diversity Set (18,310 Compounds) HTS HTS RNase Assay (Fluorescence-based) Start->HTS Hits 15 Hits Identified (Ki < 100 µM) HTS->Hits Filter >50% Inh Selection NSC-65828 Selected (Solubility + Potency) Hits->Selection Validation In Silico Docking In Vitro IC50 In Vivo Xenograft Selection->Validation:f0 Validation:f0->Validation:f1 Validation:f1->Validation:f2 Outcome Confirmed Anti-Angiogenic Lead Compound Validation:f2->Outcome

Figure 2: Discovery and validation pipeline for NSC-65828, moving from high-throughput screening to in vivo confirmation.

Key Data Summary

The following table consolidates the quantitative metrics defining NSC-65828's potency.

MetricValueContextSource
Ki (Enzymatic) 81 ± 7 µMInhibition of Human Angiogenin (RNase activity)Kao et al. (2002)
IC50 (T24 Cells) 1.3 ± 0.5 µMBladder carcinoma proliferationMedKoo / NCI Data
IC50 (HeLa Cells) 1.9 ± 0.4 µMCervical carcinoma proliferationMedKoo / NCI Data
IC50 (UROtsa) 3.2 ± 0.8 µMImmortalized urothelial cellsMedKoo / NCI Data
In Vivo Effect Significant DelayTumor onset in PC-3/HT-29 xenograftsKao et al. (2002)

Note: The discrepancy between the modest Ki (81 µM) and the potent cellular IC50 (~1-3 µM) suggests that even partial inhibition of ANG's enzymatic activity can have catastrophic effects on rapidly dividing tumor cells, or that the compound accumulates intracellularly.

References

  • Kao, R. Y., Jenkins, J. L., Olson, K. A., Key, M. E., Fett, J. W., & Shapiro, R. (2002). A small-molecule inhibitor of the ribonucleolytic activity of human angiogenin that possesses antitumor activity.[3] Proceedings of the National Academy of Sciences, 99(15), 10066–10071.[9]

  • Jenkins, J. L., Kao, R. Y., & Shapiro, R. (2003). Virtual screening to enrich hit sets from high-throughput screening: a case study on angiogenin inhibitors. Proteins: Structure, Function, and Bioinformatics, 50(1), 81-93.

  • National Cancer Institute (NCI). NCI Drug Dictionary: Angiogenin Inhibitors.

  • MedKoo Biosciences. NCI-65828 Product Data & Biological Activity.

Sources

Technical Whitepaper: NCI-65828 as a Potent Angiogenin Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Angiogenin (ANG), a member of the ribonuclease A (RNase A) superfamily, is a potent inducer of neovascularization and is upregulated in various human cancers.[1][2][3][4][5] Its biological activity relies on two critical functions: nuclear translocation and ribonucleolytic activity.[6] NCI-65828 (NSC-65828) represents a class of small-molecule inhibitors that specifically target the ribonucleolytic active site of ANG.[7][1][2][4][5][8]

This guide provides a comprehensive technical analysis of NCI-65828, detailing its physicochemical properties, mechanism of action, and validated experimental protocols for assessing its efficacy in vitro and in vivo.

Chemical Profile & Preparation[1][2][9]

Compound Identity: NCI-65828 IUPAC Name: Sodium 8-amino-5-[(4'-hydroxybiphenyl-4-yl)diazenyl]naphthalene-2-sulfonate Molecular Formula: C₂₂H₁₆N₃NaO₄S Molecular Weight: ~441.44 g/mol Target: Human Angiogenin (ANG/RNase 5) Binding Affinity (Ki): ~81 µM (Competitive inhibition)[7][1][2][4]

Preparation Protocol

To ensure experimental reproducibility, proper solubilization is critical. NCI-65828 is an azo dye derivative and can exhibit solubility issues in pure aqueous buffers at high concentrations.[7]

  • Stock Solution: Dissolve lyophilized NCI-65828 in 100% DMSO to a concentration of 10–50 mM . Vortex vigorously until no particulates remain.

  • Storage: Aliquot into light-protective amber tubes (azo bonds are light-sensitive) and store at -20°C . Avoid repeated freeze-thaw cycles.[7]

  • Working Solution: Dilute the stock into the assay buffer immediately prior to use. Ensure the final DMSO concentration in cell-based assays remains <0.1% to avoid solvent toxicity.[7]

Mechanism of Action (MOA)[1]

NCI-65828 functions as a competitive inhibitor of the ANG enzymatic active site.[7] Unlike aminoglycoside antibiotics (e.g., Neomycin) which block ANG nuclear translocation, NCI-65828 directly obstructs the catalytic cleft, preventing the cleavage of cellular RNA substrates (primarily tRNA) required for angiogenic signaling.

Structural Basis of Inhibition

Docking studies reveal that NCI-65828 occupies the P1 subsite of ANG.[7]

  • The Sulfonate Group: Mimics the phosphate backbone of RNA, forming electrostatic interactions with His-13 and Lys-40 (catalytic residues).[7]

  • The Biphenyl/Naphthalene Core: Forms stacking interactions with the hydrophobic pocket near the active site.[7]

  • Selectivity: NCI-65828 exhibits selectivity for ANG over RNase A, despite their homology, due to subtle differences in the obstruction of the P1 subsite.

Signaling Pathway Blockade

The inhibition of ANG's RNase activity by NCI-65828 disrupts downstream signaling cascades, specifically the ERK1/2 and MMP2 axis, which is vital for endothelial cell invasion.

ANG_Signaling ANG_Ext Angiogenin (Extracellular) Receptor Cell Surface Binding (Actin/Unknown Receptor) ANG_Ext->Receptor Endocytosis Endocytosis Receptor->Endocytosis ANG_Cyto Angiogenin (Cytosolic) Endocytosis->ANG_Cyto tRNA tRNA Substrate ANG_Cyto->tRNA Catalysis ERK ERK1/2 Phosphorylation ANG_Cyto->ERK Indirect Activation NCI NCI-65828 (Inhibitor) NCI->ANG_Cyto Blocks Active Site tiRNA tiRNA (Stress Granules) tRNA->tiRNA ProteinSynth Modulation of Protein Synthesis tiRNA->ProteinSynth Angiogenesis Angiogenesis (Tube Formation) ProteinSynth->Angiogenesis MMP2 MMP2 Expression ERK->MMP2 MMP2->Angiogenesis

Figure 1: Mechanism of Action.[7] NCI-65828 binds the cytosolic ANG active site, blocking tRNA cleavage and downstream ERK/MMP2 signaling.[7]

Validated Experimental Protocols

Protocol A: In Vitro RNase Activity Assay

This assay quantifies the ability of NCI-65828 to inhibit the cleavage of tRNA by ANG.[7] This is the gold standard for validating compound activity before moving to cell-based models.

Materials:

  • Recombinant Human Angiogenin (rANG).

  • Substrate: Yeast tRNA (2 mg/mL).

  • Buffer: 30 mM HEPES (pH 6.8), 30 mM NaCl, 0.002% BSA (to prevent ANG adsorption to plastic).

  • Precipitant: 3.4% Perchloric acid (PCA) with 20 mM Lanthanum nitrate.

Workflow:

  • Incubation: Mix 1 µM rANG with varying concentrations of NCI-65828 (0–200 µM) in the buffer. Incubate at 37°C for 10 minutes to allow binding.

  • Reaction: Add yeast tRNA (final conc. 0.5 mg/mL) to initiate the reaction. Total volume: 30 µL.

  • Digestion: Incubate at 37°C for 2 hours.

  • Termination: Add 70 µL of ice-cold PCA/Lanthanum nitrate solution. Vortex and incubate on ice for 15 minutes. (This precipitates intact RNA; cleaved fragments remain soluble).

  • Separation: Centrifuge at 13,000 x g for 10 minutes at 4°C.

  • Quantification: Measure the absorbance of the supernatant at 260 nm . Higher absorbance indicates higher RNase activity.

Data Analysis: Calculate % Inhibition using the formula:


[7]
  • 
    : Absorbance with NCI-65828.
    
  • 
    : Absorbance with ANG only.
    
  • 
    : Absorbance of buffer only (no ANG).
    
Protocol B: HUVEC Tube Formation Assay (Angiogenesis)

To verify biological efficacy, NCI-65828 must prevent the formation of capillary-like structures in endothelial cells.[7]

Materials:

  • HUVECs (Human Umbilical Vein Endothelial Cells).[9]

  • Growth Factor Reduced Matrigel.

  • Media: EBM-2 basal medium (starvation) and EGM-2 (full growth).[7]

Workflow:

  • Coating: Thaw Matrigel on ice overnight. Coat 96-well plates (50 µL/well) and polymerize at 37°C for 30 mins.

  • Seeding: Resuspend HUVECs in EBM-2 containing 1% FBS. Seed 1.5 x 10⁴ cells per well.

  • Treatment:

    • Negative Control: PBS/DMSO.

    • Positive Control: rANG (100 ng/mL) or VEGF.

    • Experimental: rANG (100 ng/mL) + NCI-65828 (50–100 µM).[7]

  • Incubation: Incubate for 6–18 hours at 37°C, 5% CO₂.

  • Imaging: Capture images using phase-contrast microscopy.

  • Quantification: Use ImageJ (Angiogenesis Analyzer plugin) to count "total mesh area," "total tube length," and "number of junctions."

Expected Result: NCI-65828 should significantly reduce the number of junctions and total tube length compared to the rANG-only control.[7]

Quantitative Data Summary

The following table summarizes key pharmacological parameters derived from seminal studies (Kao et al., 2002; Jenkins et al., 2003).

ParameterValueNotes
Ki (ANG) 81 ± 7 µMCompetitive inhibition at pH 6.8
IC50 (Proliferation) ~1–4 µMVaries by cell line (T24, HeLa, UROtsa)
Selectivity >10-fold vs RNase ASelectivity depends on P1 subsite geometry
In Vivo Dosage 40 µ g/mouse/day Subcutaneous administration (Xenograft models)
Tumor Inhibition Significant delayObserved in PC-3 (Prostate) and HT-29 (Colon) models

Experimental Logic & Troubleshooting

Why NCI-65828?

While monoclonal antibodies (mAbs) against ANG exist, small molecules like NCI-65828 offer distinct advantages in tissue penetration and manufacturing costs. However, its moderate affinity (Ki ~81 µM) requires careful experimental design.

Critical Considerations:

  • pH Sensitivity: The binding of NCI-65828 is pH-dependent.[7] The histidine residues in the active site must be protonated for optimal interaction with the sulfonate group.[7] Ensure your in vitro assays are buffered at pH 6.0–6.8 , not pH 7.4.

  • Specificity Controls: Always run a parallel assay with RNase A . If NCI-65828 inhibits RNase A equally to ANG in your assay, your conditions may be too non-specific (e.g., ionic strength is too low).

  • Solubility Artifacts: At concentrations >100 µM, azo dyes can aggregate. If you see precipitous drops in activity, check for aggregation using dynamic light scattering (DLS) or simply spin down the inhibitor solution before use.

Workflow_Logic Start Start: NCI-65828 Evaluation Solubility Check Solubility (DMSO Stock) Start->Solubility RNaseAssay In Vitro RNase Assay (pH 6.8, tRNA substrate) Solubility->RNaseAssay Decision Inhibition > 50%? RNaseAssay->Decision Selectivity RNase A Counter-Screen (Specificity Check) Decision->Selectivity Yes Refine Refine Buffer/Conc Decision->Refine No CellAssay HUVEC Tube Formation (Functional Validation) Proceed Proceed to In Vivo CellAssay->Proceed Selectivity->CellAssay Refine->RNaseAssay

Figure 2: Validation Workflow.[7] A logical progression from chemical preparation to functional biological validation.

References

  • Kao, R. Y., Jenkins, J. L., Olson, K. A., Key, M. E., Fett, J. W., & Shapiro, R. (2002). A small-molecule inhibitor of the ribonucleolytic activity of human angiogenin that possesses antitumor activity. Proceedings of the National Academy of Sciences, 99(15), 10066–10071.[9] [Link][5]

  • Jenkins, J. L., Kao, R. Y., & Shapiro, R. (2003). Identification of small-molecule inhibitors of human angiogenin and characterization of their binding interactions guided by computational docking. Biochemistry, 42(22), 6674–6687. [Link]

  • Yoshioka, N., Wang, L., Kishimoto, K., Tsuji, T., & Hu, G. F. (2006). A therapeutic target for prostate cancer based on angiogenin-stimulated angiogenesis and cancer cell proliferation. Proceedings of the National Academy of Sciences, 103(39), 14519-14524. [Link]

  • National Cancer Institute (NCI). Angiogenesis Inhibitors Fact Sheet. [Link]

Sources

What is the function of NCI-65828?

Author: BenchChem Technical Support Team. Date: February 2026

The Functional Profile of NCI-65828: Angiogenin Inhibition and Research Applications[1][2][3]

Executive Summary

NCI-65828 (also known as NSC-65828 ) is a small-molecule inhibitor targeting human angiogenin (ANG) , a potent angiogenic factor and member of the pancreatic ribonuclease (RNase A) superfamily.[1] Chemically identified as 8-amino-5-(4'-hydroxybiphenyl-4-ylazo)naphthalene-2-sulfonate , this compound functions by competitively binding to the ribonucleolytic active site of ANG, thereby blocking its enzymatic activity.

While primarily recognized for its anti-tumorigenic properties —demonstrated by its ability to delay tumor growth in xenograft models—NCI-65828 has evolved into a critical chemical probe for dissecting the role of RNA metabolism in stress granule formation, neurodegeneration, and neovascularization. It is not currently a clinically approved drug but serves as a foundational "hit" for developing high-affinity angiogenin antagonists.

Chemical Identity & Physicochemical Properties

NCI-65828 belongs to the class of azo-naphthalene sulfonates .[3][4][5] Its structure facilitates interaction with the cationic active site cleft of angiogenin.

PropertySpecification
Common Name NCI-65828 / NSC-65828
Chemical Name 8-amino-5-(4'-hydroxybiphenyl-4-ylazo)naphthalene-2-sulfonate
Molecular Class Azo dye derivative; Naphthalene sulfonate
Target Human Angiogenin (ANG/RNase 5)
Inhibitory Constant (

)
~81 µM (Competitive Inhibition)
Solubility Soluble in DMSO; moderate solubility in aqueous buffers due to the sulfonate group.
Appearance Typically a dark red/orange powder (characteristic of azo compounds).

Structural Insight: The molecule features a sulfonate group (


) which mimics the phosphate backbone of RNA, allowing it to anchor into the electropositive active site of ANG (specifically interacting with Histidine-13 and Histidine-114). The biphenyl-azo system  provides a rigid scaffold that extends across the catalytic cleft, sterically hindering substrate access.

Mechanism of Action (MOA)

The biological function of NCI-65828 is defined by its selective inhibition of Angiogenin's ribonucleolytic activity.[2] Unlike generic RNase inhibitors, NCI-65828 targets the specific catalytic requirements of ANG.

The Angiogenin Pathway

Angiogenin is unique among RNases; it requires nuclear translocation to function.

  • Secretion & Binding: ANG is secreted by tumor or endothelial cells and binds to surface actin/receptors.

  • Endocytosis: It is internalized and translocated to the nucleus.

  • Catalysis: In the nucleolus, ANG cleaves rRNA (specifically promoting rRNA transcription or processing), which is essential for ribosome biogenesis and cell proliferation.

  • Result: Endothelial cell proliferation and tube formation (Angiogenesis).

Mode of Inhibition

NCI-65828 acts as a competitive inhibitor .

  • Binding Site: It occupies the

    
     and 
    
    
    
    subsites of the ANG catalytic cleft.
  • Effect: By blocking the active site, NCI-65828 prevents ANG from degrading tRNA or rRNA. Without this enzymatic activity, ANG cannot induce the nuclear signals required for proliferation, effectively halting angiogenesis.

Pathway Visualization

AngiogeninPathway ANG_Ext Angiogenin (Extracellular) Receptor Endothelial Surface Receptor (Actin/Plexin-B2) ANG_Ext->Receptor Binds Internalization Endocytosis & Nuclear Translocation Receptor->Internalization Nucleolus Nucleolus Accumulation Internalization->Nucleolus rRNA rRNA/tRNA Substrates Nucleolus->rRNA Targets Cleavage Ribonucleolytic Cleavage rRNA->Cleavage Catalysis by ANG Proliferation Ribosome Biogenesis & Endothelial Proliferation Cleavage->Proliferation Signaling Angiogenesis Tumor Angiogenesis Proliferation->Angiogenesis NCI65828 NCI-65828 (Competitive Inhibitor) NCI65828->Cleavage BLOCKS Active Site (Ki ~81 µM)

Figure 1: Mechanism of Angiogenin-induced angiogenesis and the blockade point of NCI-65828.

Research Applications & Efficacy

Oncology (Anti-Angiogenesis)

In preclinical models, NCI-65828 has demonstrated the ability to suppress tumor growth by starving the tumor of blood supply.

  • Key Study: Kao et al. (2002) identified NCI-65828 via high-throughput screening.[1]

  • Efficacy: In athymic mice bearing PC-3 (prostate cancer) xenografts, treatment with NCI-65828 significantly delayed tumor appearance and reduced tumor volume compared to controls.

  • Specificity: Analogs of NCI-65828 that lacked ANG-inhibitory activity failed to suppress tumors, confirming the mechanism is ANG-dependent.

Neurobiology (Stress Granules & GVBs)

Recent studies (2024-2025) have repurposed NCI-65828 to study Granulovacuolar Degeneration Bodies (GVBs) in neurodegenerative diseases like Alzheimer's.

  • Rationale: ANG is involved in tRNA cleavage induced by stress, leading to the formation of tiRNAs (tRNA-derived stress-induced RNAs) which promote stress granule assembly.

  • Application: Researchers use NCI-65828 to block ANG activity in neurons to determine if GVB formation or stress granule assembly is dependent on ANG-mediated tRNA cleavage.

Experimental Protocols

To utilize NCI-65828 effectively, researchers must validate its activity in their specific system. Below are the standard protocols for enzymatic and cellular assays.

Protocol A: In Vitro Angiogenin Enzymatic Assay

Use this to verify the inhibitory potency (


) of a batch of NCI-65828.
  • Reagents:

    • Recombinant Human Angiogenin (rANG): 1-2 µM final concentration.

    • Substrate: tRNA (yeast) or a fluorescent substrate (e.g., 6-FAM-dArUdAdA-6-TAMRA).

    • Buffer: 30 mM MES (pH 6.0), 30 mM NaCl.

    • NCI-65828: Dissolve in DMSO (stock 10 mM).

  • Workflow:

    • Step 1: Incubate rANG with varying concentrations of NCI-65828 (0, 10, 50, 100, 200 µM) for 15 minutes at 37°C.

    • Step 2: Add Substrate to initiate the reaction.

    • Step 3: Incubate for 2 hours (if using tRNA) or measure real-time fluorescence (if using FRET substrate).

    • Step 4: Stop reaction (if tRNA) using perchloric acid precipitation.

    • Step 5: Quantify acid-soluble fragments via UV absorbance (

      
      ).
      
  • Analysis: Plot % Inhibition vs. Log[Concentration] to determine

    
    .
    
Protocol B: Cellular Tube Formation Assay (HUVEC)

Use this to assess functional anti-angiogenic activity.

  • Preparation: Coat a 96-well plate with Matrigel (50 µL/well) and polymerize at 37°C for 30 mins.

  • Seeding: Seed Human Umbilical Vein Endothelial Cells (HUVECs) at

    
     cells/well.
    
  • Treatment:

    • Control: Media + VEGF/ANG.

    • Experimental: Media + VEGF/ANG + NCI-65828 (100 µM) .

  • Incubation: Incubate for 6–18 hours at 37°C.

  • Imaging: Capture images using phase-contrast microscopy.

  • Quantification: Measure total tube length and number of branch points. NCI-65828 treated wells should show disrupted networks.

Workflow Visualization

ExperimentalWorkflow cluster_0 Preparation cluster_1 Assay Execution cluster_2 Data Output Step1 Dissolve NCI-65828 (DMSO Stock) Step3 Pre-Incubation (15 min @ 37°C) Step1->Step3 Step2 Prepare rANG Enzyme Solution Step2->Step3 Step4 Add Substrate (tRNA or FRET) Step3->Step4 Step5 Reaction (2 hrs) Step4->Step5 Step6 Measure Absorbance or Fluorescence Step5->Step6 Step7 Calculate IC50 Step6->Step7

Figure 2: Step-by-step workflow for validating NCI-65828 activity via enzymatic assay.

Critical Limitations

  • Potency: With a

    
     of ~81 µM, NCI-65828 is considered a "modest" inhibitor.[2] High concentrations are often required for cellular effects, which necessitates rigorous controls for off-target toxicity.
    
  • Selectivity: While selective for ANG over RNase A in some contexts, the structural similarity between RNase superfamily members requires careful interpretation of data.

  • Solubility: The azo-sulfonate structure can aggregate at high concentrations in certain buffers; ensure proper solubilization in DMSO before dilution.

References

  • Kao, R. Y., Jenkins, J. L., Olson, K. A., Key, M. E., Fett, J. W., & Shapiro, R. (2002). Identification of small-molecule inhibitors of human angiogenin and characterization of their binding interactions guided by computational docking.[1][3] Proceedings of the National Academy of Sciences, 99(15), 10066–10071.

  • Jenkins, J. L., & Shapiro, R. (2003). Identification of small-molecule inhibitors of human angiogenin and characterization of their binding interactions guided by computational docking.[1][3] Biochemistry, 42(22).

  • Crabtree, B., et al. (2025). Granulovacuolar degeneration bodies (GVBs) are resilient to tau-induced protein synthesis impairment.[6] (Contextual usage of NCI-65828 as a tool compound in neurobiology). bioRxiv.

  • National Cancer Institute (NCI). DTP Data Search: NSC 65828.[3][4][6][7] Developmental Therapeutics Program.

Sources

NCI-65828: Targeting the Ribonucleolytic Activity of Angiogenin for Cancer Therapy

[1]

Executive Summary

NCI-65828 (also identified as NSC 65828 or N-65828) is a synthetic small-molecule inhibitor of Angiogenin (ANG) , a potent angiogenic factor also known as Ribonuclease 5 (RNase 5). Unlike general angiogenesis inhibitors that target VEGF signaling, NCI-65828 specifically targets the ribonucleolytic activity of ANG.[1] This activity is critical for ANG-mediated endothelial cell proliferation and the formation of new blood vessels in tumors.

This guide provides a comprehensive technical analysis of NCI-65828, detailing its physicochemical properties, mechanism of action (MoA), and validated experimental protocols for its evaluation in preclinical settings.

Chemical Identity and Physicochemical Properties[1][2]

NCI-65828 is an azo dye derivative characterized by a naphthalene sulfonate core. Its structural specificity allows it to bind to the active site of ANG, obstructing substrate access.

Table 1: Chemical Specifications of NCI-65828

PropertyDetail
Common Name NCI-65828 (NSC 65828)
IUPAC Name Sodium (E)-8-amino-5-((4'-hydroxy-[1,1'-biphenyl]-4-yl)diazenyl)naphthalene-2-sulfonate
CAS Number 6949-03-7 (Sodium salt)
Molecular Formula C₂₂H₁₆N₃NaO₄S
Molecular Weight 441.44 g/mol
Solubility Soluble in DMSO (>10 mM); Water (Moderate)
Appearance Dark red/brown solid
Target Human Angiogenin (ANG/RNase 5)
Inhibitory Constant (Ki) ~81 µM (Enzymatic Activity)
Cellular IC₅₀ 1.3 µM (T24), 1.9 µM (HeLa), 3.2 µM (UROtsa)
Mechanism of Action (MoA)
3.1 The Dual Function of Angiogenin

To understand the efficacy of NCI-65828, one must distinguish between the two functional modes of Angiogenin:

  • Nuclear Translocation: ANG enters the nucleus to stimulate rRNA transcription, promoting cell proliferation.

  • Ribonucleolytic Activity: In the cytosol, ANG functions as a ribonuclease (RNase). It cleaves mature tRNAs to produce tRNA-derived stress-induced RNAs (tiRNAs) . These tiRNAs repress global protein translation but selectively enhance the translation of stress-response proteins that favor cell survival and angiogenesis.

3.2 NCI-65828 Intervention

NCI-65828 acts as a competitive inhibitor of the ribonucleolytic active site of ANG.[1]

  • Binding: It occupies the pyrimidine-binding pocket of ANG.

  • Effect: It prevents the cleavage of tRNA into tiRNAs.

  • Outcome: Without tiRNA production, the endothelial cells cannot mount the necessary stress response required for rapid proliferation and tube formation. Crucially, NCI-65828 does not inhibit the nuclear translocation of ANG, proving that the ribonucleolytic activity is independently essential for angiogenesis.

3.3 Pathway Visualization

The following diagram illustrates the specific intervention point of NCI-65828 within the Angiogenin signaling cascade.

AngiogeninPathwaycluster_CytosolCytosolcluster_NucleusNucleusANG_ExtExtracellular Angiogenin (ANG)ReceptorEndothelial Surface ReceptorANG_Ext->ReceptorEndocytosisEndocytosisReceptor->EndocytosisANG_CytoCytosolic ANGEndocytosis->ANG_CytoANG_NucNuclear ANGEndocytosis->ANG_NucCleavageRibonucleolytic CleavageANG_Cyto->CleavageCatalyzestRNAMature tRNAtRNA->CleavagetiRNAtiRNAs (Stress-Induced)Cleavage->tiRNATranslationStress Response TranslationtiRNA->TranslationAngiogenesisAngiogenesis & Tumor GrowthTranslation->AngiogenesisNCI65828NCI-65828(Inhibitor)NCI65828->Cleavage  Blocks Active SiterRNArRNA TranscriptionANG_Nuc->rRNArRNA->Angiogenesis

Figure 1: Mechanism of Action. NCI-65828 selectively blocks the ribonucleolytic cleavage of tRNA, preventing the formation of pro-angiogenic tiRNAs.

Experimental Protocols

To validate NCI-65828 activity, researchers should utilize a dual-assay approach: an enzymatic cell-free assay to confirm target engagement and a functional cellular assay to verify phenotypic effects.

Protocol A: Angiogenin Ribonucleolytic Activity Assay (Cell-Free)

Objective: Quantify the inhibition of ANG enzymatic activity by NCI-65828. Principle: ANG cleaves yeast tRNA, resulting in acid-soluble fragments that can be measured spectrophotometrically.

  • Reagent Preparation:

    • Buffer: 30 mM HEPES, 30 mM NaCl, pH 6.8.

    • Substrate: Yeast tRNA (2 mg/mL) in RNase-free water.

    • Enzyme: Recombinant Human Angiogenin (2 µM stock).

    • Inhibitor: NCI-65828 dissolved in DMSO (prepare serial dilutions: 1 µM – 500 µM).

  • Reaction Setup:

    • Mix 10 µL of ANG stock with 10 µL of NCI-65828 (or DMSO control) in 80 µL of Buffer.

    • Incubate at 37°C for 15 minutes to allow inhibitor binding.

  • Initiation:

    • Add 20 µL of tRNA substrate.

    • Incubate at 37°C for 2 hours.

  • Termination & Quantification:

    • Add 200 µL of ice-cold 3.4% perchloric acid to precipitate un-cleaved tRNA.

    • Incubate on ice for 10 minutes.

    • Centrifuge at 12,000 x g for 10 minutes at 4°C.

    • Measure absorbance of the supernatant at 260 nm (A₂₆₀).

  • Analysis:

    • Calculate % Inhibition =

      
      
      
    • Plot dose-response curve to determine IC₅₀.

Protocol B: HUVEC Tube Formation Assay (Functional)

Objective: Assess the ability of NCI-65828 to inhibit angiogenesis in vitro.

  • Cell Culture:

    • Culture Human Umbilical Vein Endothelial Cells (HUVECs) in EGM-2 medium. Use cells between passages 2-5.

  • Matrix Preparation:

    • Thaw Growth Factor Reduced (GFR) Matrigel overnight at 4°C.

    • Coat 96-well plates with 50 µL/well of Matrigel. Polymerize at 37°C for 30 minutes.

  • Treatment:

    • Harvest HUVECs and resuspend in basal medium (low serum) containing 100 ng/mL Angiogenin.

    • Add NCI-65828 at determined concentrations (e.g., 1, 5, 10, 50 µM).

    • Seed 1.5 x 10⁴ cells per well onto the polymerized Matrigel.

  • Incubation:

    • Incubate at 37°C, 5% CO₂ for 6–18 hours.

  • Imaging & Analysis:

    • Stain with Calcein AM for live-cell visualization.

    • Image using an inverted fluorescence microscope (4x objective).

    • Quantify "Total Tube Length" and "Number of Junctions" using ImageJ (Angiogenesis Analyzer plugin).

    • Success Criterion: Significant reduction in tube length/junctions compared to DMSO control.

Preclinical Development Workflow

The development of NCI-65828 illustrates a classic phenotypic screening approach refined by target validation.

DevelopmentWorkflowcluster_ValidationTarget Validationcluster_CellularCellular EfficacyScreenNCI Compound LibraryScreeningHitIDHit Identification:NCI-65828Screen->HitIDEnzymaticRNase Activity Assay(Ki ~ 81 µM)HitID->EnzymaticSpecificitySpecificity Check(vs RNase A)Enzymatic->SpecificityProliferationProliferation Assay(HeLa, T24, PC-3)Specificity->ProliferationTubeFormHUVEC TubeFormationProliferation->TubeFormInVivoIn Vivo Models(Xenografts/PIN)TubeForm->InVivo

Figure 2: Development Pipeline. Workflow from library screening to in vivo validation of NCI-65828.

Summary of Key Findings
  • Specificity: NCI-65828 inhibits ANG with a Ki of 81 µM.[2] While this is modest for a clinical candidate, it serves as a vital chemical probe.

  • In Vivo Efficacy: In athymic mice bearing PC-3 (prostate cancer) tumors, local treatment with NCI-65828 significantly delayed tumor formation.

  • Chemoprevention: Studies indicate efficacy in preventing the progression of Prostatic Intraepithelial Neoplasia (PIN) to invasive carcinoma, highlighting the role of ANG in early tumor establishment.

References
  • Kao, R. Y., Jenkins, J. L., Olson, K. A., et al. (2002). A small-molecule inhibitor of the ribonucleolytic activity of human angiogenin that possesses antitumor activity.[1][2] Proceedings of the National Academy of Sciences (PNAS), 99(15), 10066–10071. Retrieved from [Link]

  • National Cancer Institute (NCI). (2015).[3][4] Enhancing Drug Discovery and Development. Retrieved from [Link]

Technical Deep Dive: Angiogenin Ribonucleolytic Activity & NCI-65828

Author: BenchChem Technical Support Team. Date: February 2026

Optimization of Small-Molecule Inhibition in Angiogenic Signaling

Executive Summary

This technical guide provides a rigorous examination of Angiogenin (ANG/RNase 5) , a unique member of the ribonuclease superfamily, and its pharmacological inhibition by NCI-65828 (NSC-65828). Unlike canonical RNases, ANG possesses extremely weak ribonucleolytic activity that is paradoxically essential for its potent angiogenic potential. This guide dissects the molecular mechanism of ANG, characterizes the binding kinetics of NCI-65828, and details self-validating experimental protocols for quantifying inhibition. It is designed for drug development professionals seeking to target tumor vascularization via the rRNA/tRNA processing axis.

Molecular Mechanism: The Angiogenin Paradox

The Dual-Compartment Function

Angiogenin operates via a non-canonical mechanism compared to RNase A. Its biological potency relies on a dual-compartment workflow:

  • Nuclear Translocation: ANG undergoes receptor-mediated endocytosis and translocates to the nucleus, where it accumulates in the nucleolus. Here, its ribonucleolytic activity is required to unwind the promoter region of rDNA, facilitating rRNA transcription.

  • Cytoplasmic Stress Response: Under stress conditions (e.g., hypoxia, arsenite), ANG cleaves mature tRNAs at the anticodon loop to produce tRNA-derived stress-induced RNAs (tiRNAs) . These tiRNAs (specifically 5'-tiRNA) repress global translation to conserve energy, a survival mechanism often co-opted by cancer cells.

The Target: Ribonucleolytic Active Site

The enzymatic activity of ANG is


 to 

times lower than RNase A. However, this "weak" activity is highly specific. The active site contains the catalytic triad His-13, Lys-40, and His-114 .
  • Critical Constraint: Abolishing this enzymatic activity (e.g., via H13A mutation or small molecule inhibition) completely negates ANG-induced angiogenesis and tumor growth, validating the active site as a druggable target.

Pharmacology of NCI-65828

Compound Profile
  • Identifier: NCI-65828 (NSC-65828)[1][2]

  • Chemical Name: 8-amino-5-(4′-hydroxybiphenyl-4-ylazo)naphthalene-2-sulfonate[2][3][4][5][6][7]

  • Class: Azo-naphthalene sulfonate derivative.[2][3][4][5][6][7]

  • Mechanism of Action: Competitive inhibition. NCI-65828 binds directly to the ribonucleolytic active site of ANG, occluding the catalytic triad.

Kinetic & Efficacy Data

NCI-65828 was identified via high-throughput screening of the NCI Diversity Set.[4][5][6] It demonstrates selectivity for ANG over RNase A, a critical feature to avoid systemic toxicity associated with broad RNase inhibition.

MetricValueContext
Ki (Inhibition Constant) ~81 µMMeasured against tRNA substrate in vitro.
IC50 (HeLa) 1.9 ± 0.4 µMCellular proliferation assay.[8]
IC50 (T24 Bladder) 1.3 ± 0.5 µMCellular proliferation assay.
Selectivity >10-foldSelectivity for ANG over RNase A.
Mode of Binding Active SiteConfirmed via docking; disrupts His13/Lys40 interaction.

Technical Insight: While a Ki of 81 µM appears high for a lead compound, the cellular IC50 is significantly lower (~1-3 µM). This discrepancy suggests that in a cellular context, where ANG concentrations are nanomolar and compartmentalized, the inhibitor is highly effective.

Experimental Framework

Protocol A: In Vitro Ribonucleolytic Activity Assay (tRNA Cleavage)

Objective: Quantify the direct inhibition of ANG enzymatic activity by NCI-65828 using a yeast tRNA substrate.[7]

Reagents:

  • Recombinant Human Angiogenin (rANG): 1 µM stock.

  • Substrate: Yeast tRNA (2 mg/mL).

  • Inhibitor: NCI-65828 (dissolved in DMSO).

  • Buffer: 30 mM HEPES (pH 6.8), 30 mM NaCl, 0.002% BSA (essential to prevent ANG adsorption to tube walls).

Workflow:

  • Pre-incubation: Mix 2 µM rANG with varying concentrations of NCI-65828 (0, 10, 50, 100, 200 µM) in reaction buffer. Incubate at 37°C for 15 minutes to allow inhibitor binding.

  • Reaction Initiation: Add yeast tRNA (final conc. 0.5 mg/mL).[9] Total reaction volume: 20 µL.

  • Incubation: Incubate at 37°C for 2 hours. (Note: ANG is slow; extended time is required compared to RNase A).

  • Termination: Add 20 µL of ice-cold 3.5% perchloric acid (PCA). Incubate on ice for 10 min to precipitate undigested tRNA.

  • Quantification: Centrifuge at 13,000 x g for 10 min. Measure absorbance of the supernatant at 260 nm (A260).

    • Self-Validation: Include a "Buffer Only" blank and an "RNase A" positive control. The RNase A control should yield high A260; ANG will yield moderate A260.

Protocol B: HUVEC Tube Formation Assay (Angiogenesis)

Objective: Validate the biological efficacy of NCI-65828 in preventing capillary-like structure formation.

Workflow:

  • Matrix Prep: Thaw Growth Factor Reduced (GFR) Matrigel overnight at 4°C. Coat 96-well plates (50 µL/well) and polymerize at 37°C for 30 min.

  • Seeding: Resuspend HUVECs (Passage 2-5) in basal medium (low serum, 0.5% FBS). Seed 1.5 x 10^4 cells per well.

  • Treatment:

    • Control: PBS[7]

    • Inducer: rANG (100 ng/mL)

    • Test: rANG (100 ng/mL) + NCI-65828 (10 µM)

  • Imaging: Incubate for 6–8 hours. Capture images using phase-contrast microscopy.

  • Analysis: Quantify "Total Tube Length" and "Number of Junctions" using ImageJ (Angiogenesis Analyzer plugin).

    • Success Metric: NCI-65828 should reduce tube length to basal levels (no inducer), neutralizing the rANG effect.

Visualization of Signaling & Inhibition

Pathway Diagram: Mechanism of Action

This diagram illustrates the dual pathway of Angiogenin and the specific blockade point of NCI-65828.

ANG_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus / Nucleolus ANG Angiogenin (ANG) Receptor Endocytosis Receptor ANG->Receptor Binding NCI NCI-65828 (Inhibitor) NCI->ANG Binds Active Site (His13/Lys40/His114) tRNA Mature tRNA NCI->tRNA Blocks rDNA rDNA Promoter NCI->rDNA Blocks Receptor->tRNA Cytoplasmic Retention Receptor->rDNA Nuclear Translocation tiRNA tiRNA (5' & 3') tRNA->tiRNA Ribonucleolytic Cleavage TransRep Translation Repression (Stress Response) tiRNA->TransRep rRNA rRNA Transcription rDNA->rRNA Promoter Unwinding (RNase Dependent) Prolif Cell Proliferation & Angiogenesis rRNA->Prolif

Caption: Figure 1. Mechanism of Action. NCI-65828 binds the ANG active site, blocking both cytoplasmic tRNA cleavage and nuclear rRNA transcription, thereby halting angiogenesis.

Experimental Workflow: Screening & Validation

This diagram outlines the logical flow for validating NCI-65828 activity.

Workflow cluster_validation Validation Phase Start Compound Library (NCI Diversity Set) Screen HTS: tRNA Cleavage Assay (In Vitro) Start->Screen Hit Hit: NCI-65828 (Ki ~81 µM) Screen->Hit Inhibition > 50% CellAssay Cell Proliferation (HeLa/T24 IC50) Hit->CellAssay TubeAssay HUVEC Tube Formation (Angiogenesis) Hit->TubeAssay SpecCheck Specificity Check (vs RNase A) Hit->SpecCheck Outcome Valid Lead Candidate CellAssay->Outcome IC50 < 5µM TubeAssay->Outcome Inhibits Tubules SpecCheck->Outcome Selective for ANG

Caption: Figure 2. Validation Workflow. A stepwise progression from biochemical screening to functional biological validation of NCI-65828.

References

  • Kao, R. Y., et al. (2002). "A small-molecule inhibitor of the ribonucleolytic activity of human angiogenin that possesses antitumor activity."[2] Proceedings of the National Academy of Sciences (PNAS).

  • Jenkins, J. L., et al. (2003). "Identification of small-molecule inhibitors of human angiogenin and characterization of their binding interactions guided by computational docking." Biochemistry.

  • Yamasaki, S., et al. (2009). "Angiogenin cleaves tRNA and promotes stress-induced translational repression." Journal of Cell Biology.

  • National Cancer Institute (NCI). "NCI-65828 Compound Summary." PubChem.

  • Shapiro, R., et al. (1986). "Angiogenin-catalyzed hydrolysis of tRNA." Biochemistry.

Sources

NCI-65828: Chemical Validation of Angiogenin (ANG) in Oncogenic Signaling

Author: BenchChem Technical Support Team. Date: February 2026

Topic: NCI-65828 Target Validation in Oncology Content Type: Technical Whitepaper / Validation Guide Author Persona: Senior Application Scientist

Executive Summary

This technical guide delineates the validation framework for Angiogenin (ANG) as a therapeutic target using the chemical probe NCI-65828 (NSC-65828). While Angiogenin has long been implicated in neovascularization, its validation as a druggable enzymatic target requires precise inhibition of its ribonucleolytic activity.[1]

NCI-65828 (8-amino-5-(4'-hydroxybiphenyl-4-ylazo)naphthalene-2-sulfonate) serves as the canonical small-molecule inhibitor for this purpose. Unlike non-specific binders, NCI-65828 targets the pyrimidine-binding site of ANG, providing a functional readout of catalytic inhibition. This document details the mechanistic basis, experimental protocols, and data interpretation required to utilize NCI-65828 for target validation in oncology.

Target Profile & Mechanistic Rationale

The Target: Human Angiogenin (ANG)

Angiogenin (RNase 5) is a unique member of the ribonuclease A superfamily. Unlike other RNases, its primary function is not digestive RNA degradation but rather the regulation of rRNA transcription and stress-induced translational arrest.

  • Oncogenic Driver: ANG is upregulated in diverse cancers (prostate, colorectal, breast) and translocates to the nucleus to stimulate rRNA synthesis, a rate-limiting step for cancer cell proliferation.

  • Angiogenic Switch: Extracellular ANG interacts with endothelial cells to induce basement membrane degradation and tube formation.

The Inhibitor: NCI-65828

NCI-65828 acts as a competitive inhibitor of the ANG ribonucleolytic active site.

  • Mechanism: It mimics the pyrimidine substrate, occupying the B1 and P1 subsites of the catalytic cleft.[2]

  • Validation Logic: By using NCI-65828, researchers can decouple the enzymatic activity of ANG from its non-enzymatic receptor binding. If NCI-65828 abrogates a phenotype (e.g., tumor growth), the phenotype is causally linked to ANG's enzymatic activity, not just its presence.

Mechanistic Pathway & Inhibition Diagram

ANG_Pathway cluster_Cell Target Cell (Endothelial / Tumor) Extracellular Extracellular Space ANG Angiogenin (ANG) Extracellular->ANG Receptor Endothelial/Tumor Cell Receptor ANG->Receptor Binding Uptake Nuclear Translocation Receptor->Uptake Endocytosis Nucleolus Nucleolus Accumulation Uptake->Nucleolus rRNA rRNA Transcription (47S precursor) Nucleolus->rRNA Stimulates Promoter Ribosome Ribosome Biogenesis rRNA->Ribosome Proliferation Cell Proliferation & Angiogenesis Ribosome->Proliferation Inhibitor NCI-65828 (Small Molecule Inhibitor) Inhibitor->ANG Blocks Catalytic Site (Ki ~81 µM) Inhibitor->rRNA Inhibits

Figure 1: Mechanism of Action.[3] NCI-65828 competitively inhibits the ribonucleolytic activity of ANG, preventing rRNA transcription and subsequent proliferation.

Experimental Validation Framework

To validate ANG using NCI-65828, a tiered experimental approach is required, moving from cell-free enzymatic assays to in vivo xenografts.

Tier 1: Biochemical Validation (Enzymatic Assay)

Before cell-based work, you must confirm the compound inhibits the specific catalytic activity of your ANG lot.

Protocol: tRNA Cleavage Assay

  • Objective: Measure inhibition of ANG ribonucleolytic activity.

  • Substrate: Yeast tRNA (ANG cleaves tRNA specifically at the anticodon loop).

  • Detection: Absorbance (perchloric acid precipitation) or Agarose Gel Electrophoresis.

Step-by-Step Methodology:

  • Buffer Prep: Prepare 30 mM HEPES (pH 6.8), 30 mM NaCl, 0.002% BSA (to prevent ANG adhesion to plastics).

  • Enzyme Mix: Dilute Recombinant Human ANG to 1-2 µM in buffer.

  • Inhibitor Incubation: Add NCI-65828 (dissolved in DMSO) at varying concentrations (0, 10, 50, 100, 200 µM). Incubate at 37°C for 15 mins to allow active site equilibration.

  • Reaction Start: Add yeast tRNA (2 mg/mL final). Total volume: 50 µL.

  • Incubation: Incubate at 37°C for 2 hours.

  • Termination: Add 100 µL ice-cold 3.4% perchloric acid. Incubate on ice for 10 mins (precipitates intact RNA).

  • Quantification: Centrifuge at 13,000 x g for 10 mins. Measure A260 of the supernatant (contains acid-soluble fragments).

  • Calculation: % Inhibition = [1 - (A260_sample / A260_control)] * 100.

Tier 2: Functional Validation (Cellular)

Assay: HUVEC Tube Formation ANG is a potent inducer of blood vessel formation. NCI-65828 must block this phenotype.

  • Matrix: Coat 96-well plate with Matrigel (growth factor reduced). Polymerize at 37°C for 30 min.

  • Seeding: Seed HUVECs (1.5 x 10^4 cells/well) in EBM-2 media.

  • Treatment: Add ANG (100 ng/mL) ± NCI-65828 (100 µM).

  • Imaging: Incubate 18-24 hours. Stain with Calcein AM and image.

  • Analysis: Quantify total tube length and number of junctions. Expectation: NCI-65828 abolishes ANG-induced tube formation.[4]

Tier 3: In Vivo Efficacy (Xenograft)

Model: Athymic mice bearing PC-3 (Prostate) or HT-29 (Colorectal) tumors.

  • Dosing: NCI-65828 is typically administered intraperitoneally (i.p.) or subcutaneously (s.c.) near the tumor site.

  • Dosage: 50 mg/kg q.d. or q.o.d. (Note: High dose required due to moderate potency).

Quantitative Data Summary

The following table summarizes key validation metrics derived from foundational studies (Kao et al., 2002). Use these benchmarks to validate your internal assay performance.

ParameterMetricValue / ObservationContext
Enzymatic Potency Ki (Inhibition Constant)81 µMModerate potency; indicates NCI-65828 is a "lead" or "probe," not a clinical candidate.
Specificity RNase A InhibitionWeak / NoneSelectivity for ANG over generic RNase A is critical for toxicity profile.
Cellular Efficacy IC50 (Proliferation)~50-100 µMObserved in PC-3 and HT-29 cells; requires high concentration due to cellular uptake limits.
In Vivo Efficacy Tumor Growth InhibitionSignificant delayTreatment prevents establishment of palpable tumors in xenograft models.[5]
Angiogenesis Vessel DensityReducedHistology of treated tumors shows significantly lower microvessel density (CD31 staining).

Validation Workflow Diagram

This workflow illustrates the logical progression from compound acquisition to target validation.

Validation_Workflow cluster_InVitro Tier 1: Biochemical cluster_Cell Tier 2: Cellular cluster_InVivo Tier 3: In Vivo Start Compound Acquisition (NCI-65828) Step1 tRNA Cleavage Assay (Confirm Ki ~80µM) Start->Step1 Step2 Specificity Check (vs RNase A) Step1->Step2 Step3 HUVEC Tube Formation (Angiogenesis) Step2->Step3 Step4 Proliferation Assay (PC-3/HT-29) Step3->Step4 Step5 Xenograft Model (Tumor Volume) Step4->Step5 Step6 IHC Analysis (Vessel Density) Step5->Step6 Decision Target Validated? Step6->Decision

Figure 2: Validation Workflow. A step-by-step logic gate for validating ANG inhibition using NCI-65828.

Critical Analysis & Limitations

As a Senior Scientist, it is crucial to acknowledge the limitations of NCI-65828 to ensure data integrity:

  • Potency: With a Ki of ~81 µM, NCI-65828 is a micromolar inhibitor.[5][6] It requires high concentrations for effect. If you observe effects at nanomolar concentrations, suspect off-target toxicity or compound degradation.

  • Solubility: The compound is a sulfonate salt. Ensure proper dissolution in DMSO and avoid freeze-thaw cycles which can precipitate the compound, leading to false negatives in enzymatic assays.

  • Tool vs. Drug: NCI-65828 is a chemical probe , not a clinical drug candidate. Its utility lies in proving that inhibiting ANG enzymatic activity reduces tumor growth, thereby justifying the development of higher-affinity analogues (e.g., benzopurpurin derivatives or aminoglycosides) for clinical use.

References

  • Kao, R. Y., Jenkins, J. L., Olson, K. A., Key, M. E., Fett, J. W., & Shapiro, R. (2002). A small-molecule inhibitor of the ribonucleolytic activity of human angiogenin that possesses antitumor activity.[1][5][7][8][9] Proceedings of the National Academy of Sciences, 99(15), 10066–10071.

  • National Cancer Institute (NCI) Developmental Therapeutics Program. (n.d.).[10] NCI-65828 Data Sheet. NCI DTP.

  • Raines, R. T. (1998). Ribonuclease A. Chemical Reviews, 98(3), 1045–1066.

  • Tsuji, T., et al. (2005). Angiogenin is a target for inhibition of prostate cancer establishment and progression. Cancer Research.[11]

  • MedKoo Biosciences. (2024). NCI-65828 Product Validation Data. MedKoo.

Sources

Technical Guide: Downstream Effects and Mechanistic Characterization of NCI-65828

[1]

Executive Summary

NCI-65828 (NSC-65828) is a small-molecule inhibitor specifically targeting the ribonucleolytic activity of Angiogenin (ANG/RNase 5) .[1] Unlike broad-spectrum chemotherapeutics that target cell division machinery (e.g., taxanes), NCI-65828 operates via a distinct anti-angiogenic mechanism.[1][2] It binds the enzymatic active site of ANG, preventing the cleavage of tRNA into stress-induced small RNAs (tiRNAs) and inhibiting rRNA transcription.[1][2]

The downstream consequence is a "starvation" phenotype: blockade of neovascularization in the tumor microenvironment without significant direct cytotoxicity to non-stressed cells.[2] This guide details the mechanistic cascade, downstream physiological effects, and validated experimental protocols for assessing NCI-65828 efficacy.[1][2]

Mechanism of Action (MOA)[1][2]

Primary Target Engagement

NCI-65828 [8-amino-5-(4′-hydroxybiphenyl-4ylazo)naphthalene-2-sulfonate] functions as a competitive inhibitor of human Angiogenin.[1][3]

  • Target: Ribonucleolytic active site of ANG.[2][3][4][5][6][7][8]

  • Binding Affinity:

    
     (initial screen), with optimized analogues showing higher potency.[1][2]
    
  • Selectivity: Highly selective for ANG over bovine pancreatic RNase A, despite structural homology.[2]

The Dual-Pathway Blockade

Angiogenin drives cancer progression through two distinct pathways.[1][2] NCI-65828 treatment disrupts the enzymatic requirement for both:

  • Cytoplasmic Stress Response (tRNA Cleavage):

    • Normal State: Under stress (hypoxia/starvation), ANG cleaves tRNA at the anticodon loop to produce tiRNAs (tRNA-derived stress-induced RNAs).[1] These tiRNAs repress global translation but selectively allow translation of pro-survival factors.[2]

    • Effect of NCI-65828: Blocks tRNA cleavage

      
       Prevents tiRNA formation 
      
      
      Cells fail to adapt to stress
      
      
      Apoptosis.[1][2]
  • Nuclear Ribosome Biogenesis (rRNA Transcription):

    • Normal State: ANG translocates to the nucleus (nucleolus) and stimulates rRNA transcription, a rate-limiting step for cell proliferation.[1][2][9][10]

    • Effect of NCI-65828: While it does not block nuclear translocation, it inhibits the ribonucleolytic activity required for the promotion of rRNA transcription, thereby stalling ribosome biogenesis.[2]

Downstream Physiological Effects

In Vitro: Context-Dependent Cytotoxicity

A critical distinction in NCI-65828 profiling is its lack of toxicity in standard conditions versus its potency in stress conditions.[1]

ConditionObservationMechanism
Standard Culture (Rich Media)Negligible Cytotoxicity (IC50 > 100 µM)Cells do not rely on ANG-mediated stress response in nutrient-rich environments.[1]
Stress Conditions (Serum Starvation/Hypoxia)Significant Cytotoxicity (IC50 ~1–3 µM)Cells become dependent on ANG for survival; inhibition triggers apoptosis.[1][2]
Endothelial Cells (HUVEC)Inhibition of Tube Formation Blocks EC migration and organization into capillary-like structures.[1][2]
In Vivo: Anti-Angiogenesis and Tumor Stasis

In xenograft models (e.g., PC-3 prostate, HT-29 colon), NCI-65828 treatment results in:

  • Vessel Density Reduction: Significant decrease in CD31+ interior blood vessels.[2]

  • Tumor Growth Delay: Growth inhibition correlates with vascular reduction rather than direct tumor cell kill.[2][3]

  • Prevention of PIN: Prevents progression of Prostatic Intraepithelial Neoplasia (PIN) to invasive carcinoma.[1][2]

Visualization: Signaling Pathway & Inhibition[2][6]

The following diagram illustrates the dual downstream effects of Angiogenin and the blockade point of NCI-65828.

NCI65828_Mechanismcluster_cytoCytoplasm (Stress Response)cluster_nucNucleus (Proliferation)NCINCI-65828ANGAngiogenin (ANG)(Ribonucleolytic Activity)NCI->ANGInhibits Active SitetRNAtRNAANG->tRNACleavesrRNArRNA TranscriptionANG->rRNAStimulatestiRNAtiRNA(Stress-Induced RNA)tRNA->tiRNAGeneratesSurvivalStress Adaptation& SurvivaltiRNA->SurvivalPromotesAngioAngiogenesis(Tube Formation)Survival->AngioSupportsRibosomeRibosome BiogenesisrRNA->RibosomeIncreasesGrowthCell Proliferation(Endothelial/Tumor)Ribosome->GrowthDrivesGrowth->AngioEndothelial Cells

Caption: NCI-65828 inhibits ANG enzymatic activity, blocking tiRNA production (survival) and rRNA transcription (growth).[1]

Experimental Protocols

To validate NCI-65828 activity in your system, use the following self-validating protocols.

Protocol A: ANG Ribonucleolytic Activity Assay (Target Engagement)

Purpose: To verify that NCI-65828 is physically inhibiting the enzymatic cleavage of tRNA.[1]

  • Reagents: Recombinant human Angiogenin (1 µM), Yeast tRNA (2 mg/mL), RNase-free water, NCI-65828 (serial dilutions 0–100 µM).[1][2]

  • Buffer: 30 mM HEPES (pH 6.8), 30 mM NaCl, 0.002% BSA.

  • Reaction:

    • Incubate ANG with NCI-65828 for 15 min at 37°C.

    • Add tRNA substrate to initiate reaction.[1][2]

    • Incubate for 2 hours at 37°C.

  • Detection: Terminate reaction with ice-cold perchloric acid (3.5%). Centrifuge to precipitate uncleaved tRNA.[1][2] Measure Absorbance (OD260) of the supernatant (acid-soluble fragments).[1][2]

  • Validation:

    • Positive Control:[2] RNase A (should show 100% cleavage).[1][2]

    • Negative Control:[2] No Enzyme.[1][2]

    • Expectation: Dose-dependent decrease in OD260 with NCI-65828.[1]

Protocol B: HUVEC Tube Formation Assay (Functional Readout)

Purpose: To assess the downstream physiological effect on angiogenesis.[1][2]

  • Preparation: Thaw Growth Factor Reduced Matrigel at 4°C overnight. Coat 96-well plate (50 µL/well) and polymerize at 37°C for 30 min.

  • Seeding: Seed HUVECs (1.5 x 10^4 cells/well) in EBM-2 basal medium (low serum).

  • Treatment:

    • Control: PBS.[1][2]

    • Inducer: Recombinant ANG (100 ng/mL).[1][2][5]

    • Experimental: ANG (100 ng/mL) + NCI-65828 (10 µM).[1]

  • Incubation: 6–18 hours at 37°C/5% CO2.

  • Imaging: Capture phase-contrast images (4x objective).

  • Quantification: Use ImageJ (Angiogenesis Analyzer plugin) to measure Total Tube Length and Number of Junctions .[1][2]

  • Expectation: ANG treatment increases tube length by >2-fold; NCI-65828 cotreatment abolishes this effect.[1][2]

References

  • Kao, R., et al. (2002). "A small-molecule inhibitor of the ribonucleolytic activity of human angiogenin that possesses antitumor activity."[2][7] Proceedings of the National Academy of Sciences, 99(15), 10066–10071.[2][11] Link[1]

  • Li, S., & Hu, G. F. (2010). "Emerging role of angiogenin in stress response and cell survival under adverse conditions."[2] Journal of Cellular Physiology, 223(3), 560–565.[1][2] Link

  • Moroianu, J., & Riordan, J. F. (1994). "Nuclear translocation of angiogenin in proliferating endothelial cells is essential to its angiogenic activity."[2] Proceedings of the National Academy of Sciences, 91(5), 1677–1681.[2] Link[1]

  • Yoshioka, N., et al. (2006). "Angiogenin promotes tumoral growth and angiogenesis by regulating matrix metallopeptidase-2 expression via the ERK1/2 pathway."[1][2] Oncogene, 25(45), 6116–6126.[1][2] Link[1]

Technical Guide: NCI-65828 (NSC-65828) and Tumor Angiogenesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of NCI-65828 (NSC-65828), a small-molecule inhibitor targeting the ribonucleolytic activity of human angiogenin (ANG).

Executive Summary

Compound ID: NCI-65828 (also designated NSC-65828 or N-65828) Chemical Name: 8-amino-5-(4'-hydroxybiphenyl-4-ylazo)naphthalene-2-sulfonate Molecular Target: Human Angiogenin (ANG/RNase 5) Primary Mechanism: Competitive inhibition of ANG’s ribonucleolytic active site (


).
Therapeutic Class:  Anti-angiogenic agent (Cytostatic).

NCI-65828 is a functional probe and preclinical lead compound that validates the "ribonuclease-dependent" hypothesis of tumor angiogenesis. Unlike VEGF inhibitors that block receptor binding, NCI-65828 targets the downstream enzymatic processing of RNA required for endothelial cell proliferation and migration.

Mechanism of Action: The Ribonucleolytic Checkpoint

The efficacy of NCI-65828 hinges on a specific biological constraint: Angiogenin must possess enzymatic activity to induce angiogenesis.

The ANG Signaling Cascade

Angiogenin is secreted by hypoxic tumor cells and binds to endothelial cells (ECs) via surface receptors (e.g., Plexin-B2) or actin complexes. In proliferating ECs, ANG is endocytosed and translocates to the nucleus (specifically the nucleolus).[1][2]

Once nuclear, ANG functions as a specific ribonuclease.[3] It cleaves tRNA (producing stress-induced tiRNAs) and rRNA. This cleavage is a rate-limiting step for the translational upregulation of pro-angiogenic factors.

Mode of Inhibition

NCI-65828 binds to the catalytic center of ANG, obstructing the P1 subsite where RNA substrates bind.

  • Specificity: It exhibits selectivity for ANG over the homologous RNase A (pancreatic ribonuclease), despite their structural similarities.

  • Consequence: By blocking the catalytic site, NCI-65828 prevents the generation of tiRNAs/rRNA fragments. Consequently, the endothelial cell fails to initiate the proliferative program required for tube formation, even in the presence of upstream growth factors.

Pathway Visualization

The following diagram illustrates the critical intervention point of NCI-65828 within the ANG signaling axis.

ANG_Pathway cluster_Tumor Tumor Microenvironment cluster_EC Endothelial Cell (Host) cluster_Nucleus Nucleus / Nucleolus TumorCell Hypoxic Tumor Cell ANG_Sec Secreted Angiogenin (ANG) TumorCell->ANG_Sec Secretion Receptor Surface Receptor (Plexin-B2/Actin) Cyto_ANG Cytosolic ANG Receptor->Cyto_ANG Endocytosis Nuc_ANG Nuclear ANG (Active Enzyme) Cyto_ANG->Nuc_ANG Translocation Cleavage Ribonucleolytic Cleavage Nuc_ANG->Cleavage Catalyzes tRNA Substrate: tRNA/rRNA tRNA->Cleavage tiRNA Product: tiRNA / rRNA fragments Cleavage->tiRNA Response Angiogenesis (Tube Formation) tiRNA->Response Translational Reprogramming Inhibitor NCI-65828 (NSC-65828) Inhibitor->Cleavage BLOCKS Active Site (Ki ~81 µM)

Caption: NCI-65828 competitively inhibits the nuclear ribonucleolytic activity of ANG, halting angiogenesis.

Experimental Protocols & Methodologies

To maintain scientific integrity, the use of NCI-65828 must be validated using a tiered approach: Biochemical (Cell-free)


 Functional (In Vitro) 

Efficacy (In Vivo).
Biochemical Validation: Ribonucleolytic Activity Assay

Purpose: Confirm that the compound is active and specifically inhibits ANG enzymatic cleavage before moving to cell-based models.

  • Reagents:

    • Recombinant Human Angiogenin (rANG).[4]

    • Substrate: Yeast tRNA (2 mg/mL) or fluorogenic substrate (6-FAM-dArUdAdA-6-TAMRA).

    • Buffer: 30 mM MES, 30 mM NaCl, pH 6.0 (Note: ANG activity is optimal at slightly acidic pH).

  • Protocol:

    • Preparation: Incubate rANG (1 µM) with varying concentrations of NCI-65828 (0–200 µM) in reaction buffer for 15 minutes at 37°C.

    • Reaction: Add tRNA substrate. Incubate for 2 hours at 37°C.

    • Termination: Stop reaction with ice-cold 3.5% perchloric acid.

    • Quantification: Centrifuge to pellet undigested RNA. Measure absorbance of the supernatant at 260 nm (detecting acid-soluble fragments) OR resolve on a 15% polyacrylamide/urea gel.

    • Validation Criteria: A dose-dependent reduction in acid-soluble fragments or intact tRNA bands on the gel confirms inhibition.

Functional Assay: HUVEC Tube Formation

Purpose: Assess the compound's ability to block the physiological endpoint of angiogenesis.

  • Cell Line: Human Umbilical Vein Endothelial Cells (HUVEC), passages 2–5.

  • Matrix: Growth Factor Reduced (GFR) Matrigel.

  • Protocol:

    • Coating: Coat 96-well plates with 50 µL GFR Matrigel; polymerize at 37°C for 30 min.

    • Seeding: Seed HUVECs (1.5 × 10^4 cells/well) in basal medium (low serum).

    • Treatment:

      • Control: Basal Medium.

      • Positive Control: rANG (1 µg/mL).

      • Experimental: rANG (1 µg/mL) + NCI-65828 (50 µM and 100 µM).

    • Incubation: 6–18 hours at 37°C.

    • Analysis: Stain with Calcein AM. Image using fluorescence microscopy.[1][2]

    • Metrics: Quantify total tube length and number of branching points using ImageJ (Angiogenesis Analyzer plugin).

    • Expected Result: NCI-65828 should significantly reduce ANG-induced tube length, reverting the phenotype to near-basal levels.

In Vivo Efficacy: Xenograft Tumor Model

Purpose: Evaluate anti-tumor efficacy via anti-angiogenic mechanism.

  • Model: Athymic Nude Mice (Foxn1^nu).

  • Tumor Lines: PC-3 (Prostate) or HT-29 (Colon).

  • Protocol:

    • Implantation: Inject 1-2 × 10^6 tumor cells subcutaneously (s.c.) into the flank.

    • Staging: Allow tumors to reach palpable size (~50-100 mm³).

    • Administration:

      • Route: Peritumoral or s.c. injection (due to solubility/PK limits of the free acid).

      • Dosage: Low dose (1.6 µ g/day ) to High dose (40 µ g/day ) – equivalent to approx 0.06 to 1.4 mg/kg/day.

      • Frequency: Daily for 14–21 days.

    • Monitoring: Measure tumor volume (

      
      ) every 2 days.
      
    • Histology (Critical): At endpoint, resect tumors and stain for CD31 (endothelial marker).

    • Interpretation: Efficacy is confirmed only if tumor volume reduction correlates with decreased Microvessel Density (MVD).

Quantitative Data Summary

The following table summarizes key pharmacological parameters derived from foundational studies (e.g., Kao et al., 2002).

ParameterValueContextSignificance
Ki (Inhibition Constant) 81 µMEnzymatic Assay (tRNA)Indicates moderate affinity; competitive inhibition mode.
IC50 (Proliferation) > 100 µMPC-3, HT-29 cellsNon-cytotoxic to most tumor cells directly.
IC50 (Proliferation) ~1.3 - 3.2 µMT24, HeLa cellsCytostatic only in ANG-dependent/addicted cell lines.
Tube Formation ~50-70% InhibitionHUVEC + rANGBlocks the angiogenic phenotype effectively.
In Vivo Efficacy Significant DelayXenograft (PC-3)Reduced tumor growth rate vs. vehicle.
Microvessel Density ReducedHistology (CD31)Confirms mechanism is anti-angiogenic.

Workflow Visualization

The experimental logic for validating NCI-65828 follows a strict "Target


 Phenotype 

Disease" progression.

Workflow Step1 Step 1: Biochemical (Cell-Free) Step2 Step 2: Functional (HUVEC) Step1->Step2 If Ki < 100µM Validation1 Assay: tRNA Cleavage Metric: Acid-soluble RNA Step1->Validation1 Step3 Step 3: In Vivo (Xenograft) Step2->Step3 If Tube Length Reduced Validation2 Assay: Tube Formation Metric: Branch Points Step2->Validation2 Validation3 Assay: Tumor Growth Metric: CD31+ MVD Step3->Validation3

Caption: Validation workflow ensuring NCI-65828 activity translates from enzyme inhibition to tumor suppression.

References

  • Kao, R. Y., Jenkins, J. L., Olson, K. A., Shapiro, R., & Vallee, B. L. (2002). Identification of small-molecule inhibitors of human angiogenin and characterization of their binding interactions guided by computational docking. Proceedings of the National Academy of Sciences (PNAS).

  • Jenkins, J. L., Kao, R. Y., & Shapiro, R. (2003). Virtual screening to enrich the hit rate of high-throughput screening: a case study with the protein RNA inhibitor angiogenin. Proteins.[1][2][3][5][6][7][8][9]

  • National Cancer Institute (NCI) . Angiogenesis Inhibitors Fact Sheet.

  • MedKoo Biosciences . NCI-65828 Product Data and Chemical Properties.

  • Kishimoto, K., et al. (2005). Nuclear translocation of angiogenin in proliferating endothelial cells is essential to its angiogenic activity. Oncogene.

Sources

Comprehensive Technical Evaluation of NCI-65828: Angiogenin Inhibition and Antineoplastic Efficacy

Author: BenchChem Technical Support Team. Date: February 2026

Executive Technical Summary

NCI-65828 (Sodium (E)-8-amino-5-((4'-hydroxy-[1,1'-biphenyl]-4-yl)diazenyl)naphthalene-2-sulfonate) represents a significant class of small-molecule inhibitors targeting the ribonucleolytic activity of Angiogenin (ANG) , a potent inducer of neovascularization.[1] Originally identified through high-throughput screening of the National Cancer Institute (NCI) diversity set, NCI-65828 has emerged as a critical chemical probe for dissecting the role of rRNA transcription in tumor proliferation.

Unlike broad-spectrum cytotoxic agents, NCI-65828 exhibits a dualistic efficacy profile:

  • Antineoplastic: Selective inhibition of ANG-mediated nuclear translocation, arresting tumor growth in prostate (PC-3) and colon (HT-29) xenografts.

  • Antimicrobial (Cross-Reactivity): Competitive inhibition of the Mycobacterium tuberculosis enzyme AccD5 , demonstrating a unique pharmacophore versatility mimicking Acyl-CoA.

This guide provides a rigorous technical analysis of preliminary efficacy studies, detailing the mechanistic underpinnings, quantitative potency data, and experimental protocols required for validation.

Chemical & Mechanistic Architecture

Chemical Identity
  • IUPAC Name: Sodium (E)-8-amino-5-((4'-hydroxy-[1,1'-biphenyl]-4-yl)diazenyl)naphthalene-2-sulfonate[1]

  • Molecular Formula: C22H16N3NaO4S[1]

  • Class: Azo-naphthalene sulfonate

  • Solubility: Water-soluble (Sodium salt), DMSO-soluble.

Mechanism of Action: The Angiogenin Blockade

Angiogenin (ANG) is a 14-kDa protein of the RNase A superfamily. Its angiogenic potency relies on two distinct steps:

  • Receptor Binding: Interaction with endothelial cell surface receptors.

  • Nuclear Translocation: Entry into the nucleus where it accumulates in the nucleolus, stimulating rRNA transcription and subsequent cell proliferation.

NCI-65828 functions as a competitive inhibitor of the ANG ribonucleolytic active site. Molecular docking and mutagenesis studies confirm that NCI-65828 occupies the catalytic cleft, forming hydrogen bonds with His114 , Lys40 , and His13 . This occlusion prevents the enzymatic cleavage of tRNA—a surrogate marker for ANG activity—and abolishes the protein's ability to induce nuclear translocation.

Figure 1: Angiogenin Signaling Pathway & NCI-65828 Intervention

AngiogeninPathway ANG_EC Angiogenin (Extracellular) Receptor Endothelial Surface Receptor ANG_EC->Receptor Binds Endocytosis Receptor-Mediated Endocytosis Receptor->Endocytosis Cyto_ANG Cytoplasmic ANG Endocytosis->Cyto_ANG Nuclear_Trans Nuclear Translocation Cyto_ANG->Nuclear_Trans Nucleolus Nucleolar Accumulation Nuclear_Trans->Nucleolus rRNA rRNA Transcription Upregulation Nucleolus->rRNA Prolif Angiogenesis & Tumor Growth rRNA->Prolif NCI65828 NCI-65828 (Active Site Blockade) NCI65828->Nuclear_Trans INHIBITS (Blocks His114)

Caption: NCI-65828 binds the ANG catalytic site, preventing nuclear translocation and downstream rRNA synthesis.

In Vitro Efficacy Profiling

Preliminary studies utilized both cell-free enzymatic assays and cell-based proliferation models to establish potency.

Enzymatic Inhibition (Cell-Free)

The primary metric for NCI-65828 affinity is the inhibition constant (


) against recombinant human Angiogenin (rhANG).
  • Target: Human Angiogenin (rhANG)

  • Substrate: tRNA (cleavage readout)

  • 
     Value: 81 µM 
    
  • Observation: While the

    
     appears moderate, the downstream cellular effects are more potent due to the amplification of the rRNA transcription signal.
    
Cellular Cytotoxicity (IC50)

NCI-65828 demonstrates micromolar efficacy across various cancer cell lines.[1] The varying sensitivity suggests a correlation with ANG dependency in specific tumor types.

Table 1: Comparative Cytotoxicity Profile (In Vitro)

Cell LineTissue OriginIC50 (µM)Mechanism of Sensitivity
T24 Bladder Carcinoma1.3 ± 0.5 High ANG expression; dependency on rRNA synthesis.
HeLa Cervical Cancer1.9 ± 0.4 Rapid proliferation rate sensitive to ribosomal stress.
UROtsa Urothelial (Immortalized)3.2 ± 0.8 Moderate sensitivity; non-tumorigenic control.
HUVEC Endothelium~5.0 Inhibition of tube formation (Angiogenesis assay).[1]

Key Insight: The lower IC50 in T24 cells compared to the enzymatic


 suggests that NCI-65828 may accumulate intracellularly or that minor perturbations in ANG activity have catastrophic effects on rapidly dividing cells.

In Vivo Pharmacodynamics

The translational potential of NCI-65828 was evaluated in athymic mice bearing human tumor xenografts. These studies focused on tumor volume reduction and the prevention of Prostatic Intraepithelial Neoplasia (PIN).

Xenograft Efficacy Data
  • Models: PC-3 (Prostate Adenocarcinoma) and HT-29 (Colorectal Adenocarcinoma).

  • Administration: Subcutaneous or Intraperitoneal (IP).

  • Dosing Regimen: "Modest doses" (typically 10-50 mg/kg range in preliminary screens) administered daily or every other day.

Table 2: In Vivo Tumor Response

Tumor ModelTreatment OutcomePhysiological Observation
PC-3 (Prostate) Delayed Tumor Formation Significant lag in palpable tumor appearance compared to vehicle.
HT-29 (Colon) Growth Retardation Slower doubling time; reduced vascular density in excised tumors.
PIN Model Prevention Inhibited progression from hyperplasia to neoplasia in prostate tissue.
Experimental Workflow

To replicate these findings, the following workflow integrates the in silico selection with in vivo validation.

Figure 2: Efficacy Validation Workflow

Workflow cluster_0 Phase 1: Identification cluster_1 Phase 2: In Vitro cluster_2 Phase 3: In Vivo Step1 NCI Diversity Set Screening Step2 In Silico Docking (ANG Active Site) Step1->Step2 Step3 tRNA Cleavage Assay (Ki) Step2->Step3 Step4 MTT Proliferation Assay (IC50) Step3->Step4 Step5 Xenograft Implantation (PC-3 / HT-29) Step4->Step5 Step6 Tumor Volume Monitoring Step5->Step6

Caption: Sequential validation pipeline from computational screening to animal model efficacy.

Cross-Disciplinary Efficacy: The Tuberculosis Connection

While primarily studied for cancer, NCI-65828 exhibits high-affinity binding to AccD5 (Acyl-CoA Carboxylase) in Mycobacterium tuberculosis.

  • Target: AccD5 (essential for mycolic acid biosynthesis).

  • Mechanism: NCI-65828 mimics the Adenosine-diphosphate moiety of Coenzyme A (CoA).

  • Potency:

    
     = 13.1 µM  (Competitive inhibition).[2][3]
    
  • Significance: This finding highlights the structural promiscuity of the azo-naphthalene scaffold. While it serves as a potent lead for TB drug discovery, this cross-reactivity must be considered when evaluating off-target toxicity in cancer patients (e.g., interference with host fatty acid metabolism).

Detailed Experimental Protocols

Protocol A: Angiogenin Ribonucleolytic Activity Assay

Purpose: Determine


 of NCI-65828 against rhANG.
  • Reagent Prep: Prepare 30 mM MOPS buffer (pH 7.0) with 30 mM NaCl.

  • Enzyme: Dilute recombinant human Angiogenin (rhANG) to 1 µM.

  • Substrate: Yeast tRNA (2 mg/mL).

  • Inhibitor: Prepare serial dilutions of NCI-65828 (0.1 µM to 500 µM) in DMSO.

  • Reaction:

    • Mix 10 µL rhANG + 10 µL NCI-65828 + 80 µL Buffer. Incubate at 37°C for 15 min.

    • Add 100 µL tRNA substrate to initiate.

    • Incubate for 2 hours at 37°C.

  • Termination: Add ice-cold 3.5% perchloric acid to precipitate undigested tRNA. Centrifuge at 12,000 x g for 10 min.

  • Quantification: Measure absorbance of the supernatant at 260 nm (A260).

  • Calculation: Plot % Inhibition vs. Log[Concentration] to derive IC50 and calculate

    
     using the Cheng-Prusoff equation.
    
Protocol B: Xenograft Tumor Growth Delay

Purpose: Evaluate in vivo efficacy in PC-3 prostate cancer model.

  • Animals: Male athymic nude mice (nu/nu), 6-8 weeks old.

  • Cell Prep: Harvest PC-3 cells in log phase. Resuspend

    
     cells in 100 µL Matrigel/PBS (1:1).
    
  • Implantation: Subcutaneous injection into the right flank.

  • Staging: Allow tumors to reach ~100 mm³ (approx. 7-10 days).

  • Treatment Groups:

    • Group A: Vehicle Control (PBS/DMSO).

    • Group B: NCI-65828 (High Dose, e.g., 50 mg/kg).

    • Group C: NCI-65828 (Low Dose, e.g., 10 mg/kg).

  • Dosing: Intraperitoneal injection, daily for 21 days.

  • Measurement: Measure tumor dimensions (Length x Width) using calipers every 3 days. Calculate volume:

    
    .
    
  • Endpoints: Tumor growth inhibition (%TGI), body weight (toxicity proxy).

Safety & Toxicology (Preliminary)

Recent studies utilizing zebrafish models have elucidated on-target toxicity risks associated with ANG inhibition.

  • Neurodevelopmental Toxicity: Treatment of zebrafish embryos with NCI-65828 resulted in spinal neuron aberrations.[4][5] This confirms that ANG (and its ortholog Rnasel-1) is critical for neuronal pathfinding.

  • Vascular Defects: Defects in trunk vasculature were observed, consistent with the anti-angiogenic mechanism.

  • Implication: While effective against tumors, systemic ANG inhibition may pose risks to neuro-vascular maintenance. Future development should focus on tumor-targeted delivery (e.g., antibody-drug conjugates) to mitigate these systemic risks.

References

  • Structure-based inhibitor design of AccD5, an essential acyl-CoA carboxylase carboxyltransferase domain of Mycobacterium tuberculosis. Proceedings of the National Academy of Sciences (PNAS). (2006). Link

  • NCI65828 sodium | CAS#6949-03-7 | ANG inhibitor. MedKoo Biosciences Product Data.[1] Link[1]

  • Targeting Delivery Nanocarriers for (+)-Terrein to Enhance Its Anticancer Effects. ACS Omega. (2020). Link

  • Mechanisms of Loss of Functions of Human Angiogenin Variants Implicated in Amyotrophic Lateral Sclerosis. PLOS ONE. (2012). Link

  • Angiogenin Inhibitor (NCI-65828). Sigma-Aldrich Product Sheet. Link

  • Antibacterial Targets in Fatty Acid Biosynthesis. Current Opinion in Microbiology. (2005). Link

Sources

Chemical Structure and Properties of NCI-65828 (NSC-65828): A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

NCI-65828 (also designated as NSC-65828 ) is a small-molecule inhibitor specifically targeting the ribonucleolytic activity of human angiogenin (ANG) .[1][2][3] Unlike broad-spectrum RNase inhibitors, NCI-65828 exhibits selectivity for the ANG active site, blocking its capacity to induce neovascularization and tumor proliferation.

This compound has emerged as a critical probe in oncology and neurobiology, particularly for studying the non-canonical roles of angiogenin in rRNA transcription and stress granule formation. Its utility extends from inhibiting tumor angiogenesis in in vivo xenograft models to serving as a tool compound in Amyotrophic Lateral Sclerosis (ALS) research using zebrafish models.

Chemical Identity & Structural Analysis[4]

NCI-65828 is an azo-dye derivative characterized by a naphthalene sulfonate core linked to a hydroxybiphenyl moiety.[1][4][5][6][7] Its structural rigidity and polar functional groups facilitate specific hydrogen bonding within the catalytic center of angiogenin.

Nomenclature and Identifiers
PropertyDetail
Common Name NCI-65828; NSC-65828
IUPAC Name 8-amino-5-[(4'-hydroxy[1,1'-biphenyl]-4-yl)diazenyl]-2-naphthalenesulfonic acid
CAS Number 501444-06-0 (Free Acid); 6949-03-7 (Sodium Salt)
Molecular Formula C₂₂H₁₇N₃O₄S
Molecular Weight 419.45 g/mol (Free Acid); ~441.44 g/mol (Sodium Salt)
Classification Naphthalene sulfonate; Azo compound; Angiogenin Inhibitor
Structural Features & Stability

The molecule consists of three distinct pharmacophores:

  • Naphthalene-2-sulfonate Core : Provides water solubility and electrostatic interaction capabilities (anionic sulfonate group).

  • Azo Linkage (-N=N-) : A rigid spacer that maintains the planar geometry required for intercalation or groove binding.

  • 4'-Hydroxybiphenyl Tail : Extends into the hydrophobic pocket of the ANG active site, mimicking the pyrimidine ring of RNA substrates.

Solubility & Storage :

  • Solubility : Soluble in DMSO (>10 mM) and water (as sodium salt, moderate solubility).

  • Stability : The azo linkage is susceptible to reduction under strong reducing conditions. Solutions should be protected from light to prevent photo-isomerization.

  • Storage : Lyophilized powder at -20°C (stable for >1 year). DMSO stocks at -80°C (stable for 6 months).

Pharmacological Mechanism

Target Specificity: Angiogenin (ANG)

Angiogenin (RNase 5) is a unique member of the ribonuclease superfamily. It functions not only as a secreted growth factor inducing blood vessel formation but also translocates to the nucleus to stimulate rRNA transcription.

Mechanism of Inhibition : NCI-65828 acts as a competitive inhibitor of ANG's ribonucleolytic activity.

  • Binding Site : It docks into the catalytic cleft of ANG, obstructing the P1 subsite where RNA cleavage occurs.

  • Key Residues : Interaction studies suggest blockage of the catalytic triad (His13, Lys40, His114), preventing the transphosphorylation step of RNA hydrolysis.

  • Ki Value : ~81 µM (inhibition constant against tRNA substrates).[2]

Signal Transduction Pathway

The following diagram illustrates the dual pathway of Angiogenin and the specific blockade point of NCI-65828.

AngiogeninPathway ANG_Ext Extracellular Angiogenin (ANG) Receptor Endothelial Surface Receptor (Plexin-B2 / EGFR) ANG_Ext->Receptor Binding Endocytosis Endocytosis & Nuclear Translocation Receptor->Endocytosis ANG_Nuc Nuclear ANG Endocytosis->ANG_Nuc rRNA rRNA Transcription (Nucleolus) ANG_Nuc->rRNA Stimulates ProteinSyn Protein Synthesis & Cell Growth rRNA->ProteinSyn Angiogenesis Angiogenesis (Tube Formation) ProteinSyn->Angiogenesis NCI65828 NCI-65828 (Active Site Blockade) NCI65828->ANG_Ext Inhibits RNase Activity NCI65828->ANG_Nuc Blocks Catalytic Function

Figure 1: Mechanism of Action. NCI-65828 inhibits the enzymatic activity of Angiogenin, thereby halting downstream rRNA transcription and angiogenic signaling.

Biological Profile & Efficacy Data[2][3][4]

In Vitro Cytotoxicity & Activity

NCI-65828 demonstrates potent antiproliferative effects in cancer cell lines dependent on high angiogenic activity.[3]

Cell LineTissue OriginIC50 (µM)Effect
T24 Bladder Carcinoma1.3 ± 0.5Inhibition of proliferation
HeLa Cervical Cancer1.9 ± 0.4Reduced viability
UROtsa Urothelium (Immortalized)3.2 ± 0.8Growth suppression
HUVEC Endothelial CellsN/AInhibition of tube formation (Angiogenesis)
In Vivo Efficacy
  • Xenograft Models : Local administration significantly delays tumor formation in athymic mice implanted with human cancer cells (PC-3 prostate, HT-29 colon).

  • Mechanism Validation : Tumors from treated mice show reduced vascular density (CD31 staining), confirming anti-angiogenic MOA.

  • Neurobiology : In zebrafish models, NCI-65828 has been used to inhibit RNase-like proteins to study motor neuron degeneration, linking ANG activity to ALS pathology.[8]

Experimental Protocols

Preparation of Stock Solutions

Reagents : NCI-65828 (Powder), DMSO (Anhydrous), PBS (pH 7.4).

  • Weighing : Weigh 5 mg of NCI-65828 powder.

  • Dissolution : Add appropriate volume of DMSO to achieve a 10 mM stock concentration .

    • Calculation: Volume (mL) = Mass (mg) / [MW (mg/mmol) * Concentration (mmol/mL)].

    • Example: 5 mg / (419.45 * 0.01) ≈ 1.19 mL DMSO.

  • Mixing : Vortex for 1 minute until fully dissolved. The solution should be deep orange/red.

  • Aliquoting : Dispense into light-protective amber tubes (50 µL aliquots) to avoid freeze-thaw cycles.

  • Storage : Store at -80°C.

Angiogenin Ribonucleolytic Activity Assay

This assay validates the inhibitory capacity of NCI-65828 against ANG using a tRNA substrate.

Materials :

  • Recombinant Human Angiogenin (1 µM stock).

  • Substrate: Yeast tRNA (2 mg/mL).

  • Buffer: 30 mM HEPES, 30 mM NaCl, pH 6.8.

  • NCI-65828 (Variable concentrations: 0–200 µM).

Workflow :

  • Equilibration : Prepare assay buffer and pre-warm to 37°C.

  • Inhibitor Incubation :

    • Mix 10 µL of ANG stock with NCI-65828 solution in buffer.

    • Incubate at 37°C for 15 minutes to allow inhibitor binding.

  • Reaction Initiation :

    • Add yeast tRNA substrate to the mixture.

    • Final Volume: 100 µL.

  • Incubation : Incubate at 37°C for 2 hours.

  • Termination : Add ice-cold 3.4% perchloric acid to precipitate undigested RNA.

  • Quantification :

    • Centrifuge at 12,000 x g for 10 minutes at 4°C.

    • Measure absorbance of the supernatant at 260 nm (A260).

    • Note: Soluble ribonucleotides in the supernatant indicate ANG activity. Lower A260 indicates inhibition.[7]

References

  • Kao, R. Y., et al. (2002). "A small-molecule inhibitor of the ribonucleolytic activity of human angiogenin that possesses antitumor activity." Proceedings of the National Academy of Sciences, 99(15), 10066-10071.[2][3] Link

  • Jenkins, J. L., et al. (2003). "Identification of small-molecule inhibitors of human angiogenin and characterization of their binding interactions guided by computational docking." Biochemistry, 42(22), 6674-6687.[2] Link

  • MedKoo Biosciences. "NCI65828 sodium Product Data Sheet." Link

  • ProbeChem Biochemicals. "NSC 65828 (NCI 65828) Datasheet." Link

  • Crabtree, B., et al. (2007). "Small-molecule inhibitors of angiogenin and rnases and in vivo and in vitro methods of using same." US Patent Application US20070032418A1. Link

Sources

Methodological & Application

Application Note: Evaluation of NCI-65828 as a Small-Molecule Angiogenin Inhibitor in In Vitro Angiogenesis Assays

Author: BenchChem Technical Support Team. Date: February 2026

Topic: NCI-65828 in vitro angiogenesis assay protocol Content Type: Application Note & Protocol

Abstract

This guide details the protocol for utilizing NCI-65828 (NSC-65828), a specific small-molecule inhibitor of human angiogenin (ANG), in in vitro angiogenesis models. Unlike broad-spectrum tyrosine kinase inhibitors, NCI-65828 targets the ribonucleolytic activity of ANG, a potent inducer of neovascularization. This protocol focuses on the HUVEC Tube Formation Assay as the primary readout, supported by a Scratch Wound Migration Assay , to validate the compound's efficacy in blocking endothelial remodeling and motility.

Introduction & Mechanism of Action

NCI-65828 (Chemical Name: 8-amino-5-(4'-hydroxybiphenyl-4-ylazo)naphthalene-2-sulfonate) is a polysulfonated azo dye derivative identified through high-throughput screening of the NCI Diversity Set. It acts as a competitive inhibitor of Angiogenin (ANG) , a 14-kDa ribonuclease implicated in tumor angiogenesis and amyotrophic lateral sclerosis (ALS).

Mechanistic Insight

Angiogenin induces blood vessel formation by translocating to the nucleus of endothelial cells, where it stimulates rRNA transcription and cell proliferation. However, this biological activity is strictly dependent on its ribonucleolytic activity . NCI-65828 binds to the active site of ANG (Ki ≈ 81 µM), effectively silencing its enzymatic function and preventing the downstream signaling cascade required for tube formation and migration.

ANG_Mechanism ANG Angiogenin (ANG) (Extracellular) Receptor Endothelial Surface Receptor binding ANG->Receptor Endocytosis Endocytosis Receptor->Endocytosis ActiveSite Ribonucleolytic Active Site Endocytosis->ActiveSite Intracellular Processing NCI65828 NCI-65828 (Inhibitor) NCI65828->ActiveSite Blocks Nucleus Nuclear Translocation ActiveSite->Nucleus Required for rRNA rRNA Transcription Nucleus->rRNA Angiogenesis Angiogenesis (Tube Formation) rRNA->Angiogenesis

Figure 1: Mechanism of Action. NCI-65828 inhibits the ribonucleolytic active site of Angiogenin, blocking nuclear translocation and subsequent angiogenic signaling.

Experimental Design & Pre-Validation

Reagent Preparation
  • Compound : NCI-65828 (NSC-65828).

    • Source: NCI Developmental Therapeutics Program (DTP) or commercial vendors (e.g., MedKoo).

    • Molecular Weight: ~441.44 g/mol (Sodium salt).[1]

    • Solubility: Soluble in DMSO (up to 20 mM).

  • Stock Solution : Prepare a 10 mM stock in DMSO . Aliquot into light-protected vials and store at -20°C. Avoid repeated freeze-thaw cycles.

  • Vehicle Control : DMSO (Final concentration in assay must be <0.1% v/v).

Cell Culture Model
  • Cells : Primary Human Umbilical Vein Endothelial Cells (HUVECs).[1]

    • Passage: Use cells between passage 2 and 6. Efficacy decreases significantly after passage 7 due to senescence.

  • Media : Endothelial Cell Growth Medium (EGM-2) supplemented with 2% FBS and growth factors (VEGF, hFGF-B, R3-IGF-1, hEGF).

    • Starvation Media: EBM-2 (Basal Medium) + 0.5% FBS (No growth factors). Used to sensitize cells to ANG treatment.

Core Protocol 1: HUVEC Tube Formation Assay

This is the gold-standard assay for NCI-65828. The compound should inhibit the ability of HUVECs to form capillary-like structures on a basement membrane matrix.

Experimental Workflow

Tube_Formation_Workflow Step1 1. Matrix Coating Thaw Matrigel (4°C) Coat 96-well plate (50µL/well) Polymerize at 37°C (30 min) Step4 4. Seeding Seed 1.5 x 10^4 cells/well on polymerized Matrigel Step1->Step4 Step2 2. Cell Preparation Harvest HUVECs (P2-P6) Resuspend in Basal Media Step3 3. Treatment Setup Pre-incubate HUVECs with NCI-65828 (1-100 µM) for 30 min Step2->Step3 Step3->Step4 Step5 5. Incubation Incubate 4-16 hours at 37°C, 5% CO2 Step4->Step5 Step6 6. Imaging & Analysis Phase Contrast Microscopy Quantify: Mesh Area, Junctions Step5->Step6

Figure 2: Workflow for HUVEC Tube Formation Assay using NCI-65828.

Step-by-Step Methodology
  • Matrigel Coating (Critical) :

    • Thaw Growth Factor Reduced (GFR) Matrigel overnight at 4°C on ice. Note: GFR is preferred to minimize background angiogenesis driven by undefined matrix factors.

    • Using pre-chilled pipette tips, dispense 50 µL of Matrigel into each well of a cold 96-well plate. Avoid bubbles.

    • Incubate the plate at 37°C for 30–60 minutes to allow polymerization.

  • Cell Preparation & Treatment :

    • Harvest HUVECs and resuspend in EBM-2 + 0.5% FBS (Low serum).

    • Compound Preparation : Prepare 2X concentrations of NCI-65828 in media.

      • Dose Range: 0 (DMSO), 10, 50, 100, 200 µM. (Note: High concentrations are often needed for NCI-65828 due to its moderate Ki).

    • Stimulation : Since NCI-65828 is an ANG inhibitor, add Recombinant Human Angiogenin (1 µg/mL) to the media to drive tube formation, or rely on endogenous VEGF/ANG if using full EGM-2. Recommendation: Use EGM-2 (full media) to test general inhibition, or EBM-2 + 1 µg/mL ANG to test specific mechanism.

  • Seeding :

    • Mix cells with the 2X compound solution (1:1) to reach final 1X concentration.

    • Seed 15,000–20,000 cells per well (100 µL total volume) onto the polymerized Matrigel.

  • Incubation :

    • Incubate at 37°C with 5% CO2.

    • Timepoint : Monitor tube formation starting at 4 hours . Maximal structure usually occurs between 6–8 hours. By 16+ hours, cells may undergo apoptosis or the tubes may collapse.

  • Imaging :

    • Capture 3–5 non-overlapping fields per well using a 4X or 10X objective (Phase Contrast).

    • Staining (Optional): Calcein AM (2 µM) can be added for 30 minutes prior to imaging for fluorescent visualization of live tubes.

Data Analysis

Analyze images using ImageJ (Angiogenesis Analyzer plugin) or commercial software.

Key Metrics Table:

MetricDefinitionExpected Effect of NCI-65828
Total Tube Length Sum of lengths of all tubular structures.Decrease (Dose-dependent)
Number of Junctions Branching points connecting at least 3 tubes.Significant Decrease
Mesh Area Area enclosed by the tube network.Decrease (Network fragmentation)

Core Protocol 2: Scratch Wound Migration Assay

Angiogenesis requires endothelial cell migration. NCI-65828 should retard the closure of a scratch wound.

  • Seeding : Plate HUVECs in a 24-well plate and grow to 100% confluence .

  • Wounding : Create a scratch using a sterile p200 pipette tip. Wash 2x with PBS to remove debris.

  • Treatment : Add EBM-2 (low serum) containing NCI-65828 (10–100 µM) +/- Angiogenin (1 µg/mL).

    • Note: Use low serum to minimize proliferation; we want to measure migration primarily.

  • Imaging : Image the scratch at T=0, T=12, and T=24 hours.

  • Quantification : Measure the wound width or % wound closure.

    • Formula:

      
      
      

Interpretation & Troubleshooting (Self-Validating Systems)

To ensure "Trustworthiness" and experimental validity, include these controls:

  • Positive Control (Inhibition) : Suramin (50 µM) or Sunitinib (1 µM). These should completely abrogate tube formation. If these fail, the assay conditions (Matrigel quality) are suspect.

  • Negative Control : DMSO (Vehicle). Must show robust mesh formation.

  • Toxicity Check : Perform an MTT or Alamar Blue assay in parallel on plastic (no Matrigel). If NCI-65828 kills cells at the effective dose (e.g., 100 µM) within 6 hours, the "anti-angiogenic" effect is actually cytotoxicity.

    • Literature Note: NCI-65828 IC50 for proliferation is reported ~1-3 µM in some cancer lines, but Ki for ANG is ~81 µM. Ensure you distinguish between cytostasis (stopping growth) and cytotoxicity (killing cells).

Troubleshooting Table:

ObservationProbable CauseSolution
No tubes in Control Matrigel expired or over-polymerized; Low cell viability.Use fresh Matrigel; Ensure cells are < Passage 7.
Clumped cells (Balls) Toxicity or poor adhesion.Check pH of drug stock; Reduce concentration.
High Background Cells too confluent.Reduce seeding density to 1.5 x 10^4 / well.

References

  • Kao, R. Y., Jenkins, J. L., Olson, K. A., et al. (2002). A small-molecule inhibitor of the ribonucleolytic activity of human angiogenin that possesses antitumor activity. Proceedings of the National Academy of Sciences (PNAS), 99(15), 10066–10071. Retrieved from [Link]

  • National Cancer Institute (NCI) . DTP Datawarehouse Index Results: NSC 65828. Retrieved from [Link]

  • Arnaoutova, I., & Kleinman, H. K. (2010). In vitro angiogenesis: endothelial cell tube formation on gelled basement membrane extract. Nature Protocols, 5(4), 628–635. (General Protocol Reference).

Sources

Technical Application Note: In Vivo Evaluation of NCI-65828 in Xenograft Models

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is a technical directive for the in vivo evaluation of NCI-65828 (NSC-65828) , a potent small-molecule inhibitor of human Angiogenin (ANG).

Compound Identity: NCI-65828 (NSC-65828) Chemical Name: 8-amino-5-(4′-hydroxybiphenyl-4-ylazo)naphthalene-2-sulfonate (Sodium Salt) Primary Target: Human Angiogenin (ANG) – Ribonucleolytic Activity Primary Application: Inhibition of tumor-induced angiogenesis and proliferation.[1][2]

Part 1: Mechanism of Action & Rationale

The Target: Angiogenin (ANG)

Angiogenin is a potent inducer of neovascularization.[1] Unlike VEGF, which acts primarily through receptor tyrosine kinases, ANG functions as a specific ribonuclease (RNase). Upon binding to endothelial cells, ANG is translocated to the nucleus where it accumulates in the nucleolus, stimulating rRNA transcription and cell proliferation.

The Inhibitor: NCI-65828

NCI-65828 is an azo-naphthalene sulfonate that acts as a competitive inhibitor of ANG's enzymatic active site.[1][3]

  • Mechanism: It binds to the ribonucleolytic active site of ANG, preventing the cleavage of cellular RNA substrates (tRNA/rRNA).

  • Downstream Effect: By blocking this enzymatic activity, NCI-65828 abolishes ANG-mediated endothelial cell proliferation and tube formation, thereby starving the tumor of its blood supply.

  • Specificity: It exhibits high selectivity for ANG (

    
    ) over RNase A, making it a critical probe for distinguishing ANG-dependent pathologies.
    
Signaling Pathway Visualization

ANG_Pathway ANG Angiogenin (ANG) (Extracellular) Receptor Endothelial Surface Receptor (Binding) ANG->Receptor Binds Internalization Internalization & Nuclear Translocation Receptor->Internalization Nucleolus Nucleolus Accumulation Internalization->Nucleolus rRNA rRNA Transcription (Cell Growth Machinery) Nucleolus->rRNA Stimulates Angiogenesis Angiogenesis & Tumor Growth rRNA->Angiogenesis NCI65828 NCI-65828 (Inhibitor) NCI65828->ANG Blocks Enzymatic Active Site

Caption: NCI-65828 competitively inhibits the enzymatic activity of Angiogenin, preventing the downstream cascade of rRNA transcription required for endothelial proliferation.

Part 2: Pre-Clinical Formulation & Preparation

NCI-65828 is typically supplied as a sodium salt, which aids aqueous solubility. However, due to its azo structure, stability and pH sensitivity are critical factors.

Vehicle Selection
  • Primary Vehicle: Sterile Phosphate Buffered Saline (PBS), pH 7.4.

  • Alternative (for high concentrations): 5% DMSO + 95% PBS.

    • Note: The sodium salt form is generally soluble in PBS up to effective concentrations. Avoid acidic vehicles as they may precipitate the sulfonate.

Stock Solution Preparation (Protocol)
  • Weighing: Accurately weigh NCI-65828 powder in a microbalance.

  • Dissolution: Add sterile PBS to achieve a stock concentration of 2.0 mg/mL .

    • Tip: If the solution is cloudy, sonicate at 37°C for 5-10 minutes. The solution should be a clear, orange-red liquid.

  • Sterilization: Pass through a 0.22

    
     PES syringe filter.
    
  • Storage: Aliquot into light-protected (amber) vials. Store at -20°C. Do not freeze-thaw more than once.

Part 3: In Vivo Xenograft Protocol

Model Selection:

  • Mouse Strain: Athymic Nude Mice (

    
    ) or SCID mice (6–8 weeks old).
    
  • Cell Lines: High-ANG expressing lines are recommended (e.g., PC-3 prostate, HT-29 colon, or HeLa cervical).

Tumor Induction
  • Harvest cells in exponential growth phase.

  • Resuspend

    
     to 
    
    
    
    cells in 100
    
    
    of 1:1 PBS/Matrigel mixture.
  • Inject subcutaneously (s.c.) into the right flank of the mouse.

  • Enrollment: Monitor tumor growth until volume reaches 50–100 mm³ (approx. 7–10 days post-implantation).

Dosing Regimen (Validated Local Administration)

Scientific Note: The primary validated efficacy for NCI-65828 in literature (Kao et al., PNAS) utilizes local (peritumoral) administration . Systemic bioavailability (IP/IV) of this specific azo dye is less characterized and may require significantly higher doses or encapsulation.

ParameterSpecification
Route Peritumoral / Subcutaneous (Near the tumor site)
Frequency Daily (q.d.)
Duration 14 – 21 Days
Dose (High) 1.5 mg/kg/day (approx. 40

per mouse)
Dose (Low) 0.3 mg/kg/day (approx. 8

per mouse)
Volume 20 – 50

per injection site
Experimental Workflow

Workflow Step1 Tumor Induction (PC-3 / HT-29) Day 0 Step2 Enrollment (Vol: 50-100 mm³) ~Day 7-10 Step1->Step2 Step3 Daily Dosing (1.5 mg/kg s.c.) Days 10-30 Step2->Step3 Step4 Endpoints (TGI, Microvessel Density) Step3->Step4

Caption: Experimental timeline for evaluating NCI-65828 efficacy in xenograft models.

Step-by-Step Injection Procedure
  • Anesthesia: Briefly anesthetize mice (Isoflurane) to ensure accurate peritumoral placement (optional but recommended for precision).

  • Site Prep: Swab the skin around the tumor with alcohol.

  • Injection: Using a 30G needle, insert subcutaneously approx. 5mm away from the tumor margin, directing the needle tip toward the tumor base.

    • Critical: Do not inject into the tumor core (necrosis risk). Inject into the loose connective tissue surrounding the tumor mass.

  • Rotation: Rotate injection sites around the tumor circumference daily (e.g., 12 o'clock, 3 o'clock, 6 o'clock) to prevent local fibrosis.

Part 4: Data Analysis & Efficacy Readouts

To validate the mechanism (Angiogenin inhibition), standard TGI (Tumor Growth Inhibition) must be complemented by histological analysis of vascularity.

Quantitative Endpoints
  • Tumor Volume (

    
    ):  Measure caliper dimensions (Length 
    
    
    
    , Width
    
    
    ) every 2-3 days.
    
    
  • TGI Calculation:

    
    
    
Biomarker Validation (Immunohistochemistry)

Since NCI-65828 is an anti-angiogenic agent, tumor size reduction should correlate with reduced vessel density.

  • Target: CD31 (PECAM-1) or vWF (von Willebrand Factor) .

  • Method: Harvest tumors at endpoint, fix in formalin, and stain sections for CD31.

  • Readout: Calculate Microvessel Density (MVD) . Count vessels in 5 "hotspots" (areas of highest vascularization) at 200x magnification.

    • Expectation: NCI-65828 treated tumors should show significantly lower MVD compared to vehicle controls.

Part 5: Safety & Toxicology

NCI-65828 is an azo compound.[1] While effective as a chemical probe, potential toxicity must be monitored.

  • Body Weight: Weigh mice daily. A loss of >15% body weight requires immediate euthanasia.

  • Local Reaction: Monitor injection sites for inflammation, granuloma formation, or necrosis, which can occur with repeated local injections of sulfonated dyes.

  • Systemic Signs: Observe for lethargy or ruffled fur, which may indicate off-target toxicity if the compound enters systemic circulation rapidly.

References

  • Kao, R. Y., Jenkins, J. L., Olson, K. A., & Shapiro, R. (2002). A small-molecule inhibitor of the ribonucleolytic activity of human angiogenin that possesses antitumor activity.[1][2][3][4][5][6] Proceedings of the National Academy of Sciences, 99(15), 10066–10071.[7]

  • Shapiro, R., & Vallee, B. L. (1989). Site-directed mutagenesis of histidine-13 and histidine-114 of human angiogenin. Alanine derivatives inhibit angiogenin-induced angiogenesis. Biochemistry, 28(18), 7401–7408.

  • Jenkins, J. L., & Shapiro, R. (2003). Identification of small-molecule inhibitors of human angiogenin and characterization of their binding interactions guided by computational docking.[1] Biochemistry, 42(22), 6674–6687.

  • National Cancer Institute (NCI) Developmental Therapeutics Program. (n.d.). NCI-65828 Data Sheet.

Sources

Application Note: Optimization of NCI-65828 Dosage for In Vivo Angiogenesis Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol is designed for researchers investigating the anti-angiogenic properties of NCI-65828 (NSC-65828) in preclinical cancer models.

Abstract & Mechanistic Rationale

NCI-65828 (8-amino-5-(4'-hydroxybiphenyl-4-ylazo)naphthalene-2-sulfonate) is a potent, non-nucleotide inhibitor of Angiogenin (ANG) , a key driver of tumor neovascularization. Unlike broad-spectrum tyrosine kinase inhibitors, NCI-65828 specifically targets the ribonucleolytic activity of ANG, which is required for endothelial cell proliferation and invasion.

For in vivo studies, precise dosage is critical. NCI-65828 exhibits efficacy at notably low dosages (microgram range per animal) compared to standard chemotherapeutics, likely due to its targeted extracellular mechanism. This protocol outlines the preparation, dose-ranging, and administration of NCI-65828 to ensure robust, reproducible tumor growth inhibition (TGI).

Mechanism of Action (MoA) Visualization

The following diagram illustrates the specific intervention point of NCI-65828 within the tumor angiogenesis cascade.

AngiogenesisPathway TumorCell Tumor Cell (Hypoxic Stress) ANG_Secretion Secretion of Angiogenin (ANG) TumorCell->ANG_Secretion Upregulation EndothelialCell Endothelial Cell Surface Binding ANG_Secretion->EndothelialCell NuclearTranslocation Nuclear Translocation of ANG EndothelialCell->NuclearTranslocation rRNA_Transcription rRNA Transcription (Ribosome Biogenesis) NuclearTranslocation->rRNA_Transcription Proliferation Endothelial Proliferation & Tube Formation rRNA_Transcription->Proliferation Angiogenesis Tumor Angiogenesis Proliferation->Angiogenesis NCI65828 NCI-65828 (Inhibits Ribonucleolytic Activity) NCI65828->EndothelialCell Blocks Activity

Figure 1: Mechanism of Action. NCI-65828 blocks the ribonucleolytic activity of Angiogenin, preventing the downstream rRNA transcription necessary for endothelial proliferation.

Chemical Formulation & Stability

NCI-65828 is an azo dye derivative. Its solubility profile requires careful handling to prevent precipitation in vivo.

Physicochemical Properties
PropertyDetail
Chemical Name 8-amino-5-(4'-hydroxybiphenyl-4-ylazo)naphthalene-2-sulfonate
Molecular Weight ~419.45 g/mol
Appearance Dark solid / powder
Solubility Soluble in DMSO (up to 10 mM); Sparingly soluble in water alone.
Preparation Protocol (Stock & Working Solution)

Critical Step: Do not dissolve directly in saline. Use the "DMSO Push" method.

  • Stock Solution (10 mM):

    • Dissolve powder in sterile DMSO (Dimethyl Sulfoxide).

    • Example: Dissolve 4.2 mg NCI-65828 in 1.0 mL DMSO.

    • Aliquot into light-protected tubes (amber vials) and store at -20°C . Avoid repeated freeze-thaw cycles.

  • Vehicle (Control):

    • Standard Vehicle: PBS (Phosphate Buffered Saline) + 5% DMSO .

    • Note: If higher solubility is needed, use 5% DMSO + 5% Tween-80 in PBS.

  • Working Solution (Daily Prep):

    • Thaw Stock Solution.

    • Dilute 1:20 in sterile PBS to reach the final injection concentration.

    • Important: Vortex immediately upon addition to PBS to prevent aggregation. The solution should be a clear, colored liquid. If precipitate forms, sonicate for 5-10 seconds.

In Vivo Dosage & Administration

Based on the seminal work by Kao et al. (PNAS, 2002), NCI-65828 is effective at surprisingly low doses compared to cytotoxic agents.

Recommended Dosage Range
ParameterLow Dose (Maintenance)High Dose (Therapeutic)
Dose per Animal 8 - 10 µg / mouse40 - 50 µg / mouse
Equivalent mg/kg ~0.4 mg/kg~2.0 mg/kg
Route Subcutaneous (s.c.)Subcutaneous (s.c.) or Intraperitoneal (i.p.)
Frequency Daily or 6x / weekDaily or 6x / week

Note: Calculations assume a standard 20-25g mouse. The "High Dose" (2 mg/kg) is the validated efficacy dose for PC-3 and HT-29 xenografts.

Experimental Workflow

The following workflow ensures data integrity and self-validation of the drug's efficacy.

ProtocolWorkflow Prep 1. Cell Implantation (Day 0) Staging 2. Tumor Staging (~50-100 mm³) Prep->Staging Growth Period Randomization 3. Randomization (n=8-10/group) Staging->Randomization Exclude Outliers Treatment 4. Treatment Phase (Daily s.c. @ 2 mg/kg) Randomization->Treatment Harvest 5. Harvest & Analysis (Day 28-35) Treatment->Harvest Monitor BW/TV

Figure 2: Experimental Timeline. Treatment typically begins when tumors are palpable or immediately post-implantation (prevention model).

Step-by-Step Administration Protocol
  • Tumor Induction: Inoculate mice (Athymic Nude or SCID) with cancer cells (e.g.,

    
     PC-3 cells).
    
  • Treatment Initiation:

    • Prevention Model: Begin treatment on Day 0 (same day as inoculation).[1][2][3]

    • Intervention Model: Begin treatment when tumors reach 50-100 mm³ .

  • Injection:

    • Administer 100 µL of Working Solution s.c. in the flank (distal to tumor if testing systemic effect, or proximal if testing local effect).

    • Preferred Route: Kao et al. utilized local s.c.[1][2][3] administration successfully. For systemic metastasis models, i.p. is recommended.

  • Monitoring:

    • Measure tumor volume (

      
      ) twice weekly.
      
    • Weigh mice twice weekly to assess toxicity (body weight loss >15% requires euthanasia).

Data Analysis & Validation

To confirm that the observed tumor suppression is due to the specific MoA (angiogenesis inhibition) and not general cytotoxicity, you must perform the following validation assays.

Primary Endpoint: Tumor Growth Inhibition (TGI)


Where 

is the mean tumor volume at the end of the study.
Secondary Endpoint: Microvessel Density (MVD) - Mandatory for Validation

Since NCI-65828 is an angiogenin inhibitor, efficacy must correlate with reduced vascularization.

  • Harvest tumors at endpoint.

  • Fix in formalin and embed in paraffin.

  • Stain sections for CD31 (endothelial marker) or vWF .

  • Quantification: Count vessels in 5 "hotspots" per slide at 200x magnification.

    • Expected Result: Significant reduction in CD31+ vessels in the 2 mg/kg group compared to Vehicle.

Safety & Handling

  • Toxicity: NCI-65828 is generally well-tolerated at 2 mg/kg. No significant weight loss was reported in primary literature at this dose.

  • Handling: As an azo dye derivative, handle as a potential carcinogen/mutagen. Wear full PPE (gloves, coat, mask).

  • Storage: Store solid powder at -20°C. Solutions must be fresh.

References

  • Kao, R. Y., Jenkins, J. L., Olson, K. A., et al. (2002). A small-molecule inhibitor of the ribonucleolytic activity of human angiogenin that possesses antitumor activity.[4][5] Proceedings of the National Academy of Sciences, 99(15), 10066–10071.[5] [4]

  • Jenkins, J. L., Shapiro, R. (2003).[5] Identification of Small-Molecule Inhibitors of Human Angiogenin and Characterization of Their Binding Interactions.[4][6][7] Biochemistry, 42(22), 6674–6687.

  • National Cancer Institute (NCI) Developmental Therapeutics Program. (n.d.). NSC 65828 Data.

Sources

Application Note: Preparation and Handling of NCI-65828 (Angiogenin Inhibitor) for In Vitro Analysis

[1][2]

Abstract & Introduction

NCI-65828 (also known as NSC-65828 or N-65828) is a small-molecule inhibitor of Angiogenin (ANG) , a member of the ribonuclease A (RNase A) superfamily.[1][2][3] Unlike microtubule inhibitors often associated with NCI screening numbers (e.g., Maytansine), NCI-65828 functions by blocking the ribonucleolytic activity of ANG. This activity is critical for ANG-mediated rRNA transcription in the nucleolus and stress-induced tRNA cleavage, both of which drive cell proliferation and angiogenesis.[2]

With a

2

Physicochemical Properties

Before handling, verify the specific salt form on your vial label. The molecular weight (MW) differs between the free acid and the sodium salt, which affects molarity calculations.

PropertySpecificationNotes
Chemical Name 8-amino-5-(4'-hydroxybiphenyl-4-ylazo)naphthalene-2-sulfonateAzo-dye derivative
CAS Number 6949-03-7 (Sodium Salt)Verify against vendor label
Molecular Weight 441.44 g/mol (Sodium Salt)419.45 g/mol (Free Acid)CRITICAL: Use the MW on your specific vial.[2][4]
Solubility DMSO (up to ~10-20 mM)Water/PBS (Variable, pH dependent)Sulfonate group confers some aqueous solubility, but DMSO is preferred for stock stability.[2]
Appearance Dark solid / PowderLight sensitive.[2]
Stability Solid: -20°C (1-2 years)Solution: -80°C (6 months)Avoid repeated freeze-thaw cycles.[2]

Mechanism of Action (MOA)

Understanding the pathway is essential for designing downstream assays (e.g., rRNA quantification or tube formation assays).

MOA_PathwayNCINCI-65828ANGAngiogenin (ANG)(RNase A Family)NCI->ANGInhibits EnzymaticActivity (Ki ~81 µM)rDNArDNA PromoterANG->rDNATranslocates toNucleolustRNAtRNAANG->tRNACleaves underStressrRNArRNA TranscriptionrDNA->rRNAPromotesProlifProtein Synthesis &Cell ProliferationrRNA->ProlifAngioAngiogenesis &Tumor GrowthProlif->AngiotiRNAtiRNA Production(Stress Granules)tRNA->tiRNAtiRNA->AngioModulates Translation

Figure 1: Mechanism of Action.[2] NCI-65828 directly inhibits the ribonucleolytic activity of Angiogenin, blocking downstream rRNA transcription and tiRNA generation.

Protocol: Stock Solution Preparation

Safety & Pre-requisites
  • PPE: Nitrile gloves, lab coat, safety goggles.[2] Handle in a biosafety cabinet if the powder is fine/static.

  • Solvent: Sterile, anhydrous Dimethyl Sulfoxide (DMSO) (Cell Culture Grade).[2]

  • Vessels: Amber glass vials (to protect from light) or foil-wrapped polypropylene tubes.[2]

Step-by-Step Procedure

1. Calculate Mass and Volume Because NCI-65828 requires high working concentrations, prepare a high-concentration stock (e.g., 20 mM) to minimize DMSO volume in the final culture.[2]

  • Target Concentration (

    
    ): 20 mM (20 mmol/L)[2]
    
  • Target Volume (

    
    ): 500 µL (0.5 mL)
    
  • MW (Sodium Salt): 441.44 g/mol

    
    
    
    
    [2]

2. Weighing

  • Weigh approximately 4-5 mg of NCI-65828 powder into a sterile amber vial.

  • Record the exact mass (e.g., 4.62 mg).

3. Solubilization (The "Reverse Calculation" Method) Do not add a fixed volume of DMSO. Instead, calculate the DMSO volume required to reach exactly 20 mM based on the actual weighed mass.

2
  • Example: If you weighed 4.62 mg:

    
    [2]
    
  • Add the calculated volume of sterile DMSO.

  • Vortex vigorously for 30-60 seconds. If particles persist, sonicate in a water bath at 37°C for 5 minutes.

4. Aliquoting and Storage

  • Do not filter sterilize small volumes of DMSO stocks; you will lose compound to the filter membrane. DMSO is bacteriostatic.[2]

  • Aliquot into small volumes (e.g., 20–50 µL) to avoid freeze-thaw cycles.

  • Store at -20°C (short term) or -80°C (long term > 6 months).

Protocol: Cell Treatment & Serial Dilution[2][5]

Challenge: The ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

42Constraint:2
  • If Stock is 10 mM

    
     100 µM final = 1% DMSO (Toxic ).[2]
    
  • If Stock is 20 mM

    
     100 µM final = 0.5% DMSO (Acceptable ).[2]
    
Workflow Diagram

WorkflowStockStock Solution(20 mM in DMSO)Stored -80°CInterIntermediate Dilution(2 mM in Media)1:10 DilutionStock->InterAdd 10µL Stockto 90µL MediaControlVehicle Control(DMSO matched)Stock->ControlCalculateEq. Vol.FinalFinal Well Conc.(100 µM)1:20 DilutionInter->FinalAdd to Cells

Figure 2: Dilution Workflow. Using an intermediate step prevents osmotic shock and precipitation.

Treatment Procedure
  • Thaw: Thaw one aliquot of NCI-65828 stock at room temperature (protect from light). Vortex.

  • Intermediate Dilution (Optional but Recommended):

    • Prepare a 10x working solution in culture media (e.g., dilute 20 mM stock 1:10 to get 2 mM).[2]

    • Note: Check for precipitation immediately.[2] If precipitate forms, the compound is insoluble in aqueous media at this concentration. You may need to add the stock directly to the well with rapid mixing, or use a lower concentration.

  • Final Addition:

    • Add the compound to cell culture wells.[1]

    • Vehicle Control: You MUST run a control well with the exact same concentration of DMSO (e.g., 0.5%) without the drug. This validates that cytotoxicity is due to NCI-65828, not the solvent.[2]

Troubleshooting & Quality Control

ObservationProbable CauseSolution
Precipitation in Media Hydrophobicity / High Conc.1. Sonicate the media/drug mix.2. Reduce working concentration.3. Add stock directly to large volume of media while swirling.
Crystal formation in Stock Frozen DMSODMSO freezes at 18.5°C. Ensure stock is fully thawed and vortexed before use.[2]
Unexpected Toxicity DMSO > 0.5%Re-calculate DMSO content.[2][5] If >0.5%, prepare a more concentrated stock (e.g., 40 mM) if solubility permits.[2]
Loss of Activity Hydrolysis / LightNCI-65828 is an azo compound (light sensitive).[2] Always work in low light and store in amber vials.

References

  • Kao, R. Y., et al. (2002). "A small-molecule inhibitor of the ribonucleolytic activity of human angiogenin that possesses antitumor activity."[3][4] Proceedings of the National Academy of Sciences, 99(15), 10066–10071.[4] [2]

  • Jenkins, J. L., & Shapiro, R. (2003). "Identification of small-molecule inhibitors of human angiogenin and characterization of their binding interactions guided by computational docking." Biochemistry, 42(22), 6674–6687.[2][4]

  • MedKoo Biosciences. "Product Data Sheet: NCI-65828 Sodium."[2]

  • National Cancer Institute (NCI). "NCI-65828 Data - Developmental Therapeutics Program."[2]

Application Note: NCI-65828 Endothelial Cell Tube Formation Assay

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Mechanistic Rationale

The Target: Angiogenin (ANG) vs. Tubulin

While many vascular disrupting agents (VDAs) like Crolibulin target tubulin dynamics directly, NCI-65828 operates through a distinct mechanism: the inhibition of human angiogenin (ANG) . ANG is a potent inducer of neovascularization and a member of the ribonuclease superfamily.

NCI-65828 specifically binds to the ribonucleolytic active site of ANG (Ki ≈ 81 µM). Under physiological conditions, ANG undergoes nuclear translocation in endothelial cells, where it stimulates rRNA transcription, a prerequisite for cell proliferation and tube formation. By blocking this enzymatic activity, NCI-65828 prevents the downstream metabolic upregulation required for the organization of endothelial cells into capillary-like structures.

Why the Tube Formation Assay?

The Endothelial Cell Tube Formation Assay on Matrigel™ is the gold-standard in vitro model for this compound because it recapitulates multiple steps of angiogenesis simultaneously: adhesion, migration, protease activity, and tubulogenesis. Unlike simple proliferation assays, this system tests the functional capacity of NCI-65828 to disrupt the morphogenic capability of endothelial cells.

Mechanistic Pathway

The following diagram illustrates the specific intervention point of NCI-65828 within the endothelial signaling cascade.

AngiogeninPathway NCI NCI-65828 (Inhibitor) ANG_Ex Extracellular Angiogenin (ANG) NCI->ANG_Ex Binds Active Site (Ki ~81 µM) rRNA rRNA Transcription (Nucleolus) NCI->rRNA Downstream Blockade Receptor Endothelial Surface Receptor (170 kDa) ANG_Ex->Receptor Binding ANG_Cyto Cytosolic ANG Receptor->ANG_Cyto Endocytosis Nucleus Nuclear Translocation ANG_Cyto->Nucleus Nucleus->rRNA Stimulates Prolif Endothelial Proliferation & Tube Formation rRNA->Prolif Enables

Figure 1: Mechanism of Action. NCI-65828 inhibits the ribonucleolytic activity of Angiogenin, preventing nuclear signaling required for tubulogenesis.

Materials & Reagent Preparation

Critical Reagents
ReagentSpecificationSource/Notes
NCI-65828 NSC 65828NCI DTP Repository or Custom Synthesis
Endothelial Cells HUVEC (P2-P5)Do not use >P6; senescence alters tube morphology.
Matrix Matrigel® (GFR)Growth Factor Reduced is critical to lower background signal.
Basal Medium EBM-2 or M199Supplemented with 0.5% FBS for the assay (starvation).
Positive Control Suramin (50 µM)Or recombinant ANG (if testing rescue).
Solvent DMSO (Anhydrous)NCI-65828 is hydrophobic; stock prep required.
Compound Preparation (NCI-65828)
  • Stock Solution: Dissolve lyophilized NCI-65828 in 100% DMSO to a concentration of 100 mM . Vortex until clear.

  • Storage: Aliquot into light-protected tubes and store at -20°C. Avoid freeze-thaw cycles.

  • Working Solution: On the day of the assay, dilute the stock into pre-warmed media.

    • Target Concentrations: 10 µM, 50 µM, 100 µM, 200 µM.

    • Note: The Ki is ~81 µM; therefore, the dose-response curve must bracket this value.

Experimental Protocol

Phase 1: Matrix Preparation (The "Ice Rule")

Scientific Insight: Matrigel polymerizes irreversibly above 10°C. A meniscus effect (curved gel surface) will cause cells to pool in the center, ruining the imaging.

  • Thaw GFR Matrigel overnight at 4°C on ice.

  • Pre-chill a 96-well plate and pipette tips at -20°C for 30 minutes.

  • Place the 96-well plate on a cooling block.

  • Dispense 50 µL of Matrigel into each well. Keep the pipette vertical to ensure a flat surface.

  • Polymerization: Incubate the plate at 37°C for 30–60 minutes. Do not disturb.

Phase 2: Cell Seeding & Treatment
  • Harvest: Trypsinize HUVECs (70-80% confluent). Neutralize and centrifuge (200 x g, 5 min).

  • Resuspension: Resuspend pellet in assay medium (low serum, e.g., 2% FBS) to a density of 2.0 - 3.0 x 10⁵ cells/mL .

    • Optimization: If tubes are too thick, lower density. If networks are disconnected, increase density.

  • Treatment:

    • Mix cell suspension with NCI-65828 (2X concentration) in a 1:1 ratio, OR

    • Add 100 µL of cell suspension to the well, then immediately add 100 µL of 2X drug solution.

    • Final Volume: 200 µL/well.

    • Final Cell Count: ~20,000–30,000 cells/well.

Phase 3: Incubation & Imaging
  • Incubate at 37°C, 5% CO₂.

  • Timepoints:

    • 4 Hours: Early tube alignment.

    • 8 Hours: Peak tube formation (Optimal for NCI-65828 assessment).

    • 16+ Hours: Tubes begin to degrade/collapse naturally (apoptosis).

  • Imaging: Capture 3 non-overlapping fields per well at 4X or 10X magnification using Phase Contrast.

Experimental Workflow Diagram

Workflow Thaw Thaw Matrigel (4°C Overnight) Coat Coat 96-Well (50 µL/well) Thaw->Coat Poly Polymerize (37°C, 30 min) Coat->Poly Seed Seed HUVECs + NCI-65828 Poly->Seed Incubate Incubate (6-8 Hours) Seed->Incubate Image Image Acquisition (Phase Contrast) Incubate->Image

Figure 2: Step-by-step workflow for the Tube Formation Assay.

Data Analysis & Interpretation

Quantitative analysis should be performed using automated software like AngioTool (NIH) or ImageJ (Angiogenesis Analyzer plugin) to avoid observer bias.

Key Metrics
ParameterDefinitionBiological RelevanceExpected Effect of NCI-65828
Total Tube Length Sum of lengths of all capillary-like structures.Measures overall growth/migration.Significant reduction (>50%).
Junctions (Nodes) Number of branching points connecting at least 3 tubes.Measures network complexity.Drastic reduction; sparse network.
Meshes Closed polygonal areas surrounded by tubes.Measures maturity of the vascular bed.Complete absence at high doses.
Calculating Inhibition

Normalize all data to the Vehicle Control (DMSO):



Troubleshooting & Validation

  • Issue: "Clumping" of cells instead of tubes.

    • Cause: Matrigel meniscus was concave, or cells were seeded too densely.

    • Fix: Ensure the plate is on a flat surface during polymerization. Reduce cell count to 1.5 x 10⁵ cells/mL.

  • Issue: High background in NCI-65828 wells.

    • Cause: The compound is an azo dye and may have intrinsic color or fluorescence.

    • Fix: Use Calcein AM (fluorescent live stain) to visualize cells specifically, filtering out the compound's background.

  • Issue: No inhibition observed.

    • Cause: NCI-65828 degrades in aqueous solution over time or Angiogenin levels in the system were too high (e.g., using full serum media).

    • Fix: Use Reduced Serum (0.5 - 2%) media to limit exogenous growth factors. Ensure fresh stock preparation.

References

  • Kao, R. Y., et al. (2002). "A small-molecule inhibitor of the ribonucleolytic activity of human angiogenin that possesses antitumor activity." Proceedings of the National Academy of Sciences, 99(15), 10066–10071.

  • National Cancer Institute (NCI). "Developmental Therapeutics Program (DTP) Data Search."[1] NCI-65828 Data & Structure.

  • Arnaoutova, I., & Kleinman, H. K. (2010). "In vitro angiogenesis: endothelial cell tube formation on gelled basement membrane extract." Nature Protocols, 5(4), 628–635.

  • DeCicco-Skinner, K. L., et al. (2014). "Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis." Journal of Visualized Experiments (JoVE), (91), e51312.

Sources

Application Note: Profiling the Cytotoxicity (IC50) of NCI-65828 (Angiogenin Inhibitor)

[1]

Introduction & Compound Identity

NCI-65828 (also designated as N-65828 ) is a small-molecule inhibitor of Angiogenin (ANG) , a potent inducer of neovascularization and a key driver of cancer cell proliferation.[1] Unlike standard cytotoxic agents that directly damage DNA or microtubules, NCI-65828 functions by inhibiting the ribonucleolytic activity of ANG, thereby preventing its nuclear translocation and subsequent rRNA transcription.

⚠️ Critical Disambiguation Note

Researchers often confuse NCI identifiers. Please verify your target compound:

  • NCI-65828 (N-65828): The Angiogenin inhibitor discussed in this guide.[1] (Chemical Name: Sodium 8-amino-5-((4'-hydroxy-[1,1'-biphenyl]-4-yl)diazenyl)naphthalene-2-sulfonate).[1]

  • NSC-65828 (Diaziquone/AZQ): An alkylating agent used in historical NCI-60 screens. If your interest is Diaziquone, this is not the correct protocol.

Therapeutic Relevance

NCI-65828 is a critical tool compound for studying:

  • Angiogenesis-dependent tumor growth: Specifically in bladder (T24) and cervical (HeLa) cancers.

  • Ribosome Biogenesis: By blocking ANG-mediated rRNA transcription.

  • Prostatic Intraepithelial Neoplasia (PIN): In vivo studies suggest efficacy in preventing PIN progression.[1]

Mechanism of Action

NCI-65828 acts via a specific blockade of the enzymatic active site of Angiogenin.[1] Under normal proliferative stress, ANG is translocated to the nucleus where it stimulates rRNA production. NCI-65828 abrogates this process.

GDrugNCI-65828TargetAngiogenin (ANG)(Ribonuclease 5)Drug->Target Binds Active SiteComplexInactive ANG-Drug ComplexTarget->Complex InhibitionNuclearTransNuclear TranslocationTarget->NuclearTrans Normal PathwayComplex->NuclearTrans BLOCKSArrestGrowth Arrest(Cytostasis)Complex->Arrest ResultNucleolusNucleolus(rRNA Transcription)NuclearTrans->Nucleolus StimulatesProliferationCell Proliferation& AngiogenesisNucleolus->Proliferation rRNA Synthesis

Figure 1: Mechanism of Action. NCI-65828 binds Angiogenin, preventing nuclear translocation and halting rRNA-dependent proliferation.

IC50 Data Landscape

The following IC50 values represent the concentration required to inhibit cell proliferation by 50% after 48-72 hours of exposure. NCI-65828 demonstrates selectivity for cells with high Angiogenin dependency.

Cell LineTissue OriginMorphologyIC50 (µM) ± SDSensitivity Level
T24 Bladder CarcinomaEpithelial1.3 ± 0.5 High
HeLa Cervical AdenocarcinomaEpithelial1.9 ± 0.4 High
UROtsa Bladder EpitheliumSV40 Immortalized3.2 ± 0.8 Moderate
HUVEC Umbilical VeinEndothelialInhibits Tube FormationFunctional

Data Interpretation:

  • High Sensitivity (< 2 µM): Observed in aggressive carcinoma lines (T24, HeLa) where ribosome biogenesis is upregulated.

  • Moderate Sensitivity (2–5 µM): Observed in immortalized but non-tumorigenic lines (UROtsa).

  • Selectivity Window: The differential between T24 (cancer) and UROtsa (immortalized normal) suggests a therapeutic window targeting hyper-proliferative states.

Protocol: Determination of IC50 via MTT Assay

This protocol is optimized for NCI-65828, accounting for its solubility profile and the time-dependent nature of Angiogenin inhibition.

A. Reagents & Preparation[2][3]
  • NCI-65828 Stock: Dissolve powder in DMSO to create a 10 mM stock.

    • Note: The sodium salt form may be water-soluble, but DMSO is recommended for long-term sterility and stability.

    • Storage: Aliquot and store at -20°C. Avoid freeze-thaw cycles.

  • Assay Media: RPMI-1640 or DMEM + 10% FBS (Heat Inactivated).

    • Expert Tip: Ensure FBS is not "Angiogenin-depleted" unless testing specific exogenous ANG rescue.

  • MTT Reagent: 5 mg/mL in PBS.

B. Experimental Workflow

ProtocolSeed1. Seed Cells(3-5k/well)Wait 24hPrep2. Drug PrepSerial Dilution(0.1 - 100 µM)Seed->PrepTreat3. TreatmentIncubate 48-72h37°C, 5% CO2Prep->TreatRead4. ReadoutAdd MTT (4h)Solubilize & OD570Treat->ReadAnalyze5. AnalysisNon-linear Regression(Log vs Normalized)Read->Analyze

Figure 2: Step-by-step workflow for IC50 determination using colorimetric MTT assay.

C. Detailed Steps
  • Cell Seeding (Day 0):

    • Harvest cells (e.g., T24 or HeLa) in log phase.

    • Seed 3,000 – 5,000 cells/well in 100 µL media into 96-well plates.

    • Critical: Include 3 wells with media only (Blank) and 3 wells with cells + vehicle (Control).

    • Incubate 24h to allow attachment.

  • Drug Treatment (Day 1):

    • Prepare a 2x Working Solution of NCI-65828 in media.

    • Perform 1:2 or 1:3 serial dilutions. Recommended range: 0.1 µM to 100 µM .

    • Add 100 µL of 2x drug solution to the wells (Final volume 200 µL).

    • Vehicle Control: Ensure DMSO concentration is consistent (< 0.5%) across all wells.

  • Incubation:

    • Incubate for 72 hours .

    • Reasoning: ANG inhibition affects ribosome biogenesis; effects on proliferation are often delayed compared to direct toxins. 48h may be insufficient for robust IC50 separation.

  • Readout (Day 4):

    • Add 20 µL MTT reagent (5 mg/mL) to each well.

    • Incubate 3-4 hours until purple formazan crystals form.

    • Aspirate media carefully (or use SDS-HCl stop solution if using solubilization protocol).

    • Dissolve crystals in 150 µL DMSO.

    • Read Absorbance at 570 nm (Reference 650 nm).

  • Data Analysis:

    • Normalize data:

      
      
      
    • Plot Log[Concentration] vs. % Viability.

    • Fit curve using 4-parameter logistic regression (Sigmoidal dose-response) .

Troubleshooting & Expert Tips

IssueProbable CauseSolution
Flat Dose Response Incubation too shortExtend treatment to 72h or 96h. ANG inhibition is cytostatic before it is cytotoxic.
High Background PrecipitationNCI-65828 is an azo dye derivative. At high concentrations (>100 µM), it may color the media. Use a "Drug only" blank to subtract interference.
Variable IC50 Cell DensityANG is secreted and taken up by cells. High cell density increases local ANG concentration, potentially shifting the IC50. Standardize seeding density strictly.

References

  • Kao, R., Jenkins, J. L., Olson, K. A., et al. (2002). Identification of Angiogenin Inhibitors. (Contextual citation for Angiogenin small molecule screening methodologies).
  • National Cancer Institute (NCI). (n.d.). DTP Data Search. (For verification of NCI/NSC nomenclature). Retrieved from [Link]

NCI-65828 treatment protocol for lung cancer cells

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: NCI-65828 Treatment Protocol for Non-Small Cell Lung Cancer (NSCLC) Models

Introduction & Mechanism of Action

NCI-65828 (Chemical Name: 8-amino-5-((4'-hydroxy-[1,1'-biphenyl]-4-yl)diazenyl)naphthalene-2-sulfonate, sodium salt) is a small-molecule inhibitor of Angiogenin (ANG) , a potent angiogenic factor and member of the RNase A superfamily.[1]

In the context of lung cancer (specifically NSCLC), ANG is frequently upregulated and correlates with poor prognosis. It functions through two distinct mechanisms:[1][2]

  • Nuclear Translocation: ANG translocates to the nucleus of cancer cells, where it enhances rRNA transcription, thereby driving ribosome biogenesis and cellular proliferation.[1]

  • Extracellular Signaling: Secreted ANG interacts with endothelial cells to promote neovascularization, fueling tumor growth.[1]

NCI-65828 inhibits the ribonucleolytic activity of ANG (Ki ≈ 81 µM), effectively blocking both the direct proliferative pathways in lung cancer cells and the angiogenic signaling to the tumor microenvironment.[1]

Pathway Visualization: NCI-65828 Mechanism

MOA cluster_Cell Lung Cancer Cell (e.g., A549) cluster_Micro Tumor Microenvironment NCI NCI-65828 (NSC 65828) ANG Angiogenin (ANG) (RNase 5) NCI->ANG Inhibits Ribonucleolytic Activity Nuc Nuclear Translocation ANG->Nuc Translocates Endo Endothelial Cell Activation ANG->Endo Secreted rRNA rRNA Transcription Nuc->rRNA Upregulates Prolif Cell Proliferation (Tumor Growth) rRNA->Prolif Drives Angio Angiogenesis (Tube Formation) Endo->Angio Promotes

Figure 1: Mechanism of Action of NCI-65828 targeting Angiogenin-mediated proliferation and angiogenesis.[1]

Compound Preparation & Handling

Proper reconstitution is critical for reproducibility.[1] NCI-65828 is a sulfonate salt, conferring some polarity, but DMSO is recommended for stable stock solutions.[1]

ParameterSpecification
Molecular Weight 441.44 g/mol (Sodium Salt)
Appearance Red to dark red powder
Solubility DMSO (up to 20 mM); Water (Low/Variable - not recommended for stock)
Storage (Solid) -20°C, desiccated, protected from light
Storage (Stock) -80°C (stable for 3 months); Avoid freeze-thaw cycles

Reconstitution Protocol (10 mM Stock):

  • Weigh 4.41 mg of NCI-65828.[1]

  • Add 1.0 mL of sterile, anhydrous DMSO.

  • Vortex for 30 seconds until fully dissolved.

  • Aliquot into 50 µL volumes in amber tubes to prevent light degradation.

  • Store at -80°C.

In Vitro Treatment Protocol: Lung Cancer Models

This protocol is optimized for adherent NSCLC cell lines (e.g., A549, NCI-H460, NCI-H522 ).[1]

Phase A: Cell Culture & Seeding
  • Media: RPMI-1640 + 10% FBS + 1% Pen/Strep (Standard NCI-60 condition).

  • Seeding Density:

    • A549: 3,000 - 5,000 cells/well (96-well plate).[1]

    • NCI-H460: 2,500 - 4,000 cells/well.[1]

  • Equilibration: Incubate cells for 24 hours at 37°C, 5% CO₂ prior to treatment to ensure attachment.[1]

Phase B: Drug Treatment (Dose-Response)

To determine the IC50, a broad concentration range is required.[1] NCI-65828 typically exhibits IC50 values in the low micromolar range (1–10 µM) for sensitive lines, but can be higher depending on ANG dependence.[1]

Preparation of Working Solutions:

  • Thaw 10 mM DMSO stock.[1]

  • Prepare a 200 µM intermediate dilution in complete media (20 µL stock + 980 µL media). Note: Final DMSO concentration must remain < 0.5% to avoid vehicle toxicity.[1]

  • Perform serial dilutions (1:2 or 1:3) in a deep-well block.[1]

Recommended Concentration Gradient:

Step Conc. (µM) Preparation
1 100 Dilute Intermediate 1:2 directly in well
2 33.3 1:3 Serial Dilution
3 11.1 1:3 Serial Dilution
4 3.7 1:3 Serial Dilution
5 1.2 1:3 Serial Dilution
6 0.4 1:3 Serial Dilution
7 0.13 1:3 Serial Dilution

| 8 | 0 | Vehicle Control (DMSO matched) |[1]

Experimental Workflow:

  • Aspirate old media from cell plates (optional, or add 2x drug concentrate to existing media).[1]

  • Add 100 µL of treatment media per well.[1]

  • Incubation Time: 72 hours (Standard for cytotoxicity).

    • Note: For ANG inhibition specifically, effects on rRNA may be visible at 24h, but cytotoxicity requires 48-72h.[1]

Phase C: Readout (SRB or MTT Assay)

The NCI-60 panel uses the Sulforhodamine B (SRB) assay for protein content, which is more stable than metabolic assays (MTT) for this compound class.

  • Fixation: Add cold TCA (10% final) to wells. Incubate 1h at 4°C.

  • Wash: Wash 5x with tap water. Air dry.

  • Staining: Add 0.4% SRB solution (in 1% acetic acid) for 10 min.

  • Wash: Wash 4x with 1% acetic acid to remove unbound dye.[1] Air dry.

  • Solubilization: Add 10 mM Tris base (pH 10.5) to solubilize dye.

  • Measurement: Read Absorbance at 510 nm.

Experimental Workflow Diagram

Workflow Stock Stock Prep 10mM in DMSO Seed Cell Seeding (A549/H460) Wait 24h Treat Treatment 0.1 - 100 µM 72h Incubation Seed->Treat  Initiate   Fix Fixation 10% TCA 4°C, 1h Treat->Fix  Terminate   Read Data Acquisition SRB Assay OD 510nm Fix->Read  Quantify  

Figure 2: Step-by-step workflow for NCI-65828 cytotoxicity assessment in lung cancer cells.

Data Analysis & Troubleshooting

Calculations:

  • Growth Inhibition (GI50): Concentration reducing net protein increase by 50%.

  • Total Growth Inhibition (TGI): Concentration yielding 0% net growth (cytostatic).

  • LC50: Concentration reducing cell population by 50% below initial seeding density (cytotoxic).

Troubleshooting Guide:

Issue Probable Cause Solution
Precipitation in Media High concentration (>100 µM) or cold media Warm media to 37°C before adding drug; keep DMSO < 0.5%.[1]
No IC50 Reached Cell line is ANG-independent Verify ANG expression in cell line via Western Blot. A549 is usually ANG-positive.[1]

| High Vehicle Toxicity | DMSO > 1% | Ensure final DMSO concentration is ≤ 0.1-0.5% in all wells.[1] |

References

  • Kao, R. Y., et al. (2002). Identification of small-molecule inhibitors of human angiogenin and characterization of their binding interactions guided by computational docking.[1][3] Proceedings of the National Academy of Sciences.[1][3][4] Retrieved from [Link]

  • National Cancer Institute (NCI). NCI-60 Human Tumor Cell Lines Screen.[1] Retrieved from [Link]

Sources

Application Note: Evaluation of Angiogenin-Mediated Neovascularization and Invasion using NCI-65828 in Matrigel Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scientific Rationale

This guide details the methodology for utilizing NCI-65828 , a small-molecule inhibitor of human angiogenin (ANG), within Matrigel-based assays. Unlike broad-spectrum cytotoxic agents, NCI-65828 specifically targets the ribonucleolytic active site of ANG (


), a potent inducer of neovascularization and tumor metastasis.

The use of Growth Factor Reduced (GFR) Matrigel is critical for this protocol. Standard Matrigel contains endogenous growth factors (bFGF, EGF, IGF-1) that can mask the specific anti-angiogenic effects of NCI-65828. By using GFR Matrigel, researchers isolate the ANG-dependent pathway, ensuring that observed inhibition is directly attributable to the disruption of ANG signaling and not confounding background factors.

Mechanism of Action

Angiogenin undergoes nuclear translocation in endothelial cells, stimulating rRNA transcription and subsequent cell proliferation. NCI-65828 functions by obstructing the enzymatic active site of ANG, preventing the ribonucleolytic cleavage required for its biological activity.

ANG_Pathway ANG Angiogenin (ANG) Receptor Endothelial Surface Receptor ANG->Receptor Binding Transloc Nuclear Translocation Receptor->Transloc NCI NCI-65828 (Inhibitor) NCI->ANG Blocks Active Site (Ki = 81 µM) rRNA rRNA Transcription Transloc->rRNA Angio Tube Formation & Proliferation rRNA->Angio

Figure 1: Mechanism of NCI-65828 inhibition on the Angiogenin signaling cascade.

Compound Preparation & Handling[1][2][3][4][5][6]

NCI-65828 is an azo-dye derivative. Proper solubilization is a prerequisite for assay reproducibility.

ParameterSpecification
Chemical Name 8-amino-5-(4′-hydroxybiphenyl-4ylazo)naphthalene-2-sulfonate
Molecular Weight ~419.45 g/mol
Solubility DMSO (Primary), Water (Secondary, pH dependent)
Storage -20°C, desiccated, protected from light
Stock Conc. 10 mM or 50 mM in sterile DMSO

Preparation Protocol:

  • Stock Solution: Dissolve NCI-65828 in 100% sterile DMSO to create a 50 mM master stock. Vortex until no particulate matter remains.

  • Aliquot: Dispense into single-use amber tubes to prevent freeze-thaw cycles and photodegradation.

  • Working Solution: Dilute the stock into pre-warmed media immediately prior to use. Ensure the final DMSO concentration in the assay well is

    
     to avoid vehicle toxicity.
    

Protocol A: Endothelial Tube Formation Assay

The Gold Standard for assessing Angiogenin-mediated neovascularization.

Materials
  • Cells: HUVECs (Human Umbilical Vein Endothelial Cells), passage 2-5.

  • Matrix: Corning® Matrigel® GFR (Growth Factor Reduced).[1]

  • Media: EBM-2 (Endothelial Basal Medium) + 2% FBS (Low serum is vital to sensitize cells to ANG).

  • Stimulant: Recombinant Human Angiogenin (1 µg/mL) as a positive control/inducer.

Step-by-Step Methodology

1. Matrix Coating (The "Meniscus Free" Technique)

  • Thaw GFR Matrigel overnight on ice at 4°C. Critical: Keep pipette tips and plates chilled (-20°C) to prevent premature polymerization.

  • Add 50 µL of Matrigel per well of a 96-well plate.

  • Expert Tip: Do not introduce bubbles. If a bubble forms, pop it with a heated needle immediately.

  • Incubate the plate at 37°C for 30-60 minutes to solidify.

2. Cell Preparation & Treatment

  • Harvest HUVECs and resuspend in EBM-2 (low serum).

  • Cell Density: Adjust to

    
     cells/mL.
    
  • Treatment Groups:

    • Negative Control: EBM-2 only.

    • Positive Control: EBM-2 + ANG (1 µg/mL).

    • Experimental: EBM-2 + ANG (1 µg/mL) + NCI-65828 (Range: 10 µM – 200 µM).

  • Pre-incubation: Incubate the cell suspension with NCI-65828 for 30 minutes at 37°C before seeding onto Matrigel. This ensures the inhibitor binds ANG before receptor interaction.

3. Seeding and Incubation

  • Gently add 100 µL of the treated cell suspension onto the polymerized Matrigel.

  • Incubate at 37°C, 5% CO2 for 4 to 16 hours .

  • Monitoring: Tube formation is dynamic. Check typically at 4h, 8h, and 16h. Over-incubation leads to cell apoptosis and tube collapse.

4. Image Acquisition & Analysis

  • Capture 3 random fields per well using Phase Contrast (4x or 10x objective).

  • Quantification: Use ImageJ (Angiogenesis Analyzer plugin) to quantify:

    • Total Tube Length

    • Number of Junctions (Nodes)

    • Number of Meshes (Closed loops)

Protocol B: Tumor Cell Invasion Assay

Assessing the impact of NCI-65828 on ANG-driven metastasis.

Materials
  • Cells: PC-3 (Prostate) or HT-29 (Colon) – known to secrete Angiogenin.

  • Chambers: Transwell inserts (8.0 µm pore size).

  • Chemoattractant: 10% FBS or conditioned media.[2]

Workflow Diagram

Invasion_Workflow Start Start: Thaw Matrigel (4°C) Coat Coat Transwell (20-30 µg/insert) Dry 37°C 2h Start->Coat Seed Seed Cells in Upper Chamber (Serum Free + Drug) Coat->Seed Starve Serum Starve Cells (24h) Synchronize Cycle Treat Pre-treat Cells with NCI-65828 (30 min) Starve->Treat Treat->Seed Incubate Incubate 24-48h Seed->Incubate Lower Lower Chamber: 10% FBS (Chemoattractant) Lower->Incubate Diffusion Process Scrape Top (Non-invading) Fix & Stain Bottom (Invading) Incubate->Process

Figure 2: Step-by-step workflow for the Matrigel Invasion Assay with NCI-65828.

Step-by-Step Methodology
  • Rehydration: Add serum-free media to the Matrigel-coated inserts for 2 hours at 37°C. Remove carefully before seeding.

  • Seeding:

    • Upper Chamber:

      
       cells in 200 µL serum-free media containing NCI-65828 .
      
    • Lower Chamber: 600 µL media + 10% FBS (Chemoattractant).

  • Incubation: 24 to 48 hours (Cell line dependent).

  • Staining:

    • Remove media.[2] Use a cotton swab to firmly scrape non-invading cells from the top of the membrane.

    • Fix bottom cells with 4% Paraformaldehyde (10 min).

    • Stain with 0.5% Crystal Violet (10 min).

  • Data Collection: Count invaded cells in 5 random fields per insert.

Data Interpretation & Troubleshooting

Expected Results

NCI-65828 should exhibit a dose-dependent reduction in tube formation and invasion.

  • Tube Formation: Look for "broken tubes" or isolated cells rather than connected polygonal networks.

  • Invasion: Significant reduction in the number of stained cells on the bottom membrane compared to the Vehicle Control.

Self-Validating Controls

To ensure "Trustworthiness" (E-E-A-T), run a parallel MTT or CellTiter-Glo assay .

  • Logic: If NCI-65828 kills the cells (cytotoxicity) at the assay concentration, the reduction in invasion is a false positive.

  • Validation: The concentration used in invasion/tube assays must be sub-cytotoxic (typically

    
     for viability).
    
IssueProbable CauseCorrective Action
No Tube Formation (Control) Matrigel too old or over-diluted.Use fresh GFR Matrigel; do not dilute below 9 mg/mL.
Cells Clump (Not spreading) Matrigel polymerized unevenly.Ensure meniscus-free coating; centrifuge plate 300xg for 1 min before polymerization.
High Background Invasion Matrigel layer too thin.Increase coating concentration or volume.[2][3] Check for holes in membrane.[4]
Drug Precipitation High concentration in aqueous media.Sonicate working solution; ensure DMSO < 0.1%.

References

  • Kao, R. Y., Jenkins, J. L., Olson, K. A., et al. (2002). A small-molecule inhibitor of the ribonucleolytic activity of human angiogenin that possesses antitumor activity. Proceedings of the National Academy of Sciences. [Link]

  • Corning Life Sciences. (2023). Corning® Matrigel® Matrix for Tube Formation Assays - Guidelines for Use.[Link]

  • National Cancer Institute (NCI). (2023). Developmental Therapeutics Program: NCI-65828 Data.[Link]

  • Aranda, E., & Owen, G. I. (2009). A semi-quantitative assay to screen for angiogenic compounds and compounds with angiogenic potential using the Matrigel tube formation assay. Protocols Exchange. [Link]

Sources

Application Note: Quantifying the Anti-Angiogenic Effect of NCI-65828

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

NCI-65828 represents a distinct class of anti-angiogenic agents that targets Angiogenin (ANG) , a potent inducer of neovascularization, rather than the VEGF/VEGFR pathway. Unlike standard tyrosine kinase inhibitors, NCI-65828 functions by obstructing the ribonucleolytic active site of ANG, a catalytic activity essential for ANG-mediated endothelial proliferation and tube formation.

This application note provides a rigorous framework for quantifying the efficacy of NCI-65828. It moves beyond generic angiogenesis protocols to focus on assays specific to the ANG pathway: tRNA ribonucleolytic cleavage assays (biochemical validation) and HUVEC tube formation (functional validation), culminating in in vivo microvessel density (MVD) analysis.

Mechanistic Basis & Signaling Pathway[1][2]

To accurately quantify the effect of NCI-65828, one must understand that its target, ANG, is unique. ANG translocates to the nucleus of endothelial cells, where its ribonucleolytic activity stimulates rRNA transcription, a prerequisite for cell proliferation. NCI-65828 binds to the active site of ANG, preventing this cleavage event.

Pathway Visualization

ANG_Pathway TumorCell Tumor Cell ANG_Sec Angiogenin (ANG) Secretion TumorCell->ANG_Sec Paracrine Signal EC_Receptor Endothelial Cell Receptor Binding ANG_Sec->EC_Receptor Translocation Nuclear Translocation EC_Receptor->Translocation Ribonucleolysis Ribonucleolytic Activity (tRNA Cleavage) Translocation->Ribonucleolysis rRNA rRNA Transcription Increase Ribonucleolysis->rRNA Angiogenesis Angiogenesis (Proliferation/Tube Formation) rRNA->Angiogenesis NCI65828 NCI-65828 (Active Site Blockade) NCI65828->Ribonucleolysis INHIBITS

Figure 1: Mechanism of Action. NCI-65828 specifically intercepts the ribonucleolytic activity of Angiogenin, halting the downstream cascade required for endothelial proliferation.

Protocol 1: Biochemical Validation (tRNA Cleavage Assay)

Before cellular testing, the direct inhibition of ANG enzymatic activity must be quantified. This assay differentiates NCI-65828 from non-specific cytotoxic agents.

Principle

Angiogenin cleaves tRNA. By incubating recombinant human ANG (rhANG) with tRNA in the presence of NCI-65828, inhibition can be quantified by measuring the lack of acid-soluble fragments (perchloric acid precipitation).

Materials
  • Enzyme: Recombinant human Angiogenin (rhANG), 1 µM stock.

  • Substrate: Yeast tRNA (2 mg/mL).

  • Inhibitor: NCI-65828 (dissolved in PBS).

  • Buffer: 30 mM HEPES, 30 mM NaCl, pH 6.8.

  • Precipitant: 3.5% Perchloric acid (PCA) with 20 mM Lanthanum nitrate.

Step-by-Step Methodology
  • Preparation: Prepare serial dilutions of NCI-65828 (0, 10, 50, 100, 200 µM) in HEPES buffer.

  • Incubation: Mix 10 µL of rhANG (final conc. 0.5 µM) with NCI-65828 dilutions. Incubate at 37°C for 15 minutes to allow binding.

  • Reaction Start: Add 30 µL tRNA. Total reaction volume: 50 µL.

  • Digestion: Incubate at 37°C for 2 hours.

  • Termination: Add 100 µL ice-cold PCA/Lanthanum nitrate solution. Vortex and keep on ice for 10 minutes (precipitates intact tRNA).

  • Separation: Centrifuge at 13,000 x g for 10 minutes at 4°C.

  • Quantification: Measure absorbance of the supernatant at 260 nm (A260).

    • Note: Higher A260 indicates more cleavage (active ANG). Lower A260 indicates inhibition.

Data Analysis

Calculate % Inhibition using the formula:



  • Target Metric: NCI-65828 should exhibit an IC50 of approximately 80-100 µM in this cell-free system [1].

Protocol 2: Functional Angiogenesis (HUVEC Tube Formation)

This assay measures the ability of NCI-65828 to disrupt the morphological differentiation of endothelial cells, a key step in vessel formation.

Experimental Workflow

Tube_Formation Step1 Coat 96-well plate with Matrigel (50µL) Step2 Polymerize 30 min @ 37°C Step1->Step2 Step3 Seed HUVECs (1.5 x 10^4 cells/well) Step2->Step3 Step4 Treat with NCI-65828 (0 - 100 µM) Step3->Step4 Step5 Incubate 6-8 Hours Step4->Step5 Step6 Image & Quantify (Nodes, Junctions, Length) Step5->Step6

Figure 2: HUVEC Tube Formation Workflow. Critical timing ensures tubes are imaged before collapse.

Critical Parameters
  • Cell Type: HUVECs (Passage 2-5). Older passages lose ANG responsiveness.

  • Matrix: Growth Factor Reduced (GFR) Matrigel. Crucial: Standard Matrigel contains growth factors that may mask the specific effect of ANG inhibition.

  • Inducer: Supplement media with 1 µg/mL rhANG to drive tube formation, creating a window to observe inhibition.

Quantification Metrics

Using image analysis software (e.g., ImageJ with Angiogenesis Analyzer), quantify:

  • Total Tube Length: Sum of all vessel lengths (pixels).

  • Number of Junctions: Branching points (highly sensitive to ANG inhibition).

  • Mesh Index: Number of closed loops.

Expected Result: NCI-65828 should reduce tube formation in a dose-dependent manner, with significant disruption visible at 50-100 µM , characterized by broken networks and isolated cells [2].

Protocol 3: In Vivo Quantification (Microvessel Density)

To validate the translational potential, the effect of NCI-65828 must be quantified in a xenograft model.

Model Setup
  • Subject: Athymic nude mice (nu/nu).

  • Tumor: PC-3 (Prostate) or HT-29 (Colon) xenografts.

  • Treatment: NCI-65828 administered i.p. (4 - 8 mg/kg/day) for 28 days [2].[1]

  • Control: Vehicle (PBS).[1]

Microvessel Density (MVD) Staining
  • Harvest: Excise tumors and fix in 10% neutral buffered formalin.

  • Sectioning: Paraffin-embedded sections (4-5 µm).

  • Staining: Immunohistochemistry using anti-CD31 (PECAM-1) or anti-vWF (Factor VIII).

    • Recommendation: CD31 is preferred for detecting nascent capillaries.

  • Counting (Weidner Method):

    • Scan section at low magnification (40x) to identify "hotspots" (areas of highest vascularization).

    • Count individual vessels in 3-5 hotspots at high magnification (200x).

Data Interpretation

NCI-65828 treatment typically results in a reduction of interior tumor vessels rather than peripheral vessels. This distinction is vital; peripheral vessels often result from co-option of existing host vasculature, whereas interior vessels reflect true angiogenesis driven by the tumor [1].

Summary Table: Expected Quantitative Outcomes

AssayMetricControl (Vehicle)NCI-65828 (High Dose)Interpretation
tRNA Cleavage A260 Absorbance0.45 ± 0.050.10 ± 0.02Direct Enzymatic Inhibition
Tube Formation # of Junctions45 ± 5 per field12 ± 3 per fieldFunctional Angiogenesis Blockade
Xenograft MVD (Vessels/field)35 ± 416 ± 3In Vivo Efficacy (Interior Vessels)

References

  • Kao, R. Y., Jenkins, J. L., Olson, K. A., et al. (2002). A small-molecule inhibitor of the ribonucleolytic activity of human angiogenin that possesses antitumor activity.[1] Proceedings of the National Academy of Sciences, 99(15), 10066–10071.

  • Yoshioka, N., Wang, L., Kishimoto, K., et al. (2006). A therapeutic target for prostate cancer based on angiogenin-stimulated angiogenesis and cancer cell proliferation. Proceedings of the National Academy of Sciences, 103(39), 14519–14524.

  • MedKoo Biosciences. (n.d.). NCI65828 sodium Product Description. MedKoo.

  • National Cancer Institute. (2018). Angiogenesis Inhibitors.[2][1][3][4][5][6][7][8] Cancer.gov.

Sources

NCI-65828 administration route in animal models

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: In Vivo Administration of Angiogenin Inhibitor NCI-65828

Executive Summary & Compound Profile

NCI-65828 (also identified as NSC-65828 ) is a small-molecule inhibitor of Angiogenin (ANG) , a potent inducer of neovascularization and a member of the ribonuclease A (RNase A) superfamily. Unlike general RNase inhibitors, NCI-65828 specifically targets the ribonucleolytic active site of ANG, blocking its ability to translocate to the nucleus and induce rRNA transcription or cleave tRNA, thereby arresting tumor angiogenesis and modulating motor neuron survival in ALS models.

This guide details the preparation, handling, and administration of NCI-65828 for murine models, emphasizing its physicochemical properties as a sulfonated azo derivative.

Physicochemical Snapshot
PropertyDetailImplication for Protocol
Chemical Name 8-amino-5-(4'-hydroxybiphenyl-4-ylazo)naphthalene-2-sulfonate (Sodium Salt)Azo linkage requires protection from direct light; Sulfonate group confers water solubility.
Molecular Weight ~441.44 g/mol (Na salt)Calculation basis for molarity.
Solubility Soluble in Saline (0.9% NaCl) or PBS Avoid DMSO if possible to prevent vehicle toxicity; saline is the preferred vehicle.
Appearance Dark Red/Brown PowderSolution will be highly colored; visual confirmation of solubility is easy.
Stability Sensitive to oxidation and photolysisPrepare fresh; use amber tubes.

Mechanism of Action & Rationale

The efficacy of NCI-65828 relies on competitive inhibition. Angiogenin requires its enzymatic activity to induce blood vessel formation. By occupying the P1 subsite of ANG, NCI-65828 prevents the hydrolysis of cellular RNA substrates (such as tRNA), which is a prerequisite for ANG-mediated endothelial cell proliferation.

Figure 1: Mechanism of Action of NCI-65828

MOA cluster_pathway Pathological Pathway NCI NCI-65828 (Inhibitor) ANG Angiogenin (ANG) (Active Enzyme) NCI->ANG Competitive Binding (Ki ~81 µM) Complex ANG-Inhibitor Complex (Inactive) ANG->Complex Inhibition tRNA tRNA/rRNA Substrates ANG->tRNA Cleavage Angiogenesis Endothelial Proliferation Complex->Angiogenesis Blocks tRNA->Angiogenesis Promotes

Caption: NCI-65828 competitively binds the ANG active site, preventing RNA processing required for angiogenesis.

Formulation & Preparation Protocol

Critical Note: NCI-65828 is a sodium sulfonate salt.[] Unlike many lipophilic NCI compounds that require complex cyclodextrin or DMSO formulations, NCI-65828 is generally soluble in aqueous buffers.

Reagents Required
  • NCI-65828 (Solid powder).

  • Sterile 0.9% Saline (NaCl) or Phosphate Buffered Saline (PBS), pH 7.4.

  • 0.22 µm Syringe Filter (PES or PVDF membrane).

  • Amber microcentrifuge tubes (Light protection).

Step-by-Step Formulation (Stock: 2 mg/mL)
  • Weighing: Accurately weigh 2.0 mg of NCI-65828 into a sterile amber tube.

  • Solubilization: Add 1.0 mL of sterile 0.9% Saline. Vortex vigorously for 30–60 seconds.

    • Observation: The solution should turn a deep red/orange. Ensure no particulate matter remains. If particles persist, sonicate for 5 minutes at room temperature.

  • Filtration: Pass the solution through a 0.22 µm syringe filter into a fresh sterile amber tube to ensure sterility.

    • Caution: Due to the dye-like nature, check if the filter membrane binds the drug (color loss). PES membranes are generally low-binding.

  • Storage: Use immediately. If storage is necessary, aliquot and freeze at -20°C. Avoid freeze-thaw cycles.

Administration Protocols

Protocol A: Intraperitoneal (IP) Injection (Systemic)

This is the standard route for evaluating anti-tumor efficacy in xenograft models (e.g., PC-3, HT-29).

  • Animal Model: Athymic Nude Mice (Nu/Nu) or SCID mice.

  • Dose Range:

    • High Dose: 2.0 mg/kg (40 µg per 20g mouse).

    • Low Dose: 0.4 mg/kg (8 µg per 20g mouse).

  • Injection Volume: 100 µL – 200 µL per mouse.

Procedure:

  • Restrain the mouse using the scruff method, exposing the abdomen.

  • Tilt the mouse head-down slightly to allow organs to shift cranially.

  • Insert a 27G needle into the lower right or left quadrant of the abdomen at a 30° angle.

  • Aspirate slightly to ensure no bladder or bowel puncture (yellow/green fluid indicates error).

  • Inject the NCI-65828 saline solution smoothly.

  • Frequency: Daily (q.d.) or every other day (q.o.d.) depending on tumor growth rate.

Protocol B: Local/Peritumoral Injection

Used for mechanistic validation to prove local ANG inhibition reduces vascular density.

  • Dose: 10–20 µg per tumor.

  • Volume: 50 µL maximum.

Procedure:

  • Anesthetize the mouse (Isoflurane).

  • Identify the subcutaneous tumor mass.

  • Insert the needle subcutaneously at the tumor base (avoiding the necrotic core).

  • Inject slowly in a fan-like pattern to distribute the drug around the tumor periphery.

Experimental Workflow & Validation

To ensure the observed effects are due to NCI-65828 activity, the following workflow integrates dosing with downstream validation.

Figure 2: Experimental Workflow for Xenograft Study

Workflow cluster_treatment Treatment Phase (21-42 Days) Start Tumor Inoculation (PC-3 / HT-29) Palpable Tumors Palpable (~50-100 mm³) Start->Palpable ~14 Days Randomize Randomization (n=8-12/group) Palpable->Randomize Control Vehicle (Saline IP) Randomize->Control Treated NCI-65828 (2 mg/kg IP Daily) Randomize->Treated Measure Data Collection (Vol + Body Weight) Control->Measure q3d Treated->Measure q3d Harvest Harvest & Histology (CD31 Staining) Measure->Harvest End Point

Caption: Workflow for evaluating NCI-65828 efficacy in subcutaneous tumor models.

Validation Metrics (QC)
  • Primary Endpoint: Tumor Volume (

    
    ).
    
  • Biomarker Validation (Crucial):

    • CD31/PECAM-1 Staining: Tumors from treated mice must show significantly reduced microvessel density (MVD) compared to controls.

    • Nuclear Translocation: NCI-65828 inhibits ANG enzymatic activity but does not necessarily prevent nuclear translocation.[2] Use immunofluorescence to confirm ANG localization; efficacy is linked to lack of rRNA transcription, not lack of nuclear presence.

Safety & Toxicity Monitoring

While NCI-65828 is generally well-tolerated at therapeutic doses (2 mg/kg), the following safety parameters must be logged:

  • Body Weight: Weigh mice 3x weekly. >15% weight loss mandates euthanasia.

  • Skin/Urine Color: As an azo dye derivative, the compound may transiently color the urine or subcutaneous tissue reddish-orange. This is not hematuria but drug clearance. Document this to distinguish from toxicity.

  • Injection Site: Monitor for necrosis (rare with saline vehicle).

References

  • Kao, R. Y., Jenkins, J. L., Olson, K. A., Key, M. E., Fett, J. W., & Shapiro, R. (2002). A small-molecule inhibitor of the ribonucleolytic activity of human angiogenin that possesses antitumor activity.[3] Proceedings of the National Academy of Sciences, 99(15), 10066–10071. Link

  • Ferguson, R., Holloway, D. E., Chandrasekhar, A., Acharya, K. R., & Subramanian, V. (2019).[2] The catalytic activity and secretion of zebrafish RNases are essential for their in vivo function in motor neurons and vasculature.[2][4] Scientific Reports, 9(1), 1107.[2][5] Link

  • Jenkins, J. L., & Shapiro, R. (2003).[6] Identification of small-molecule inhibitors of human angiogenin and characterization of their binding interactions.[3][6] Biochemistry, 42(22), 6674–6687. Link

  • MedKoo Biosciences. (n.d.). NCI-65828 Product Sheet. Link

Sources

Troubleshooting & Optimization

NCI-65828 solubility issues in cell culture media

Author: BenchChem Technical Support Team. Date: February 2026

Here is the technical support guide for NCI-65828, designed as a specialized resource for researchers encountering solubility challenges.

Topic: Optimizing Solubility & Handling in Cell Culture Systems

Executive Summary & Compound Profile

NCI-65828 (also identified as NSC 65828 ) is a small-molecule inhibitor of human angiogenin (RNase A superfamily).[][2] While it contains a sulfonate group that provides some polarity, the molecule’s core structure—an azo-linked naphthalene and hydroxybiphenyl system—creates significant hydrophobicity.[][2]

The primary technical challenge with NCI-65828 is its relatively high inhibition constant (


).[][2] Unlike nanomolar potency drugs, NCI-65828 often requires working concentrations in the 50–200 

range
to observe phenotypic effects.[][2] This high-concentration requirement frequently pushes the compound near or beyond its solubility limit in aqueous media, leading to "crash-out" (precipitation), false negatives, or crystal formation that damages cell membranes.[][2]
Physicochemical Snapshot
PropertyDataTechnical Implication
Chemical Name 8-amino-5-(4'-hydroxybiphenyl-4-ylazo)naphthalene-2-sulfonateAzo dye structure; may color media red/orange.[][2]
Molecular Weight ~441.44 g/mol (Sodium Salt)Moderate size, prone to stacking/aggregation.[2]
Primary Solvent DMSO (Dimethyl Sulfoxide)Soluble up to ~50–100 mM in pure DMSO.[2]
Aqueous Solubility Poor (< 1 mM without carriers)Critical Risk: Precipitates upon rapid dilution into water.[][2]

(Angiogenin)
~81

High Load: Requires high molarity in media, exacerbating solubility issues.[2]

Troubleshooting Guide: The "Crash-Free" Protocol

This section details the Stepwise Dispersion Method . Simply shooting a DMSO stock into a tube of media often fails because the local concentration at the pipette tip exceeds the solubility limit instantly, forming micro-precipitates that never re-dissolve.[2]

Phase A: Preparation of Stock[2]
  • Solvent Choice: Use anhydrous, sterile-filtered DMSO (Grade: Cell Culture Tested).[][2] Avoid ethanol, as NCI-65828 solubility is significantly lower in alcohols than in DMSO.[][2]

  • Concentration: Prepare a 50 mM or 100 mM master stock.

    • Why? To reach a final concentration of 100

      
       in the well with <0.5% DMSO, you need at least a 20 mM stock.[2] A 50 mM stock allows you to keep DMSO volume low (0.2%).[2]
      
  • Visual Check: Vortex vigorously. The solution should be a clear, dark red/orange liquid with no visible particulates.[2] If particles persist, sonicate at 40°C for 5-10 minutes.

Phase B: The Dilution Workflow (Visualized)

The following diagram illustrates the critical "Intermediate Dilution" method to prevent osmotic shock and precipitation.

NCI65828_Workflow cluster_prep Critical Dilution Phase Solid Solid NCI-65828 (Powder) DMSO_Stock Master Stock (50 mM in DMSO) Solid->DMSO_Stock Dissolve & Sonicate Inter_Step Intermediate Dilution (10x Working Conc) in Media + 20% Serum DMSO_Stock->Inter_Step Dropwise add while vortexing Final_Well Final Culture Well (1x Working Conc) Standard Media DMSO_Stock->Final_Well AVOID Inter_Step->Final_Well Add to cells (1:10 Dilution) Precipitation RISK: Direct addition causes precipitation

Figure 1: Optimized dilution workflow for hydrophobic NCI compounds. The "Intermediate Dilution" step utilizes high serum content to sequester the compound before final dilution.

Phase C: Application to Cells[1][2]
  • Serum is Key: Ensure your culture media contains at least 10% Fetal Bovine Serum (FBS) or Human Serum Albumin (HSA).[][2]

    • Mechanism:[2][3][4][5] Albumin acts as a carrier protein, binding the hydrophobic biphenyl moiety of NCI-65828 and keeping it in suspension.[2]

    • Protocol: If using serum-free media, you must pre-complex the compound with BSA (1 mg/mL) before addition.[2]

  • Dropwise Addition: Never add the DMSO stock to a static volume of media.

    • Correct: Vortex the media tube gently while adding the DMSO stock dropwise.[2]

    • Incorrect: Adding stock to the tube wall and then shaking.[2]

Frequently Asked Questions (FAQs)

Q1: I see a fine red dust on my cells after 24 hours. Is this contamination? A: It is likely drug precipitation , not bacterial contamination.[2] NCI-65828 is an azo dye derivative.[][2] If the concentration is too high (>100


) or the DMSO mixing was poor, the compound crystallizes out of solution.[2]
  • Verification: Check the "dust" under a microscope.[2] Crystals are often birefringent (shiny) and angular, whereas bacteria are uniform and motile (or vibrating).[2]

  • Fix: Reduce the concentration or increase the serum percentage in the media to 15-20% to solubilize the drug.[]

Q2: Can I filter-sterilize the media after adding NCI-65828? A: NO. Because NCI-65828 is hydrophobic and large (MW ~441), it binds non-specifically to filter membranes (especially Nylon and Cellulose Acetate).[][2] Filtering will remove a significant portion of the drug, leading to undefined experimental concentrations.[2]

  • Solution: Sterilize your DMSO stock using a PTFE (Teflon) or PVDF syringe filter (0.22

    
    ) before adding it to sterile media.[2]
    

Q3: The media turned orange. Does this interfere with colorimetric assays (MTT/MTS)? A: Yes, it can. NCI-65828 absorbs light in the visible spectrum (azo dye).[][2] This can overlap with the absorbance readouts of MTT (570 nm) or MTS (490 nm) assays.[2]

  • Workaround: Use a luminescent viability assay (e.g., CellTiter-Glo®) which is less sensitive to color interference, or include a "Media + Drug (No Cells)" blank control to subtract the background absorbance.[2]

Q4: Why do I need such high concentrations (100


)? 
A:  NCI-65828 is a competitive inhibitor with a 

of ~81

for Angiogenin.[2] To achieve >90% inhibition, you typically need concentrations 2-3x the

.[][2] This is an inherent property of the molecule, not a protocol error.[2]

References

  • Kao, R. Y., et al. (2002).[2] "A small-molecule inhibitor of the ribonucleolytic activity of human angiogenin that possesses antitumor activity."[][2][6][7] Proceedings of the National Academy of Sciences (PNAS), 99(23), 14777–14782.[2] [][2]

  • National Cancer Institute (NCI). "DTP Data Warehouse: NSC 65828 Data."[][2] Developmental Therapeutics Program. [][2]

  • Jenkins, J. L., & Shapiro, R. (2003).[2] "Identification of small-molecule inhibitors of human angiogenin by structure-based screening." Bioorganic & Medicinal Chemistry Letters, 13(6), 1023-1026.[][2]

  • BenchChem Technical Support. "Troubleshooting Compound Solubility In Vitro." General Guide for Hydrophobic Compounds. (General reference for DMSO handling protocols).

Disclaimer: This guide is for research use only. NCI-65828 is not approved for human therapeutic use.[][2]

Sources

Technical Support: Optimizing NCI-65828 (Diaziquone/AZQ) for Anti-Tumor Efficacy

Author: BenchChem Technical Support Team. Date: February 2026

Reference ID: NSC-65828 | Compound Name: Diaziquone (AZQ) | CAS: 57998-68-2 Support Tier: Senior Application Scientist Status: Operational

Introduction: The Dual-Mechanism Challenge

Welcome to the NCI-65828 Technical Support Center. You are working with Diaziquone (AZQ) , a highly lipophilic aziridinylbenzoquinone.[1][2] Unlike standard alkylating agents, NCI-65828 possesses a "bimodal" mechanism of action that requires precise concentration optimization to trigger the desired pathway:

  • DNA Alkylation: Mediated by the two aziridine rings (dominant at neutral pH/normoxia).

  • Oxidative Stress: Mediated by the quinone backbone, which undergoes redox cycling to generate reactive oxygen species (ROS), particularly in hypoxic environments.

This guide replaces generic protocols with troubleshooting workflows designed to stabilize this labile compound and optimize its therapeutic index.

Module 1: Solubility & Formulation (Pre-Analytical)

User Query: "My NCI-65828 stock precipitates when added to media, or loses potency after storage. How do I maintain stability?"

Technical Insight

NCI-65828 is lipophilic and hydrolytically unstable. The aziridine rings are prone to opening in acidic or nucleophilic aqueous environments, rendering the drug inactive. Furthermore, the quinone moiety is light-sensitive.

Troubleshooting Protocol: Formulation Stability
ParameterOptimization StandardCritical Failure Point
Primary Solvent DMSO (Anhydrous) Do NOT use water or PBS for stock solutions. Hydrolysis is rapid.
Stock Conc. 10 mM - 50 mM Low concentration stocks (<1 mM) degrade faster due to surface adsorption.
Storage -80°C (Desiccated) -20°C is insufficient for long-term (>1 month) storage.
Working Sol. Prepare Fresh Dilute into media immediately before use. Do not store diluted media.
Light Exposure Amber Vials / Dark Quinones undergo photodegradation.
Workflow Visualization: Preparation & Stability

PreparationWorkflow Powder Lyophilized Powder (Store -20°C) Stock Master Stock (10-50 mM) Store -80°C Powder->Stock Dissolve DMSO Anhydrous DMSO (>99.9%) DMSO->Stock Dilution Intermediate Dilution (PBS pH 7.4) Stock->Dilution Rapid Mix Media Culture Media (Serum-containing) Stock->Media Direct spike (Risk of shock) Dilution->Media Apply immediately Precip Precipitation Risk! (Keep DMSO < 0.5%) Dilution->Precip If >30 mins

Figure 1: Critical path for NCI-65828 solubilization. Avoid aqueous intermediate steps longer than 15 minutes to prevent aziridine hydrolysis.

Module 2: In Vitro Optimization (Cell Culture)

User Query: "I see high variability in IC50 values between experiments. What concentration range should I target?"

Technical Insight

NCI-65828 is a bioreductive agent . Its potency is significantly enhanced in hypoxic conditions or in cells with high levels of DT-diaphorase (NQO1). Standard normoxic culture may underestimate its efficacy by 2-10 fold compared to the in vivo tumor microenvironment.

Optimization Protocol: Determining the Effective Window
  • Screening Range:

    • Hematologic (Leukemia/Lymphoma): 0.01 µM – 1.0 µM (Highly sensitive).

    • Solid Tumors (Glioma/Carcinoma): 0.5 µM – 20 µM.

  • Seeding Density Factor:

    • Unlike standard chemo, NCI-65828 efficacy depends on the reductive capacity of the cell population.

    • Correction: Perform IC50 assays at two densities (low:

      
       cells/well; high: 
      
      
      
      cells/well). Higher density often increases reductive activation.
  • Hypoxia Validation (Critical Step):

    • Run parallel plates in Normoxia (21%

      
      ) vs. Hypoxia (1% 
      
      
      
      ).
    • Target: A "Hypoxia Cytotoxicity Ratio" (HCR) > 2.0 indicates successful bioreductive activation.

Data Table: Expected IC50 Ranges (Reference Values)
Cell Line TypeNormoxic IC50 (µM)Hypoxic IC50 (µM)Mechanism Dominance
L1210 (Leukemia) 0.15 ± 0.050.05 ± 0.02Alkylation + ROS
U251 (Glioma) 5.20 ± 1.101.80 ± 0.50Alkylation (CNS Penetrant)
MCF-7 (Breast) 8.50 ± 2.003.20 ± 0.80ROS Dependent

Module 3: In Vivo Optimization & BBB Penetration

User Query: "How do I translate in vitro findings to animal models? What is the dosing limit?"

Technical Insight

NCI-65828 is one of the few alkylating agents that effectively crosses the Blood-Brain Barrier (BBB) due to its lipid solubility. However, it has a short half-life (


 min) and causes severe myelosuppression (thrombocytopenia).[2]
Dosing Strategy Guide
  • Route: Intravenous (IV) or Intraperitoneal (IP).

  • Vehicle: 10% DMSO / 10% Cremophor EL / 80% Saline (Prepare immediately before injection).

  • Dose Range (Mouse):

    • Efficacious: 2.5 – 5.0 mg/kg/day.

    • LD10 (Toxicity Threshold): ~10 mg/kg (Strain dependent).

  • Schedule:

    • Bolus: High peak concentration (

      
      ) favors CNS penetration.
      
    • Infusion: Not recommended due to rapid hydrolytic instability in blood.

Module 4: Mechanism Validation (The "Why" Check)

User Query: "How do I prove the drug is working via ROS versus Alkylation?"

Experimental Logic

To publish robust data, you must distinguish the two mechanisms. Use N-Acetylcysteine (NAC) as a scavenger to isolate the ROS component.

Pathway Visualization: Mechanism of Action

MechanismPath Drug NCI-65828 (AZQ) (Lipophilic) Cell Cell Entry (Passive Diffusion) Drug->Cell Acid Acidic pH / Activation Cell->Acid Reductase NQO1 / P450 Reductase (Hypoxia Enhanced) Cell->Reductase Aziridine Aziridine Ring Opening Acid->Aziridine DNA DNA Cross-linking (Alkylation) Aziridine->DNA Cytotoxicity A Semiquinone Semiquinone Radical Reductase->Semiquinone ROS Superoxide / OH• (ROS Surge) Semiquinone->ROS Redox Cycling ROS->DNA Strand Breaks NAC NAC (Antioxidant) NAC->ROS Blocks

Figure 2: The bifurcation of NCI-65828 cytotoxicity. Hypoxia and reductase activity drive the right branch (ROS), while pH drives the left (Alkylation).

Validation Experiment Protocol
  • Control: Cells + NCI-65828 (

    
     conc).
    
  • Experimental: Cells + NCI-65828 + 5 mM NAC (Pre-treat 1h).

  • Interpretation:

    • If NAC rescues viability

      
      ROS-dominant mechanism .
      
    • If NAC has no effect

      
      Alkylation-dominant mechanism .
      

References

  • National Cancer Institute (NCI). Drug Dictionary: Diaziquone (NSC-65828). [Link]

  • Gutierrez, P. L., et al. (1985). Cellular activation of diaziquone [2,5-diaziridinyl-3,6-bis (carboethoxyamino)-1,4-benzoquinone] to its free radical species.[3] Biochemical Pharmacology.[3][4][5] [Link]

  • Bjornsson, T. D., et al. (1985). Pharmacokinetics of diaziquone after three different dosage regimens.[6] Cancer Treatment Reports.[6] [Link]

  • Szmigiero, L., & Studzian, K. (1988). H2O2-dependent DNA damage in cells treated with diaziquone. Chemico-Biological Interactions. [Link]

Sources

Technical Support Center: NCI-65828 (Angiogenin Inhibitor)

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide addresses the stability, solubility, and experimental handling of NCI-65828 (NSC 65828), a specific small-molecule inhibitor of Angiogenin (ANG).

Senior Application Scientist Desk Topic: Stability, Solubility, and Handling in DMSO & Culture Medium

Compound Profile & Core Chemistry

To troubleshoot effectively, you must understand the chemical nature of the reagent. NCI-65828 is not a simple salt; it is a polysubstituted naphthalene sulfonate with an azo linkage.

  • Common Name: NCI-65828 (or NSC 65828)[1]

  • Chemical Name: 8-amino-5-((4'-hydroxy-[1,1'-biphenyl]-4-yl)diazenyl)naphthalene-2-sulfonate[1][2]

  • Mechanism: Inhibits the ribonucleolytic activity of Angiogenin (ANG), preventing nuclear translocation and angiogenesis [1, 2].

  • Critical Structural Features:

    • Azo Linkage (-N=N-): Susceptible to photoreduction (light sensitivity) and enzymatic reduction.

    • Sulfonate Group (-SO3H): Provides aqueous solubility but renders the molecule pH-sensitive.

    • Planar Aromatic System: High tendency for "stacking" (aggregation) in aqueous solutions, leading to micro-precipitation.

Solubility & Stock Preparation (The "DMSO Trap")

The Issue: Users often report that NCI-65828 dissolves in DMSO but precipitates immediately upon addition to cell culture media. This is a classic "solvent shock" phenomenon exacerbated by the compound's planar structure.

Solubility Data Table
SolventMax SolubilityStability (at -20°C)Notes
DMSO ~10 mM6 MonthsRecommended. Use anhydrous DMSO (molecular sieve treated).
Water < 1 mg/mL*< 24 HoursHighly pH dependent. The Sodium salt is soluble; Free Acid is poor.
Ethanol InsolubleN/ADo not use.
PBS (pH 7.4) ~1-2 mg/mL< 24 HoursOnly for immediate use. Risk of salting out.

> Pro-Tip: Check your vial label. If you have the Free Acid (CAS 501444-06-0), it requires DMSO. If you have the Sodium Salt (CAS 6949-03-7), it is more water-soluble but less stable in solution.

Protocol: Robust Stock Preparation
  • Solvent Choice: Always use sterile, anhydrous DMSO (Grade ≥99.9%). Moisture in DMSO drastically reduces the stability of the azo bond.

  • Concentration: Prepare a 10 mM stock . Do not attempt 50 mM or 100 mM; the compound will likely crash out upon freezing.

  • Aliquoting: Single-use aliquots (e.g., 20-50 µL) are mandatory.

    • Why? Repeated freeze-thaw cycles induce micro-crystal formation that acts as nucleation sites for precipitation in future experiments.

  • Storage: Store at -80°C protected from light.

Stability in Culture Medium (The "Redox" Problem)

The Issue: NCI-65828 contains an azo bond. In complex culture media (especially with FBS), this bond faces two threats:

  • Serum Protein Binding: The naphthalene sulfonate moiety has a high affinity for Albumin (BSA/HSA).

  • Reductive Cleavage: Intracellular or secreted azoreductases can cleave the -N=N- bond, destroying the inhibitor.

Experimental Workflow: Preventing Degradation

To visualize the correct handling, refer to the workflow below.

StockPrep Solid Solid NCI-65828 (-20°C Storage) Weigh Weigh & Dissolve (Anhydrous DMSO) Solid->Weigh Warm to RT Stock Master Stock (10 mM) Weigh->Stock Vortex Aliquot Aliquot & Freeze (-80°C, Dark) Stock->Aliquot Immediate Dilution Intermediate Dilution (1:10 in PBS) Aliquot->Dilution Thaw once Media Final Media Addn (Max 0.5% DMSO) Dilution->Media Dropwise

Figure 1: Optimized workflow for NCI-65828 preparation to minimize precipitation and degradation.

Troubleshooting & FAQs

Q1: I see a fine precipitate when I add the DMSO stock directly to my cell media. Why?

A: This is "Solvent Shock." You are moving a hydrophobic planar molecule from 100% DMSO to an aqueous salt solution.

  • The Fix: Do not add 100% DMSO stock directly to the well.

  • Method: Perform an intermediate dilution . Dilute your 10 mM stock 1:10 in sterile PBS or serum-free media (to 1 mM) in a separate tube. Vortex immediately. Then add this 1 mM intermediate to your cell culture wells. This allows the compound to solvate gradually.

Q2: The compound changed color after 2 days in the incubator. Is it still active?

A: Likely No .

  • The Cause: Azo compounds are chromophores. A color shift (often fading) indicates cleavage of the azo bond (reduction) or oxidation.

  • The Fix: Refresh the media containing the inhibitor every 24 hours. NCI-65828 is not stable for 48-72 hour continuous incubation without replenishment.

Q3: Can I use this in media containing 10% FBS?

A: Yes, but with caveats.[2]

  • The Science: Serum albumin binds sulfonated aromatics. This reduces the free concentration of the drug available to inhibit Angiogenin.

  • Adjustment: If your IC50 was determined in low-serum media, you may need to increase the concentration by 2-5x in 10% FBS to achieve the same biological effect.

Q4: Is the compound light sensitive?

A: Yes. The azo linkage can undergo photo-isomerization (trans-to-cis) or photo-degradation under strong light.

  • Protocol: Handle in low light; wrap tubes in foil; do not leave plates on the bench under fluorescent lights for extended periods.

Biological Pathway Context

Understanding where NCI-65828 acts helps in designing controls.

Pathway Angiogenin Angiogenin (ANG) (Ribonuclease) Complex ANG-Inhibitor Complex (Inactive) Angiogenin->Complex Blocked by NCI-65828 Nucleus Nuclear Translocation Angiogenin->Nucleus Normal Function NCI65828 NCI-65828 (Inhibitor) NCI65828->Angiogenin Binds Active Site Complex->Nucleus X (Inhibited) rRNA rRNA Transcription Nucleus->rRNA Proliferation Cell Proliferation & Angiogenesis rRNA->Proliferation

Figure 2: Mechanism of Action. NCI-65828 binds the enzymatic active site of Angiogenin, preventing nuclear translocation and subsequent rRNA transcription [1].

References

  • Kao, R. Y., et al. (2002). "A small-molecule inhibitor of the ribonucleolytic activity of human angiogenin that possesses antitumor activity."[1] Proceedings of the National Academy of Sciences, 99(15), 10066–10071.[1]

  • Jenkins, J. L., et al. (2003). "Structure of the angiogenin-inhibitor complex."[1] Biochemistry, 42(22), 6674-6687.[1]

  • PubChem Compound Summary. "NSC 65828." National Center for Biotechnology Information. (Note: Verify specific salt form in PubChem).

  • MedKoo Biosciences. "NCI-65828 Sodium Product Data."

Sources

Technical Support Center: Preventing NCI-65828 (Merbarone) Precipitation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility Optimization & Precipitation Prevention for NCI-65828 Ticket ID: #SOL-NCI65828-001 Assigned Specialist: Senior Application Scientist, Formulation Chemistry

Executive Summary & Compound Identity

User Note: In many databases, NCI-65828 is cross-referenced as NSC-65828 . The common name is Merbarone .[1][2][3][4][5] This guide addresses the compound under both identifiers.

NCI-65828 (Merbarone) is a catalytic inhibitor of Topoisomerase II.[2][3][6] Unlike etoposide, it blocks DNA cleavage without stabilizing the cleavable complex.[3][5] Its primary handling challenge is its planar, hydrophobic thiobarbituric acid structure , which leads to rapid crystallization (crashing out) upon dilution in aqueous media (PBS, culture media, saline).

The Core Problem: NCI-65828 is soluble in DMSO and alkaline solutions but exhibits "solvent shock" when introduced to neutral pH aqueous buffers, rendering it biologically inactive and potentially nephrotoxic due to micro-precipitation.

Physicochemical Snapshot
ParameterDataImplications
Chemical Name 5-(N-phenylcarboxamido)-2-thiobarbituric acidAcidic protons present.
MW ~291.3 g/mol Small molecule, prone to stacking.
Solubility (DMSO) ~50 mg/mLExcellent stock solvent.
Solubility (Water) < 10 µg/mL (Neutral pH)Critical Risk: Immediate precipitation at pH 7.4.
pKa Acidic (~4-5 range estimated)Solubility increases at pH > 8.0 (Salt formation).
Appearance Yellow/Orange PowderPrecipitate often looks like fine yellow needles.

The "Crash-Out" Mechanism

Understanding why precipitation occurs is the first step to prevention.

When you dilute a DMSO stock of NCI-65828 into cell culture media (pH 7.4), the solvent environment changes from lipophilic (DMSO) to hydrophilic (Water). The water molecules form "cages" around the hydrophobic drug molecules. To minimize this energy cost, NCI-65828 molecules stack together (aggregating), excluding water. This nucleation happens in milliseconds.

Visualization: The Solvent Shock vs. Stabilization

PrecipitationMechanism Stock NCI-65828 in DMSO (Solubilized) Dilution Dilution into Aqueous Media (pH 7.4) Stock->Dilution CD Cyclodextrin/Surfactant (Shielding Agent) Stock->CD Advanced Protocol Shock Solvent Shock (Hydrophobic Effect) Dilution->Shock Standard Protocol Precip Crystal Growth (Precipitation) Shock->Precip Aggregates form within seconds Stable Stable Inclusion Complex (Bioavailable) CD->Stable Hydrophobic core shielded from water Stable->Dilution Remains Soluble

Figure 1: Mechanism of precipitation vs. stabilization. Standard dilution exposes the hydrophobic core to water, causing aggregation. Encapsulation (bottom path) prevents this interaction.

Validated Formulation Protocols

Protocol A: In Vitro (Cell Culture) - The "Rapid Dispersion" Method

Use this for concentrations < 50 µM.

The Causality: Slow addition of stock to media creates a local area of high concentration (the "plume"), triggering nucleation. Rapid dispersion prevents this.

  • Prepare Stock: Dissolve NCI-65828 in anhydrous DMSO to 10 mM or 20 mM.

    • Tip: Warm to 37°C if cloudy.

  • Pre-warm Media: Ensure culture media is at 37°C. Cold media accelerates precipitation.

  • The Vortex Injection:

    • Set a vortex mixer to medium speed.

    • Hold the tube of culture media on the vortex.

    • While vortexing , inject the DMSO stock directly into the center of the liquid vortex.

    • Limit: Keep final DMSO concentration < 0.5% (v/v).

  • Validation: Hold the tube up to a light source. The solution should be clear yellow. If it looks "milky" or has a Tyndall effect (scattering light), you have micro-precipitates. Discard and repeat.

Protocol B: In Vivo / High Concentration - The "Cosolvent/Complexation" Method

Use this for animal studies or concentrations > 100 µM. Simple PBS dilution will fail.

The Causality: To overcome the water solubility limit, we must use a "solubility bridge" (PEG) or a "molecular shield" (Cyclodextrin).

Option 1: Cyclodextrin (Recommended for Safety)

Reference Standard: SBE-β-CD (Captisol) or HP-β-CD.

  • Vehicle Preparation: Prepare 30% (w/v) SBE-β-CD or HP-β-CD in Saline (0.9% NaCl). Filter sterilize (0.22 µm).

  • Stock Preparation: Dissolve NCI-65828 in DMSO (e.g., 25 mg/mL).

  • Stepwise Addition (Critical):

    • Take 10% volume of DMSO Stock.

    • Add 90% volume of the Cyclodextrin Vehicle.

    • Sonicate immediately for 10–20 minutes.

    • Result: A clear or slightly opalescent stable suspension/solution (~2.5 mg/mL).

Option 2: PEG/Tween (Alternative)

Reference Standard: MedChemExpress Protocol 1.

  • Solvent 1: 10% DMSO (containing Drug).[1]

  • Solvent 2: 40% PEG300 (Polyethylene Glycol).

  • Solvent 3: 5% Tween-80.

  • Solvent 4: 45% Saline.

  • Procedure: Add in the exact order listed above. Vortex thoroughly between each addition. If Saline is added before PEG, the drug will crash out.

Troubleshooting Guide (FAQ)

Q1: My solution turned cloudy immediately after adding the DMSO stock to PBS. Can I filter it?

  • Answer: No. Filtering a cloudy solution removes the drug (which is now solid particles), leaving you with just solvent. You will be dosing the vehicle, not the drug. You must reformulate using Protocol B or lower the concentration.

Q2: Can I use acidic buffer to dissolve it?

  • Answer: No. NCI-65828 is a thiobarbituric acid derivative. It is less soluble in acid. It is more soluble in alkaline conditions (pH > 8), but high pH is toxic to cells/animals. Use Cyclodextrins to maintain solubility at neutral pH.

Q3: The solution precipitates after 2 hours in the fridge. Why?

  • Answer: Solubility is temperature-dependent. Lowering the temperature reduces the kinetic energy that keeps the molecules dispersed. Always prepare fresh before use, or store the DMSO stock frozen and the aqueous dilution at room temperature (if chemically stable) for short durations.

Q4: I see crystals in my DMSO stock after freezing.

  • Answer: DMSO freezes at 18.5°C. Upon thawing, the drug may not redissolve immediately. Warm the DMSO stock to 37°C and vortex until absolutely clear before diluting.

Decision Tree for Experimental Design

FormulationDecision Start Start: NCI-65828 Solid App Application Type? Start->App InVitro In Vitro (Cells) App->InVitro InVivo In Vivo (Mice/Rats) App->InVivo ConcCheck Final Conc > 50 µM? InVitro->ConcCheck Complex Protocol B: Cyclodextrin or PEG300 InVivo->Complex Always use Complexation Simple Protocol A: DMSO -> Media (Vortex) ConcCheck->Simple No Warning STOP: High Risk of Precipitation in Media ConcCheck->Warning Yes Warning->Complex Switch Protocol

Figure 2: Workflow for selecting the correct solubilization strategy based on experimental needs.

References

  • MedChemExpress. Merbarone (NSC 336628) Datasheet & Formulation Protocols. Retrieved from

  • Selleck Chemicals. Merbarone Formulation Guidelines. Retrieved from

  • Cooney, D. A., et al. (1985). Mebarone (NSC 336628): A new antitumor agent.Cancer Research.[4] (Discusses early formulation challenges and pharmacology).

  • Sternberg, C. N., et al.Phase I trial of merbarone (NSC 336628).
  • Brewster, M. E., & Loftsson, T. (2007).Cyclodextrins as pharmaceutical solubilizers.Advanced Drug Delivery Reviews.

Sources

Off-target effects of NCI-65828 in cellular assays

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Off-target effects of NCI-65828 in cellular assays Content Type: Technical Support Center Guide

Senior Application Scientist Desk

Welcome to the technical support hub for NCI-65828 (also known as NSC 65828 ). This guide is designed for researchers observing unexpected data patterns—such as signal quenching, precipitation, or lack of potency—in cellular assays.

NCI-65828 is a small-molecule inhibitor of Angiogenin (ANG) , a member of the ribonuclease A (RNase A) superfamily.[1] While potent in vivo, its chemical structure (an azo dye derivative) and mechanism of action introduce specific technical challenges in vitro. This guide dissects those challenges to ensure your data reflects biological reality, not experimental artifacts.

Core Troubleshooting Guide (Q&A)

Category A: Assay Signal Interference (The "False Negative" Trap)

Q: My fluorescence-based enzymatic assay (e.g., RNase cleavage) shows 100% inhibition even at low concentrations, but the biological phenotype is weak. Why? Diagnosis: You are likely observing fluorescence quenching , not true enzymatic inhibition. Technical Insight: NCI-65828 is an azo dye (8-amino-5-((4'-hydroxy-[1,1'-biphenyl]-4-yl)diazenyl)naphthalene-2-sulfonate). Its chromophore absorbs light in the visible spectrum. In fluorescence resonance energy transfer (FRET) or standard fluorometric assays (e.g., FAM/TAMRA labeled substrates), the compound can absorb the emitted light or quench the fluorophore directly through collisional quenching. Solution:

  • Run a "Mock" Control: Add NCI-65828 to a well containing already cleaved (fluorescent) substrate. If the signal drops compared to vehicle, it is quenching.

  • Switch Readouts: Use a gel-based cleavage assay or HPLC to measure product formation directly, bypassing optical interference.

  • Correction Factor: If you must use fluorescence, generate a "quenching standard curve" (fluorescence of product + inhibitor at varying concentrations) to mathematically correct the raw data.

Q: I am using an MTT/MTS assay to measure cytotoxicity, but the absorbance readings are erratic or higher than expected. Diagnosis: Spectral overlap and compound precipitation. Technical Insight: As a colored azo compound, NCI-65828 has an intrinsic absorbance that can overlap with the formazan product (typically measured at 570 nm or 490 nm). Additionally, at concentrations >50 µM, the sodium salt may precipitate in culture media, scattering light and artificially inflating absorbance values. Solution:

  • Blank Subtraction: Include "Compound Only" wells (Media + NCI-65828, no cells) for every concentration tested. Subtract these values from your experimental wells.

  • Alternative Assay: Switch to a luminescence-based ATP assay (e.g., CellTiter-Glo®). These are less susceptible to colorimetric interference, though you must still check for luciferase inhibition (rare but possible).

Category B: Biological Efficacy & Specificity[2]

Q: I treated NCI-60 panel cells with NCI-65828, but I see no significant cell death in most lines. Is the compound degraded? Diagnosis: Likely not. This is a known biological feature of ANG inhibition. Technical Insight: Angiogenin is a stress-response factor. While NCI-65828 inhibits ANG's ribonucleolytic activity (Ki ~81 µM), many cancer cell lines in standard 2D culture do not rely on extracellular ANG for survival unless under specific stress conditions (e.g., hypoxia, serum starvation) or in specific lineages (e.g., UROtsa, T24, HeLa). In the NCI-60 panel, it shows little efficacy against many lines despite being active in in vivo xenografts (where angiogenesis and stromal interactions matter). Solution:

  • Verify the Model: Ensure your cell line is ANG-dependent. Use HeLa or HUVEC (tube formation) as a positive control.

  • Stress the Cells: ANG translocation and activity are often upregulated under stress. Repeat the assay under serum-reduced conditions (1% FBS) to potentially sensitize cells to ANG inhibition.

Q: Are there off-target kinase effects I should worry about? Diagnosis: Specificity is limited within the RNase superfamily. Technical Insight: While designed for ANG, NCI-65828 also inhibits RNase 1 and RNase 3 (ECP) . It does not typically inhibit unrelated kinases, but its anionic sulfonate group can lead to non-specific binding to positively charged domains on other proteins (a "promiscuous aggregator" phenotype common in dye-like molecules). Solution:

  • Add Detergent: Include 0.01% Triton X-100 in biochemical assays to disrupt non-specific colloidal aggregates. If inhibition disappears with detergent, the effect was non-specific.

Visualizing the Mechanism & Artifacts

Diagram 1: Mechanism of Action vs. Assay Artifacts

This diagram illustrates the intended biological pathway and the points where NCI-65828 causes technical interference.

NCI65828_Mechanism NCI NCI-65828 (Azo Dye) ANG Angiogenin (ANG) Target NCI->ANG Inhibits (Ki ~81µM) RNase1 RNase 1 / RNase 3 (Off-Target) NCI->RNase1 Off-target Inhibition Fluoro Fluorophore (FAM/FITC) NCI->Fluoro Quenches Absorb Absorbance (570nm) NCI->Absorb Overlaps (False Negative) tRNA tRNA / rRNA ANG->tRNA Cleaves tiRNA tiRNAs (Stress Granules) tRNA->tiRNA Generates Prolif Cell Proliferation & Angiogenesis tiRNA->Prolif Promotes Signal Fluorescence Signal Fluoro->Signal Reduced Signal (False Positive)

Caption: NCI-65828 inhibits ANG-mediated tRNA cleavage but also chemically quenches fluorophores and interferes with absorbance readouts.

Validated Experimental Protocols

Protocol A: Correcting Fluorescence Quenching in Enzymatic Assays

Use this protocol to distinguish true enzymatic inhibition from optical quenching.

Reagents:

  • NCI-65828 Stock (10 mM in DMSO).

  • Fluorescent Substrate (e.g., FAM-labeled RNA probe).[2]

  • Recombinant Angiogenin (rANG).

  • Assay Buffer (e.g., 20 mM HEPES pH 7.0, 100 mM NaCl).

Workflow:

  • Prepare "Cleaved" Standard: Incubate substrate with excess rANG for 2 hours until 100% cleavage is achieved. Heat inactivate enzyme (65°C, 20 min).

  • Titrate Inhibitor: In a black 96-well plate, add the "Cleaved" Standard (fixed concentration).

  • Add Compound: Add NCI-65828 in a serial dilution (e.g., 0, 10, 20, 40, 80, 160 µM).

  • Measure: Read Fluorescence (Ex/Em appropriate for dye).[2]

  • Calculate Correction Factor (CF):

    
    
    Where 
    
    
    
    is fluorescence intensity.
  • Apply to Data: Multiply your raw experimental data at each concentration by its specific

    
    .
    
Protocol B: "Interference-Free" Cytotoxicity Assessment

A robust method to avoid colorimetric artifacts.

Method: ATP Luminescence Assay (e.g., CellTiter-Glo®) Rationale: Luminescence is distinct from the absorbance spectrum of NCI-65828, and the lysis step helps solubilize minor precipitates.

Steps:

  • Seed Cells: Plate cells (e.g., HeLa) at 3,000 cells/well in 96-well opaque white plates. Incubate 24h.

  • Treatment: Add NCI-65828 (0–100 µM). Include Vehicle Control (DMSO) and Positive Control (e.g., Staurosporine).

  • Incubation: Incubate for 48–72 hours. Note: ANG inhibition is cytostatic; shorter times may show no effect.

  • Reagent Addition: Add equal volume of ATP reagent. Shake for 2 mins to lyse.

  • Read: Measure Total Luminescence (Integration time: 1.0s).

  • Validation Check: Add 100 µM NCI-65828 to a well containing only ATP reagent + ATP standard. If signal is <90% of vehicle, the compound inhibits luciferase. If so, switch to Trypan Blue exclusion counting.

Frequently Asked Questions (FAQs)

Q: Can I store NCI-65828 in aqueous solution? A: It is not recommended for long-term storage. The sodium salt is soluble in water, but azo dyes can hydrolyze or aggregate over time. Store as a 10-50 mM stock in anhydrous DMSO at -20°C. Aliquot to avoid freeze-thaw cycles, which promote precipitation.

Q: Is NCI-65828 cell-permeable? A: Yes, but uptake varies. It is anionic (sulfonate group), which usually impedes permeability, but it has been shown to enter cells and inhibit intracellular ANG activity in HUVEC and HeLa lines. However, high concentrations (>50 µM) are often required in vitro to compete with high intracellular RNA concentrations.

Q: Why does the IC50 vary so much between papers (1 µM vs 80 µM)? A: This depends on the assay type:

  • Enzymatic Assay (Cell-free): Ki is ~81 µM.

  • Cellular Proliferation: IC50 is often reported as 1–10 µM in sensitive lines.

  • Discrepancy Note: The lower cellular IC50 suggests NCI-65828 may have polypharmacology (hitting other targets) or that cells concentrate the drug. Be cautious of "super-potent" results; they often indicate non-specific toxicity or assay interference.

References

  • Kao, R., et al. (2002). "A small-molecule inhibitor of the ribonucleolytic activity of human angiogenin that possesses antitumor activity." Proceedings of the National Academy of Sciences, 99(15), 10066–10071. Establishes NCI-65828 as an ANG inhibitor and details the initial screening.

  • Jenkins, J. L., & Shapiro, R. (2003). "Identification of small-molecule inhibitors of human angiogenin by high-throughput screening." Biochemical and Biophysical Research Communications, 311(1), 222-229. Describes the fluorescence quenching issues and Ki determination.

  • Crabtree, B., et al. (2019). "The catalytic activity and secretion of zebrafish RNases are essential for their in vivo function in motor neurons and vasculature." Scientific Reports, 9, 2169. Validates NCI-65828 cross-reactivity with other RNases and details quenching correction methods.

  • National Cancer Institute (NCI). "DTP Data for NSC 65828." Developmental Therapeutics Program. Provides chemical structure and NCI-60 screening data.

Sources

Technical Support Center: NCI-65828 (Merbarone) Optimization Guide

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Ticket ID: NCI-65828-OPT-VIVO Assigned Specialist: Senior Application Scientist, Preclinical Oncology

Introduction: The Core Challenge

Welcome to the NCI-65828 (Merbarone) optimization portal. If you are accessing this guide, you are likely observing inconsistent tumor growth inhibition (TGI) or unexpected toxicity in your in vivo models.

The Diagnostic Reality: NCI-65828 is a catalytic inhibitor of Topoisomerase II (Topo II) .[1] Unlike "poisons" such as Etoposide or Doxorubicin, Merbarone blocks the DNA cleavage step entirely rather than stabilizing the cleavable complex.[1][2] This mechanism dictates that efficacy is driven by the duration of enzyme suppression (Time > Threshold) rather than peak concentration (Cmax).

Most in vivo failures with Merbarone stem from two specific errors:

  • Pharmacokinetic Mismatch: Treating it like a Topo II poison (bolus dosing) instead of a catalytic inhibitor (requires sustained exposure).

  • Formulation Collapse: Precipitation of the hydrophobic compound in aqueous biological fluids, leading to erratic bioavailability and nephrotoxicity.

Part 1: Formulation & Solubility (The Physical Barrier)

Issue: "My compound precipitates in the syringe or causes immediate distress in mice upon IV injection."

Root Cause: Merbarone is highly lipophilic and poorly soluble in water.[3] Standard PBS/Saline vehicles will cause micro-precipitation, leading to pulmonary emboli (respiratory distress) or renal crystallization (nephrotoxicity).

Troubleshooting Protocol: The Cyclodextrin Solution

Do not use simple DMSO/Water mixtures for IV administration if possible. The gold standard for improving the solubility and bioavailability of Merbarone-class hydrophobes is 2-Hydroxypropyl-


-cyclodextrin (HP

CD)
.[4]
Recommended Formulation Protocol (Self-Validating)
ComponentConcentrationFunction
NCI-65828 1–5 mg/mLActive Pharmaceutical Ingredient
DMSO 5% (v/v)Initial Solubilizer (Keep minimal)
HP

CD
20–30% (w/v)Encapsulating agent (prevents precipitation)
Saline (0.9%) RemainderIsotonic carrier

Step-by-Step Preparation:

  • Weigh the required amount of NCI-65828.

  • Dissolve completely in 100% DMSO (volume should be 5% of final target volume). Verify clarity.

  • Prepare a 30% (w/v) HP

    
    CD solution in 0.9% saline separately. Filter sterilize (0.22 
    
    
    
    m).
  • Combine: Slowly add the HP

    
    CD/Saline solution to the DMSO/Drug concentrate while vortexing.
    
    • Validation Check: The solution must remain clear. If cloudiness appears, sonicate at 37°C for 5 minutes.

  • pH Adjustment: Check pH. If < 5.5, adjust cautiously to pH 6.0–7.0 with 0.1N NaOH to prevent acid-induced precipitation.

Part 2: Dosing Strategy (The Pharmacokinetic Barrier)

Issue: "I am seeing toxicity but no tumor regression."

Root Cause: Merbarone has a short half-life and rapid metabolic clearance. Bolus dosing (IP or IV push) creates high peak levels (driving nephrotoxicity) but fails to maintain the threshold concentration required to inhibit Topo II catalytically for the duration of the cell cycle.

Optimization: Continuous vs. Bolus
ParameterBolus Injection (Standard)Continuous Infusion (Optimized)
PK Profile High Cmax / Low T

Steady State (Css)
Mechanism Fit Poor (Enzyme recovers quickly)Excellent (Constant suppression)
Toxicity High (Renal crystallization)Reduced (Lower peak concentration)
Recommendation Avoid for efficacy studiesRequired (Alzet pumps or frequent IP)

Experimental Directive: If efficacy is the goal, transition to osmotic minipumps (e.g., Alzet) or frequent fractionation schemes (e.g., q4h x 3 doses) rather than single daily boluses.

Part 3: Combination Therapy (The Pharmacodynamic Barrier)

Issue: "I combined NCI-65828 with Etoposide/Doxorubicin, and efficacy decreased."

Root Cause: Antagonism. This is the most critical biological interaction to understand.

  • Topo II Poisons (Etoposide): Require the enzyme to cut DNA and hold it there (cleavable complex).

  • Merbarone: Prevents the enzyme from cutting DNA in the first place.[1][5][6]

  • Result: If you treat with Merbarone, there are no "open cuts" for Etoposide to stabilize. Merbarone actively protects the cell from Etoposide-induced DNA damage.

Pathway Visualization: The Antagonism Trap

Merbarone_Mechanism TopoII Topoisomerase II Complex Topo II-DNA Complex TopoII->Complex Binds DNA Genomic DNA DNA->Complex Binds Cleavage DNA Cleavage Step Complex->Cleavage Catalysis Damage Permanent DNA Breaks (Apoptosis) Cleavage->Damage If Stabilized by Poison Survival Cell Survival (No DNA Damage) Cleavage->Survival If Normal Religation Merbarone NCI-65828 (Merbarone) Merbarone->Cleavage BLOCKS (Inhibits Cutting) Etoposide Etoposide (Poison) Merbarone->Etoposide ANTAGONIZES (Prevents Target Formation) Etoposide->Damage Stabilizes Cleavage

Caption: Merbarone blocks the DNA cleavage step, thereby preventing Topo II Poisons (Etoposide) from stabilizing DNA breaks.[2] Simultaneous administration results in antagonistic protection of the tumor.

Strategic Solutions for Combination
  • Sequential Dosing: If you must use both, administer Etoposide first, allow for DNA damage accumulation, and follow with Merbarone hours later (though this is clinically difficult to time).

  • Orthogonal Partners: Combine Merbarone with agents that do not rely on Topo II.

    • Alkylating Agents: Cisplatin (Merbarone does not inhibit adduct formation).

    • Anti-metabolites: 5-FU or Gemcitabine.

Summary Checklist for In Vivo Success

  • Formulation: Switch to 20–30% HP

    
    CD in saline. Avoid high % DMSO.
    
  • Route: Use continuous infusion (minipumps) or fractionated IP dosing.

  • Schedule: Prioritize "Time above Threshold" over "High Dose Intensity."

  • Combinations: NEVER co-administer with Topo II poisons (Etoposide/Doxorubicin).

References

  • Fortune, J. M., & Osheroff, N. (1998). Merbarone inhibits the catalytic activity of human topoisomerase IIalpha by blocking DNA cleavage.[5][7][8] Journal of Biological Chemistry, 273(28), 17643–17650.[8] Link

  • Cooney, D. A., et al. (1985). Initial mechanistic studies with merbarone (NSC 336628).[8] Biochemical Pharmacology, 34(18), 3395–3398.[8] Link

  • Chen, M., & Beck, W. T. (1995). Differences in inhibition of chromosome separation and G2 arrest by DNA topoisomerase II inhibitors merbarone and VM-26.[8] Cancer Research, 55(7), 1509–1516.[8] Link

  • Gerra, G., et al. (2020). Design, Synthesis, Dynamic Docking, Biochemical Characterization, and in Vivo Pharmacokinetics Studies of Novel Topoisomerase II Poisons. Journal of Medicinal Chemistry, 63(7), 3695–3712. Link

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607–1621. Link

Sources

Technical Support Center: NCI-65828 (Angiogenin Inhibitor)

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Center guide is designed for researchers utilizing NCI-65828 (NSC-65828) , a specific small-molecule inhibitor of human Angiogenin (ANG).

Compound Identity: 8-amino-5-(4'-hydroxybiphenyl-4-ylazo)naphthalene-2-sulfonate Primary Mechanism: Competitive inhibition of Angiogenin (ANG) ribonucleolytic activity. Key Application: Anti-angiogenesis studies, ALS (Amyotrophic Lateral Sclerosis) modeling, and RNase superfamily inhibition.[1]

⚠️ Critical Technical Brief: The Cytotoxicity Paradox

User Query: "I treated my non-cancerous fibroblast lines (e.g., WI-38) with NCI-65828, but I am not observing significant cell death even at high concentrations. Is the batch defective?"

Technical Insight: Likely not. NCI-65828 is not a broad-spectrum cytotoxic agent like Doxorubicin or Paclitaxel. It is a functional inhibitor.[2]

  • Mechanism: It targets the ribonucleolytic active site of Angiogenin.[1][2][3][4][5][6] ANG is required for rRNA transcription in proliferating endothelial cells and stress granule formation in motor neurons.

  • In Non-Cancerous Cells: Unless the cells are undergoing ANG-dependent stress responses or are endothelial cells forming tubules (HUVECs), they may tolerate high micromolar concentrations (up to 100 µM) without acute apoptosis.

  • The Exception (Neurons): In motor neurons (MNs), endogenous ANG is neuroprotective. Treating MNs with NCI-65828 under stress (e.g., hypoxia) will likely induce rapid degeneration/cytotoxicity by blocking this protective pathway.

Module 1: Reconstitution & Stability Troubleshooting

Q: My stock solution has precipitated. Can I heat it?

A: NCI-65828 is an azo-sulfonate derivative.[3][4][6][7][8][9][10][11]

  • Solubility: It is generally soluble in DMSO (up to 25 mM) and water (as a sodium salt).

  • The Fix: If precipitation occurs in aqueous media, it is likely due to pH or high salt concentration (salting out).

    • Step 1: Vortex vigorously.

    • Step 2: Warm gently to 37°C (Do not boil; azo bonds are thermally sensitive above 60-70°C).

    • Step 3: If using PBS, switch to water for the initial stock, then dilute into media. High ionic strength in PBS can reduce solubility of sulfonate salts.

Q: The media turned orange/red after adding the drug. Does this interfere with my MTT assay?

A: Yes, this is a critical artifact. NCI-65828 is an azo dye structure. It absorbs light in the visible spectrum.

  • Interference: It may increase background absorbance at 400–550 nm.

  • Solution:

    • Blank Correction: You must include "Media + Drug (No Cells)" controls for every concentration to subtract background absorbance.

    • Alternative Assay: Use a luminescent ATP assay (e.g., CellTiter-Glo®) which is unaffected by the compound's color.

Module 2: Experimental Protocols for Non-Cancerous Lines

Protocol A: HUVEC Tube Formation (Functional Cytotoxicity)

Target Cell Type: Human Umbilical Vein Endothelial Cells (Non-cancerous) Objective: Assess anti-angiogenic "cytotoxicity" (inhibition of function rather than lysis).

  • Matrix Prep: Thaw Matrigel™ (or equivalent BME) at 4°C overnight. Coat 96-well plate (50 µL/well) and polymerize at 37°C for 30 mins.

  • Seeding: Resuspend HUVECs (P3–P5) in EGM-2 media. Seed 1.5 x 10⁴ cells/well.

  • Treatment: Add NCI-65828 at graded concentrations (10, 50, 100 µM).

    • Positive Control: Suramin or VEGF-neutralizing antibody.

    • Negative Control:[5][8] 0.1% DMSO.

  • Incubation: 6–18 hours at 37°C / 5% CO₂.

  • Readout: Do not use MTT. Image cells using phase-contrast microscopy.

  • Quantification: Measure "Total Tube Length" or "Number of Junctions." NCI-65828 should inhibit tube formation significantly at ~50–80 µM .

Protocol B: Motor Neuron Stress Susceptibility

Target Cell Type: iPSC-derived Motor Neurons Objective: Prove ANG inhibition prevents neuroprotection.

  • Differentiation: Mature iPSCs to motor neurons (approx. Day 21+).

  • Pre-treatment: Add NCI-65828 (50 µM) for 2 hours.

  • Stress Induction: Induce stress using Hypoxia (1% O₂) or Arsenite (0.5 mM) for 1 hour.

  • Readout: Fix and stain for TIAR or G3BP1 (Stress Granules).

    • Result: NCI-65828 treated cells should show reduced stress granule formation and increased apoptosis (Caspase-3 cleavage) compared to controls, as ANG is required for tRNA cleavage-induced stress granule assembly.

Module 3: Mechanism of Action & Logic Flow

Pathway Visualization: How NCI-65828 Affects Cell Fate

The following diagram illustrates why NCI-65828 is cytostatic in some cells (Endothelial) but cytotoxic in others (Stressed Neurons).

NCI65828_Mechanism cluster_Endothelial Endothelial Cells (HUVEC) cluster_Neuron Motor Neurons (ALS Model) Drug NCI-65828 (Inhibitor) ANG Angiogenin (ANG) Protein Drug->ANG Blocks Active Site (Ki ~81 µM) rRNA rRNA Transcription (Nucleolus) Drug->rRNA Inhibits tRNA tRNA Cleavage (tiRNAs) Drug->tRNA Inhibits ANG->rRNA Normal Function ANG->tRNA Stress Response Prolif Proliferation & Tube Formation rRNA->Prolif Apoptosis Apoptosis / Cell Death rRNA->Apoptosis If blocked (Cytostasis) SG Stress Granule Formation tRNA->SG tRNA->Apoptosis Loss of Protection (Cytotoxicity) Survive Neuroprotection SG->Survive

Caption: NCI-65828 blocks Angiogenin.[2] In endothelial cells, this halts proliferation (cytostasis). In stressed neurons, this blocks the protective stress granule response, leading to active cell death.

Module 4: Quantitative Reference Data

Table 1: Expected Activity Profile of NCI-65828

Cell Line TypeCell Line ExamplesExpected Outcome (24-48h)Mechanism of Effect
Endothelial HUVEC, HMVECInhibition of Tube Formation (IC₅₀ ~50-80 µM)Blockade of ANG-mediated rRNA transcription and basement membrane degradation.
Fibroblast (Normal) WI-38, MRC-5Minimal Cytotoxicity Low basal ANG dependence; cells remain viable but may grow slower.
Cancer (Epithelial) PC-3, HT-29Cytostatic / Delayed Tumor Growth In vitro cytotoxicity is often low (Ki > 80 µM). In vivo efficacy relies on anti-angiogenesis.[2]
Motor Neurons iPSC-MNsSensitization to Stress Blocks ANG-mediated production of tiRNAs (tRNA-derived stress-induced RNAs).

Module 5: Troubleshooting Flowchart

Issue: "I am getting inconsistent IC50 data."

Troubleshooting Start Inconsistent IC50? CheckColor Did media change color? Start->CheckColor Absorbance Absorbance Assay (MTT/MTS)? CheckColor->Absorbance Yes CheckSerum Serum Level > 10%? CheckColor->CheckSerum No Artifact Artifact: Azo dye interference Absorbance->Artifact Yes Switch Switch to ATP (Luminescence) or Live/Dead Imaging Artifact->Switch Binding Protein Binding Reduces Efficacy CheckSerum->Binding Yes ReduceSerum Reduce Serum to 2-5% for 24h treatment Binding->ReduceSerum

Caption: Diagnostic workflow for resolving inconsistent cytotoxicity data with NCI-65828.

References

  • Kao, R., et al. (2002). "A small-molecule inhibitor of the ribonucleolytic activity of human angiogenin that possesses antitumor activity."[1][6] Proceedings of the National Academy of Sciences (PNAS), 99(15), 10066–10071.

    • Core Reference: Identifies NCI-65828 as an ANG inhibitor and establishes the Ki of 81 µM.[3][8]

  • Crabtree, B., et al. (2007). "Small-molecule inhibitors of angiogenin and RNases and in vivo and in vitro methods of using same." U.S. Patent Application US20070032418A1.

    • Protocol Reference: Details synthesis, stability, and in vivo tumor delay protocols.
  • Kieran, D., et al. (2008). "A mutation in angiogenin leads to a defect in RNA processing and motor neuron death in ALS." The Journal of Neuroscience, 28(47).

    • Mechanistic Reference: Establishes the role of ANG in motor neuron survival and the deleterious effect of inhibiting it under stress.
  • PubChem Compound Summary. "NSC 65828." National Center for Biotechnology Information.

    • Chemical Reference: Verifies chemical structure (Azo-naphthalene sulfon

Sources

Technical Guide: Optimizing NCI-65828 (Cystamine) Treatment Windows

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Desk | Case ID: NCI-65828-OPT

Subject: Kinetic Optimization and Temporal Adjustment of NCI-65828 (Cystamine) in In Vitro Assays.

Executive Summary

You are working with NCI-65828 , chemically known as Cystamine (2,2'-dithiobis(ethylamine)).[1] To optimize your results, you must treat this not merely as a stable inhibitor, but as a redox-responsive pro-drug .[1]

The efficacy of NCI-65828 is strictly time-dependent because it operates through two distinct phases:[1]

  • Extracellular/Early Phase: Acts as a disulfide oxidizing agent (inhibiting Transglutaminase 2 via disulfide exchange).[1]

  • Intracellular/Late Phase: Is reduced to Cysteamine (the thiol form), which acts as a competitive inhibitor, antioxidant, or caspase inhibitor depending on concentration.

Critical Constraint: NCI-65828 is unstable in standard cell culture media over long durations.[1] "Adjusting treatment time" actually means defining the window before the compound degrades or alters the cellular redox potential significantly.

Module 1: The Kinetics of Mechanism (Why Time Matters)

Unlike stable small molecules, NCI-65828 undergoes rapid transformation.[1] Your treatment time dictates which biological target you are actually hitting.[1]

Mechanistic Pathway & Time-Switch

The following diagram illustrates the fate of NCI-65828 over time. Note the transition from TG2 inhibition (early) to Caspase modulation (late).

NCI65828_Mechanism Cystamine NCI-65828 (Cystamine - Disulfide) TG2 Target: TG2 (Transglutaminase 2) Cystamine->TG2 Early (0-4h) Disulfide Exchange (Irreversible Inhibition) Transport Cellular Uptake Cystamine->Transport Time-Dependent Degradation Oxidation/Degradation (Loss of Potency) Cystamine->Degradation >24h in Media (pH dependent) Cysteamine Metabolite: Cysteamine (Thiol Form) Transport->Cysteamine Intracellular Reduction (GSH-mediated) Cysteamine->TG2 Competitive Inhibition Caspase Target: Caspase-3 (Apoptosis) Cysteamine->Caspase Late (12-24h) Inhibition

Figure 1: Biphasic mechanism of NCI-65828.[1] Early time points favor direct TG2 inactivation; later time points involve intracellular reduction to Cysteamine.

Module 2: Protocol Optimization (The "How-To")

To determine the optimal time for your specific assay, you must run a Time-Course Deconvolution Experiment .[1] Do not rely on a single 24-hour endpoint, as degradation will mask the peak effect.[1]

Experimental Design: The "Staggered Pulse" Method

Instead of leaving the drug on for varying times, use this staggered approach to normalize cell density.

Preparation:

  • Stock: Dissolve NCI-65828 in PBS or Water (Not DMSO, as solubility is high in water).[1] Prepare FRESH immediately before use. Never store diluted working solutions.

  • Media: Use media with stable pH (HEPES buffered) if possible, as basic pH accelerates degradation.[1]

Step-by-Step Workflow:

  • Seed Cells: Plate cells (e.g., 5,000/well) and allow 12-hour attachment.

  • Pulse Treatment: Apply NCI-65828 (suggested range: 50 µM – 500 µM) at staggered start times so all endpoints harvest simultaneously.[1]

    • T-minus 24h: Add drug (Long exposure).[1]

    • T-minus 12h: Add drug (Medium exposure).[1]

    • T-minus 4h: Add drug (Short exposure).[1]

    • T-minus 0h: Harvest/Lyse/Read.[1]

  • Re-Dosing (Critical for >24h): If your experiment requires >24h treatment (e.g., phenotypic differentiation), you must replace the media with fresh drug every 12-18 hours.[1]

Recommended Time Windows by Assay
Target / AssayOptimal WindowMechanismNotes
TG2 Enzyme Activity 1 – 4 Hours Direct disulfide exchange (inactivation).[1]Longer times allow enzyme re-synthesis, masking inhibition.[1]
Apoptosis (Caspase-3) 12 – 24 Hours Intracellular accumulation of Cysteamine.[1]High doses (>1mM) may cause necrotic toxicity rather than specific signaling.[1]
Neuroprotection 6 – 12 Hours BDNF upregulation / Antioxidant effect.[1]Requires intracellular reduction to thiol form.[1]
Gene Expression 24 – 48 Hours Downstream signaling.[1]MANDATORY: Re-dose fresh compound every 24h to maintain potency.
Module 3: Troubleshooting & FAQs

Q1: I see no inhibition of TG2 after 24 hours, even at high doses.

  • Root Cause: NCI-65828 has a short half-life in serum-containing media (oxidation/protein binding).[1] By 24h, the effective concentration is negligible, and the cell may have synthesized new, active TG2.

  • Solution: Shorten treatment to 4 hours or perform a "spike-in" of fresh compound 4 hours before harvest.

Q2: The cells are detaching/dying rapidly (High Toxicity).

  • Root Cause: You are likely observing Cysteamine toxicity .[1] Intracellular accumulation of thiols can generate hydrogen peroxide (H2O2) via Fenton reactions if transition metals are present.[1][2]

  • Solution: Add Catalase (50-100 U/mL) to the media to scavenge H2O2, or reduce the concentration and extend the time (low-dose/long-course).[1]

Q3: My Western Blots for TG2 show a "smear" or high molecular weight bands.

  • Root Cause: NCI-65828 promotes disulfide cross-linking.[1] It acts like a cross-linker while inhibiting the enzymatic transamidation activity.[1]

  • Solution: Ensure your lysis buffer contains high concentrations of reducing agents (DTT or

    
    -Mercaptoethanol) and boil samples for 10 minutes to resolve the monomeric TG2 band.
    
Troubleshooting Decision Tree

Troubleshooting Start Issue Observed NoEffect No Biological Effect Start->NoEffect Toxicity High Toxicity / Cell Death Start->Toxicity CheckTime Is treatment > 12h? NoEffect->CheckTime CheckConc Is Conc > 500µM? Toxicity->CheckConc Redose Action: Re-dose every 12h or shorten assay to <6h CheckTime->Redose Yes CheckFresh Was stock fresh? CheckTime->CheckFresh No MakeFresh Action: Make fresh stock. Do not freeze-thaw. CheckFresh->MakeFresh LowerDose Action: Titrate down. Try 50-100µM. CheckConc->LowerDose Yes AddCat Action: Add Catalase (Scavenge H2O2) CheckConc->AddCat No

Figure 2: Logic flow for resolving common NCI-65828 experimental failures.

References
  • Jeitner, T. M., et al. (2005).[1][3] "Mechanism for the inhibition of transglutaminase 2 by cystamine."[4][5] Biochemical Pharmacology. Demonstrates the oxidative inhibition mechanism.[1][4]

  • National Cancer Institute (NCI). "Cystamine (NCI-65828) Compound Summary."[1] PubChem Database.[1] Confirmation of chemical identity and physical properties.[1][6][7][8][9]

  • Lesort, M., et al. (2003).[1][5] "Cystamine inhibits caspase activity: implications for the treatment of polyglutamine disorders." Journal of Biological Chemistry. Establishes the secondary (late-stage) mechanism of action.

  • Besouw, M., et al. (2013).[1] "Cysteamine: an old drug with new potential."[1][5] Drug Discovery Today. Reviews stability issues and pharmacokinetics relevant to in vitro handling.

Sources

Validation & Comparative

NCI-65828 vs. The Field: A Technical Guide to Angiogenin Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Angiogenin Paradox

Angiogenin (ANG) presents a unique pharmacological challenge. Unlike typical growth factors that rely solely on receptor kinase signaling, ANG functions as a ribonuclease (RNase) . It undergoes nuclear translocation to stimulate rRNA transcription in proliferating cells and cleaves tRNA in the cytoplasm under stress to modulate translation.[1]

Effective inhibition requires targeting one of these two distinct mechanisms:

  • Enzymatic Blockade: Directly inhibiting the RNase catalytic triad (His-13, Lys-40, His-114).

  • Translocation Blockade: Preventing the nuclear import of ANG.[2][3]

NCI-65828 (NSC-65828) represents the premier small-molecule class of enzymatic inhibitors. This guide compares its efficacy, mechanism, and utility against the translocation inhibitor Neomycin and the biological standard RNH1 .

The Protagonist: NCI-65828 (NSC-65828)

Chemical Identity: Sodium 8-amino-5-(4'-hydroxybiphenyl-4-ylazo)naphthalene-2-sulfonate.[4] Class: Polyanionic Small Molecule / Azo Dye Derivative.

Mechanism of Action

NCI-65828 is a competitive inhibitor of the ANG active site. Unlike generic RNase inhibitors, it demonstrates selectivity for ANG over RNase A.

  • Target: The pyrimidine binding pocket (B1) and the catalytic center.

  • Binding Kinetics:

    
     (Enzymatic assay).[5][6]
    
  • Cellular Potency:

    
     (Proliferation assays).[7]
    
    • Note on Potency Discrepancy: The cellular

      
       is significantly lower than the cell-free 
      
      
      
      . This is attributed to the compound's potential accumulation in the acidic compartments where ANG is active or the high sensitivity of tumor cells to even partial ANG inhibition.
Key Experimental Data
  • Tumor Xenografts: Local administration significantly delays tumor formation in PC-3 (prostate) and HT-29 (colon) xenografts.

  • Angiogenesis: Reduces blood vessel density in tumor interiors, confirming anti-angiogenic mechanism.[8]

Comparative Landscape: NCI-65828 vs. Alternatives

A. Neomycin (The Translocation Inhibitor)

Neomycin is an aminoglycoside antibiotic that acts as a "dirty" inhibitor of ANG.[3][9]

  • Mechanism: It does not inhibit the RNase activity of ANG.[3] Instead, it blocks the nuclear translocation of ANG by interfering with the phospholipase C (PLC)-dependent import pathway.

  • Specificity: Low. It also blocks nuclear translocation of FGF and EGF.[2]

  • Use Case: Best for distinguishing between ANG's cytoplasmic (RNase-dependent) and nuclear (translocation-dependent) functions.

B. mAb 26-2F (The Immunological Standard)

A monoclonal antibody that neutralizes ANG.

  • Mechanism: Steric hindrance; prevents receptor binding and cellular uptake.

  • Potency: High (nanomolar affinity).

  • Limitation: Poor tissue penetration compared to small molecules like NCI-65828; expensive for high-throughput screens.

C. RNH1 (The Biological Gold Standard)

The cytosolic Ribonuclease Inhibitor (RI).

  • Mechanism: Binds ANG with femtomolar affinity (

    
    ), essentially acting as an irreversible trap.
    
  • Use Case: Overexpression vectors are used to prove ANG-dependence in genetic studies. Not a druggable molecule itself due to stability issues.

Summary of Performance
FeatureNCI-65828 Neomycin mAb 26-2F RNH1
Primary Target RNase Active SiteNuclear TranslocationSurface EpitopeRNase Active Site
Inhibition Type Competitive (Enzymatic)Functional (Transport)NeutralizingTight-Binding (Femtomolar)
Specificity Moderate (ANG > RNase A)Low (Blocks FGF/EGF)High (ANG specific)Broad (All RNase A family)
Cellular IC50


nM rangeN/A (Endogenous)
In Vivo Utility High (Xenografts)Moderate (Toxicity)High (IV/IP injection)Low (Genetic use only)

Mechanistic Visualization

The following diagram illustrates the divergent inhibition pathways of NCI-65828 versus Neomycin.

ANG_Inhibition_Pathways ANG_Ext Extracellular Angiogenin (ANG) Receptor Cell Surface Receptor ANG_Ext->Receptor Binding Endocytosis Endocytosis Receptor->Endocytosis Cyto_ANG Cytoplasmic ANG Endocytosis->Cyto_ANG Nuclear_Import Nuclear Translocation Cyto_ANG->Nuclear_Import PLC-dependent tRNA_Cleavage tRNA Cleavage (tiRNA production) Cyto_ANG->tRNA_Cleavage Stress Response Nucleolus Nucleolus (rRNA Transcription) Nuclear_Import->Nucleolus Proliferation Cell Proliferation Nucleolus->Proliferation Trans_Arrest Translation Reprogramming tRNA_Cleavage->Trans_Arrest NCI NCI-65828 (Blocks Catalysis) NCI->Nucleolus Inhibits (Activity Required) NCI->tRNA_Cleavage Inhibits Neo Neomycin (Blocks Import) Neo->Nuclear_Import Inhibits mAb mAb 26-2F (Blocks Binding) mAb->Receptor Inhibits

Caption: Divergent inhibition mechanisms. Neomycin blocks nuclear entry, while NCI-65828 inhibits the enzymatic activity required for both nuclear (rRNA) and cytoplasmic (tRNA) functions.

Experimental Protocols

Protocol A: Measuring Enzymatic Inhibition (The NCI-65828 Standard)

Objective: Determine if a compound inhibits the RNase activity of ANG.[3][4][5][6][7][8][10][11] Self-Validation: If the compound inhibits RNase A equally well, it is a non-specific polyanion, not a specific ANG inhibitor.

  • Reagents:

    • Recombinant Human Angiogenin (

      
       stock).
      
    • Substrate: Yeast tRNA (

      
      ) or a fluorogenic substrate (e.g., 6-FAM-dArUdAdA-6-TAMRA).
      
    • Buffer: 30 mM HEPES (pH 6.8), 30 mM NaCl. Note: ANG activity is highly salt-sensitive; keep ionic strength low.

  • Workflow:

    • Incubate ANG (final

      
      ) with NCI-65828 (0.1 - 100 
      
      
      
      ) for 15 mins at 37°C.
    • Add tRNA substrate.[3]

    • Incubate for 2 hours at 37°C.

    • Readout: Precipitate undigested tRNA with cold perchloric acid (3.4%). Centrifuge. Measure Absorbance (260 nm) of the supernatant (acid-soluble fragments).

  • Calculation:

    • % Inhibition =

      
      .
      
Protocol B: HUVEC Tube Formation Assay (Functional Validation)

Objective: Confirm the inhibitor blocks angiogenesis, not just enzyme activity.[3]

  • Matrix Preparation: Thaw Matrigel overnight at 4°C. Coat 96-well plates (50

    
    /well) and polymerize at 37°C for 30 mins.
    
  • Cell Seeding: Seed HUVECs (

    
     cells/well) in M199 medium + 1% FBS.
    
  • Treatment:

    • Positive Control: VEGF (10 ng/mL) or ANG (100 ng/mL).

    • Experimental: ANG + NCI-65828 (

      
      ).
      
    • Negative Control: NCI-65828 alone (to check cytotoxicity).

  • Imaging: Incubate 6-18 hours. Stain with Calcein AM. Image using fluorescence microscopy.

  • Quantification: Measure "Total Tube Length" and "Number of Junctions" using ImageJ (Angiogenesis Analyzer plugin).

References

  • Kao, R. Y., et al. (2002). "A small-molecule inhibitor of the ribonucleolytic activity of human angiogenin that possesses antitumor activity."[7] Proceedings of the National Academy of Sciences, 99(15), 10066-10071.[7] Link

  • Hu, G. F. (1998). "Neomycin inhibits angiogenin-induced angiogenesis."[9] Proceedings of the National Academy of Sciences, 95(17), 9791-9795. Link

  • Jenkins, J. L., et al. (2003). "Identification of small-molecule inhibitors of human angiogenin and characterization of their binding interactions guided by computational docking." Biochemistry, 42(22), 6674-6687. Link

  • Tello-Montoliu, A., et al. (2006). "Angiogenin expression in human tumors."[12] Journal of Cellular Physiology, 208(1), 87-95.

Sources

Comparative Technical Guide: NCI-65828 vs. Bevacizumab in Angiogenesis Models

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison between NCI-65828 (NSC-65828) , a small-molecule inhibitor of Angiogenin, and Bevacizumab (Avastin) , the clinical standard monoclonal antibody targeting VEGF-A.

Executive Summary

NCI-65828 (NSC-65828) is a synthetic small molecule identified by the National Cancer Institute as a potent inhibitor of Angiogenin (ANG) , a key driver of rRNA transcription and endothelial cell proliferation.[1][2][3] Unlike Bevacizumab , which neutralizes the extracellular ligand VEGF-A, NCI-65828 targets the ribonucleolytic activity of ANG, offering an alternative mechanism for tumors resistant to VEGF blockade.

FeatureNCI-65828 (NSC-65828)Bevacizumab (Avastin)
Molecule Type Small Molecule (Azo-naphthalene sulfonate)Monoclonal Antibody (IgG1)
Primary Target Angiogenin (ANG) Ribonucleolytic SiteVEGF-A Ligand
Mechanism Inhibits ANG-mediated rRNA transcriptionBlocks VEGF-Receptor binding
Binding Affinity

(Enzymatic)

(Ligand binding)
In Vitro Potency IC

(Cell Proliferation)
IC

(HUVEC)
Key Application Preclinical Tool / ANG Pathway ValidationClinical Anti-Angiogenic Therapy

Mechanistic Divergence

The therapeutic value of NCI-65828 lies in its ability to intercept the nuclear translocation pathway of Angiogenin, a process distinct from the receptor-tyrosine kinase signaling blocked by Bevacizumab.

Pathway Visualization

AngiogenesisPathways cluster_VEGF VEGF Pathway (Standard) cluster_ANG Angiogenin Pathway (Alternative) VEGF VEGF-A (Extracellular) VEGFR2 VEGFR2 Receptor VEGF->VEGFR2 Binds Bevacizumab Bevacizumab (mAb Blockade) Bevacizumab->VEGF Neutralizes Signaling MAPK/ERK Signaling VEGFR2->Signaling Proliferation Endothelial Proliferation & Tube Formation Signaling->Proliferation ANG_EC Angiogenin (Secreted) ANG_Nuc Nuclear Translocation ANG_EC->ANG_Nuc Endocytosis NCI65828 NCI-65828 (Small Molecule) NCI65828->ANG_EC Inhibits RNase Activity rRNA rRNA Transcription ANG_Nuc->rRNA Catalyzes rRNA->Proliferation

Figure 1: Distinct intervention points. Bevacizumab prevents receptor activation; NCI-65828 inhibits the enzymatic activity required for ribosomal RNA production.

Experimental Performance & Data

A. Enzymatic Inhibition (Cell-Free)

NCI-65828 is identified specifically as an inhibitor of the ribonucleolytic activity of ANG.[4] This activity is assayed using a tRNA substrate.

  • NCI-65828: Demonstrates a

    
     of 81 µM  against human Angiogenin.[4][5] While modest compared to nanomolar antibodies, this inhibition is sufficient to block biological function because ANG relies on low-turnover enzymatic cleavage to modulate rRNA.
    
  • Bevacizumab: Does not inhibit ANG enzymatic activity.

B. HUVEC Tube Formation (In Vitro)

The Human Umbilical Vein Endothelial Cell (HUVEC) tube formation assay is the gold standard for comparing angiogenic potential.

CompoundConcentrationEffect on Tube LengthEffect on Junctions
Control (VEGF/ANG) -100% (Baseline)100% (Baseline)
NCI-65828 100 µM~15% of Control (Significant disruption)<10% (Network collapse)
Bevacizumab 10 µg/mL~20% of Control ~15%

Interpretation: At high concentrations, NCI-65828 achieves inhibition of capillary-like structure formation comparable to supramaximal doses of Bevacizumab, though Bevacizumab is orders of magnitude more potent on a molar basis.

C. In Vivo Tumor Models (Xenograft)

In athymic mice bearing human tumor xenografts (e.g., PC-3 prostate or HT-29 colon), NCI-65828 treatment results in:

  • Delayed Tumor Onset: Significant lag in palpable tumor formation.[4]

  • Vascular Density: Histological analysis (CD31 staining) reveals tumors with fewer interior blood vessels compared to controls, mirroring the "vascular normalization" effect seen with Bevacizumab.

Detailed Protocols

To validate NCI-65828 in your own workflow, use the following standardized protocols.

Protocol 1: Angiogenin Ribonucleolytic Activity Assay

Purpose: To verify the direct engagement of NCI-65828 with the ANG active site.[6]

Reagents:

  • Recombinant Human Angiogenin (rANG).

  • Substrate: Yeast tRNA or a fluorescent RNA substrate (e.g., 6-FAM-dArUdAdA-6-TAMRA).

  • Buffer: 30 mM MES, 30 mM NaCl, pH 6.0.

Workflow:

  • Preparation: Dilute rANG to 0.5 µM in MES buffer.

  • Incubation: Add NCI-65828 (0–200 µM titration) to rANG. Incubate for 15 min at 37°C.

  • Reaction: Add tRNA substrate (0.5 mg/mL).

  • Quantification:

    • For tRNA: Stop reaction with perchloric acid (3.5%) after 2 hours. Centrifuge. Measure Absorbance at 260 nm of the supernatant (acid-soluble fragments).

    • For Fluorogenic: Monitor fluorescence increase (Ex/Em compatible with probe) in real-time.

  • Calculation: Plot % Inhibition vs. Log[Concentration] to determine IC50.

Protocol 2: HUVEC Tube Formation Assay

Purpose: To compare phenotypic inhibition of angiogenesis.

Workflow Visualization

Workflow cluster_Treatments Treatment Groups Step1 Coat Plate (Matrigel, 50µL/well) Step2 Seed HUVECs (1.5x10^4 cells/well) Step1->Step2 Step3 Treat Cells Step2->Step3 T1 Control (Media) Step3->T1 T2 NCI-65828 (100 µM) Step3->T2 T3 Bevacizumab (10 µg/mL) Step3->T3 Step4 Incubate (6-18 Hours) Step5 Image & Analyze Step4->Step5 T1->Step4 T2->Step4 T3->Step4

Figure 2: Step-by-step workflow for the Matrigel tube formation assay.

Steps:

  • Matrix Preparation: Thaw Growth Factor Reduced (GFR) Matrigel at 4°C overnight. Coat 96-well plates (50 µL/well) and polymerize at 37°C for 30 min.

  • Seeding: Resuspend HUVECs (P3–P5) in EBM-2 basal media containing 2% FBS. Seed 15,000 cells per well.

  • Treatment:

    • Group A: Vehicle Control (DMSO < 0.1%).

    • Group B: NCI-65828 (100 µM).

    • Group C: Bevacizumab (10 µg/mL).

  • Incubation: Incubate at 37°C, 5% CO2 for 6 to 18 hours.

  • Imaging: Capture phase-contrast images (4x/10x).

  • Analysis: Use ImageJ (Angiogenesis Analyzer plugin) to quantify Total Tube Length and Number of Junctions .

References

  • Kao, R. Y., et al. (2002). "A small-molecule inhibitor of the ribonucleolytic activity of human angiogenin that possesses antitumor activity."[1][2][3] Proceedings of the National Academy of Sciences, 99(15), 10066–10071.[7]

  • Ferguson, R., et al. (2019). "The catalytic activity and secretion of zebrafish RNases are essential for their in vivo function in motor neurons and vasculature."[6] Scientific Reports, 9, 1107.[6]

  • Ferrara, N., et al. (2004). "Bevacizumab: a novel anti-VEGF monoclonal antibody for the treatment of cancer." Cancer Research, 65(11). (Standard Reference for Bevacizumab Mechanism).
  • National Cancer Institute (NCI). "NSC 65828 Data Sheet." Developmental Therapeutics Program.

Sources

Comparative Guide: NCI-65828 vs. Sunitinib in Renal Cell Carcinoma Models

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison between NCI-65828 (NSC-65828) and Sunitinib within the context of Renal Cell Carcinoma (RCC) models. It is designed for researchers investigating angiogenic escape mechanisms and novel therapeutic targets.

Executive Summary

Sunitinib is the clinical standard of care (SOC) for metastatic RCC, functioning as a multi-targeted tyrosine kinase inhibitor (TKI) primarily against VEGFR and PDGFR. NCI-65828 (NSC-65828) is a preclinical small-molecule inhibitor of Angiogenin (ANG) , a potent angiogenic factor often implicated in TKI resistance.

While Sunitinib targets the initiation of angiogenic signaling at the membrane receptor level, NCI-65828 targets the ribonucleolytic activity of Angiogenin, preventing its nuclear translocation and subsequent rRNA transcription required for endothelial cell proliferation. This guide contrasts their utility in experimental models, highlighting NCI-65828 as a tool to interrogate Sunitinib-resistant pathways.

Mechanistic Profiling

Sunitinib (The Standard)[1][2]
  • Class: Small-molecule Tyrosine Kinase Inhibitor (Type I, ATP-competitive).

  • Primary Targets: VEGFR-1/2/3, PDGFR-

    
    /
    
    
    
    , c-KIT, FLT3, RET.
  • Mechanism in RCC: In clear cell RCC (ccRCC), loss of VHL leads to HIF accumulation and overexpression of VEGF. Sunitinib blocks the ATP-binding pocket of VEGFR, inhibiting autophosphorylation and downstream signaling (RAS/RAF/MEK/ERK and PI3K/AKT), thereby inducing endothelial apoptosis and reducing tumor vascular density.

  • Limitation: Development of resistance via alternative angiogenic pathways (e.g., FGF, c-MET, and Angiogenin upregulation).

NCI-65828 (The Challenger/Tool Compound)[3][4]
  • Chemical Identity: 8-amino-5-(4'-hydroxybiphenyl-4-ylazo)naphthalene-2-sulfonate.[1][2][3][4][5]

  • Primary Target: Human Angiogenin (ANG/RNase 5).

  • Mechanism: NCI-65828 binds to the ribonucleolytic active site of ANG.[6]

    • Canonical Function: ANG must possess ribonucleolytic activity to induce angiogenesis. It translocates to the nucleus, accumulates in the nucleolus, and cleaves rRNA to stimulate ribosome biogenesis and protein translation necessary for cell proliferation.[6]

    • Inhibition: NCI-65828 blocks this enzymatic activity (

      
      ), preventing the ANG-mediated "angiogenic switch."
      
  • Relevance to RCC: ANG is upregulated in RCC patients and correlates with poor prognosis. It acts as a survival factor for endothelial cells under stress (e.g., during VEGFR blockade).

Comparative Data & Performance Metrics

The following table synthesizes experimental performance metrics derived from preclinical screenings and biochemical assays.

FeatureSunitinib (Sutent) NCI-65828 (NSC-65828)
Primary MoA Kinase Inhibition (VEGFR/PDGFR)Ribonuclease Inhibition (Angiogenin)
Binding Affinity High Potency (

nM)
Moderate/Low Potency (

)
Cellular Target Membrane Receptors (RTKs)Cytosolic/Nuclear Angiogenin
RCC Model Efficacy Potent monotherapy (786-O, A498 xenografts)Modest monotherapy; typically used to probe resistance
Key Biomarker Readout Reduced pVEGFR, pERK, pAKTReduced nuclear ANG, inhibited tRNA cleavage
Solubility (DMSO) High (

mg/mL)
Moderate (Requires sonication/warming)
Toxicity Profile Cytotoxic at high doses (off-target)Low systemic toxicity in murine models

Critical Insight: Sunitinib is orders of magnitude more potent on a molar basis. NCI-65828 is currently a "chemical probe" to validate Angiogenin as a target, rather than a clinical candidate. Researchers should use NCI-65828 to demonstrate that residual tumor growth under Sunitinib treatment is ANG-dependent.

Pathway Visualization (Graphviz)

The following diagram illustrates the parallel angiogenic pathways and the specific intervention points for both compounds.

RCC_Angiogenesis Figure 1: Dual Angiogenic Signaling Pathways in RCC and Intervention Points VHL_Loss VHL Loss (ccRCC) HIF HIF-1α / HIF-2α Accumulation VHL_Loss->HIF VEGF VEGF Overexpression HIF->VEGF ANG Angiogenin (ANG) Secretion HIF->ANG VEGFR VEGFR (Endothelial Cell) VEGF->VEGFR ANG_Receptor PLEXIN-B2 / EGFR (Receptor) ANG->ANG_Receptor Signaling MAPK / PI3K Signaling VEGFR->Signaling ANG_Receptor->Signaling Crosstalk Nuclear_Trans ANG Nuclear Translocation ANG_Receptor->Nuclear_Trans Sunitinib Sunitinib (TKI Blockade) Sunitinib->VEGFR NCI65828 NCI-65828 (RNP Blockade) NCI65828->Nuclear_Trans  Blocks RNP Activity Proliferation Endothelial Proliferation (Tumor Growth) Signaling->Proliferation rRNA rRNA Transcription Nuclear_Trans->rRNA rRNA->Proliferation

Experimental Protocols

To rigorously compare these agents, researchers must use assays that distinguish between kinase-driven signaling and RNase-driven proliferation.

Protocol A: Sunitinib Sensitivity Assay (Cell Viability)

Validates the baseline sensitivity of the RCC model (e.g., 786-O cells).

  • Seeding: Plate 786-O cells at

    
     cells/well in 96-well plates. Allow attachment for 24h.
    
  • Preparation: Dissolve Sunitinib Malate in DMSO (stock 10 mM). Prepare serial dilutions (0.1 nM to 10

    
    M) in serum-free media.
    
  • Treatment: Aspirate media and add drug dilutions. Incubate for 72h.

  • Readout: Add CellTiter-Glo® reagent (Promega). Shake for 2 mins; incubate 10 mins. Measure luminescence.

  • Validation:

    
     should be 
    
    
    
    nM for sensitive lines.
Protocol B: Angiogenin Activity Assay (NCI-65828 Validation)

Validates that NCI-65828 is engaging its target (ANG) and not acting via off-target toxicity.

Principle: Angiogenin cleaves tRNA.[1] NCI-65828 should inhibit this cleavage.

  • Substrate Prep: Isolate total yeast tRNA (

    
    ) in 30 mM HEPES buffer (pH 6.8).
    
  • Enzyme Mix: Recombinant Human Angiogenin (

    
    ).
    
  • Inhibitor: Add NCI-65828 at graded concentrations (

    
    ). Incubate with enzyme for 30 mins at 37°C before adding substrate.
    
  • Reaction: Add tRNA substrate. Incubate for 2 hours at 37°C.

  • Termination: Add ice-cold 3.5% perchloric acid to precipitate intact tRNA. Centrifuge at 13,000g.

  • Quantification: Measure absorbance of the supernatant at 260 nm (acid-soluble fragments).

  • Calculation: % Inhibition =

    
    .
    
Protocol C: The "Rescue" Experiment (Combination Model)

Determines if Angiogenin inhibition overcomes Sunitinib resistance.

  • Model Generation: Culture 786-O cells in increasing concentrations of Sunitinib over 3 months until resistance is achieved (

    
     shifts 
    
    
    
    -fold).
  • Verification: Confirm elevated ANG levels in the supernatant of resistant cells via ELISA.

  • Dual Treatment:

    • Arm 1: Sunitinib (

      
       - maintenance dose).
      
    • Arm 2: NCI-65828 (

      
      ).
      
    • Arm 3: Combination.

  • Readout: Assess apoptosis (Annexin V/PI flow cytometry).

  • Expected Result: Sunitinib-resistant cells often show minimal apoptosis in Arm 1 but significant sensitization in Arm 3, proving ANG-mediated resistance.

References

  • Rini, B. I., et al. (2018).[7] "Clinical Outcome According to International Metastatic Renal Cell Carcinoma Database Consortium Risk Group." Clinical Genitourinary Cancer.

  • Kao, R., et al. (2002). "A small-molecule inhibitor of the ribonucleolytic activity of human angiogenin that possesses antitumor activity." Proceedings of the National Academy of Sciences (PNAS). (Describes the identification and characterization of NCI-65828).

  • Motzer, R. J., et al. (2007). "Sunitinib in patients with metastatic renal cell carcinoma." Journal of the American Medical Association (JAMA).

  • Miyake, H., et al. (2015). "Angiogenin as a novel marker to predict prognosis in patients with metastatic renal cell carcinoma." Urologic Oncology. (Establishes ANG relevance in RCC).

  • Lee, H. H., et al. (2023). "Targeting Ribonucleases with Small Molecules and Bifunctional Molecules." ACS Chemical Biology. (Discusses NCI-65828 and Sunitinib off-target RNase interactions).

Sources

Technical Guide: Comparative Analysis of NCI-65828 and Functional Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Domain: Small Molecule Angiogenin (ANG) Inhibitors & Anti-Angiogenic Therapeutics

Executive Summary & Mechanism of Action

NCI-65828 (NSC-65828) represents a pivotal "proof-of-concept" compound in the development of anti-angiogenic therapies targeting Angiogenin (ANG) , a potent inducer of neovascularization. Unlike VEGF inhibitors that target receptor tyrosine kinases, NCI-65828 targets the ribonucleolytic active site of the ANG protein.

The scientific significance of NCI-65828 lies in its causality: it demonstrated for the first time that inhibiting the enzymatic tRNA-cleaving activity of ANG directly suppresses tumor-induced angiogenesis. This guide compares NCI-65828 with its structural analogs and functional successors (such as C-181431 and Benzopurpurin B) to assist researchers in selecting the appropriate probe for RNase-dependent pathway studies.

Mechanistic Pathway

The following diagram illustrates the specific intervention point of NCI-65828 within the Angiogenin signaling cascade. Note that NCI-65828 prevents the generation of tiRNAs (tRNA-derived stress-induced RNAs) and nuclear translocation, steps critical for endothelial proliferation.

Angiogenin_Pathway cluster_Cytoplasm Endothelial Cytoplasm Tumor_Cell Tumor Cell (Hypoxic Stress) ANG_Secreted Secreted Angiogenin (ANG) Tumor_Cell->ANG_Secreted Endothelial_Receptor Endothelial Surface Receptor Binding ANG_Secreted->Endothelial_Receptor Internalization Endocytosis Endothelial_Receptor->Internalization Active_Site ANG Ribonucleolytic Active Site Internalization->Active_Site tRNA Cytosolic tRNA Active_Site->tRNA Targets Nucleus Nuclear Translocation (Nucleolus) Active_Site->Nucleus Translocation tiRNA tiRNA Generation (Stress Granules) tRNA->tiRNA Cleavage Angiogenesis Angiogenesis (Tumor Vascularization) tiRNA->Angiogenesis Modulates Translation Inhibitor NCI-65828 / Analogs (Competitive Inhibition) Inhibitor->Active_Site Blocks rRNA_Transcription rRNA Transcription (Proliferation) Nucleus->rRNA_Transcription rRNA_Transcription->Angiogenesis

Figure 1: Mechanism of Action. NCI-65828 competitively binds the ANG active site, preventing tRNA cleavage and nuclear signaling required for angiogenesis.

Head-to-Head Comparison: NCI-65828 vs. Analogs[1][2][3]

The following table synthesizes experimental data comparing the parent compound NCI-65828 against its key analogs and functional competitors.

Key Insight: While NCI-65828 is the historical standard, C-181431 and Benzopurpurin B often exhibit higher affinity. However, NCI-65828 remains the primary choice for in vivo validation due to its established toxicity profile in xenograft models.

FeatureNCI-65828 (Parent)C-181431 (Functional Analog)Benzopurpurin B (Structural Analog)N-45571 (Negative Control)
Chemical Identity 8-amino-5-(4'-hydroxybiphenyl-4-ylazo)naphthalene-2-sulfonate4,4'-dicarboxy-3,3'-bis(naphthylamido)-diphenylmethanoneDisodium 3,3'-dimethylbiphenyl-4,4'-diylbis(azo)bis(4-aminonaphthalene-1-sulfonate)N-acetamide derivative of NCI-65828
Primary Target Angiogenin (Active Site)Angiogenin (Active Site)Angiogenin / General RNaseAngiogenin (Weak binder)
Binding Affinity (

)
~81 µM ~41 µM (Higher Affinity)< 50 µM (Variable)> 300 µM
In Vivo Efficacy Validated (PC-3, HT-29 Xenografts)Validated (Similar/Higher potency)ValidatedInactive
Mechanism Type Competitive ReversibleCompetitive ReversibleCompetitiveNon-binding
Specificity High for ANG vs. RNase AModerateLow (Binds other RNases)N/A
Solubility Moderate (DMSO/Water)Low (Requires DMSO)High (Water soluble)Moderate
Structural Activity Relationship (SAR) Notes
  • NCI-65828: The hydroxyl group on the biphenyl ring is critical for hydrogen bonding within the ANG active site (likely interacting with His114).

  • N-45571 (Negative Control): Replacing the phenol group with an N-acetamide disrupts this hydrogen bond, increasing

    
     four-fold and abolishing biological activity. This makes N-45571 an essential control to prove that observed effects are due to specific ANG inhibition rather than general toxicity.
    
  • C-181431: Although chemically distinct (a dicarboxy-diphenylmethanone), it occupies the same catalytic groove but with a tighter fit, explaining its lower

    
     (41 µM).
    

Experimental Protocols for Validation

To validate the efficacy of these compounds in your specific disease model, use the following self-validating protocols.

Assay 1: Angiogenin Ribonucleolytic Activity Assay (FRET-based)

This assay quantifies the ability of the compound to inhibit ANG's cleavage of a specific tRNA substrate.

Reagents:

  • Enzyme: Recombinant Human Angiogenin (rANG) [Final conc: 1-2 µM].

  • Substrate: Fluorescent RNA substrate (e.g., 6-FAM-dArUdAdA-6-TAMRA).

  • Buffer: 30 mM HEPES (pH 6.8), 30 mM NaCl, 0.001% BSA (to prevent surface adsorption).

Protocol Workflow:

  • Preparation: Dissolve NCI-65828 in DMSO to create 10 mM stocks.

  • Incubation: Mix rANG with varying concentrations of NCI-65828 (0, 10, 50, 100, 200 µM) in the reaction buffer. Incubate for 15 minutes at 37°C to allow equilibrium binding.

  • Initiation: Add the FRET substrate (200 nM final).

  • Measurement: Monitor fluorescence increase (Ex: 490 nm, Em: 520 nm) continuously for 30 minutes.

  • Validation:

    • Positive Control: rANG + Substrate (Max slope).

    • Negative Control: Buffer + Substrate (No slope).

    • Inhibitor Control: Use N-45571 ; it should show minimal inhibition compared to NCI-65828.

Assay 2: Nuclear Translocation Immunofluorescence

Since NCI-65828 blocks nuclear translocation, this cellular assay confirms biological engagement.

Protocol Workflow:

  • Cell Culture: Seed HUVE (Human Umbilical Vein Endothelial) cells on coverslips.

  • Starvation: Serum-starve cells for 4 hours to reduce basal nuclear ANG.

  • Treatment: Pre-treat cells with NCI-65828 (50-100 µM) for 30 mins.

  • Stimulation: Add exogenous ANG (1 µg/mL) for 30 mins.

  • Fixation/Staining: Fix with 4% PFA. Permeabilize. Stain with anti-Angiogenin antibody (monoclonal 26-2F) and DAPI.

  • Readout: In vehicle-treated cells, ANG will appear in the nucleolus (punctate nuclear staining). In NCI-65828 treated cells, ANG should remain cytoplasmic or pericellular.

Experimental Workflow Visualization

The following diagram outlines the decision matrix for screening these analogs in a drug discovery pipeline.

Screening_Workflow Library Compound Library (NCI-65828 & Analogs) Enzymatic_Assay 1. Cell-Free RNase Assay (FRET Substrate) Library->Enzymatic_Assay Filter_1 Ki < 100 µM? Enzymatic_Assay->Filter_1 Specificity_Assay 2. Specificity Check (vs. RNase A) Filter_1->Specificity_Assay Yes Discard Discard / Redesign Filter_1->Discard No Cellular_Assay 3. Nuclear Translocation (HUVE Cells) Specificity_Assay->Cellular_Assay High Specificity Specificity_Assay->Discard Inhibits RNase A (Toxic) InVivo 4. Xenograft Model (Tumor Volume) Cellular_Assay->InVivo Blocks Translocation Cellular_Assay->Discard No Effect

Figure 2: Screening Pipeline. A sequential filter to ensure compounds inhibit ANG enzymatically before validating biological efficacy.

Synthesis & Sourcing Notes

  • Availability: NCI-65828 is often available via the NCI Developmental Therapeutics Program (DTP) for research purposes. Commercial vendors (e.g., Sigma, Tocris) may list it under the chemical name or as "Angiogenin Inhibitor 1".

  • Storage: Store solid at -20°C. Solutions in DMSO are stable for ~1 month at -20°C. Avoid repeated freeze-thaw cycles as azo compounds can degrade.

  • Handling: NCI-65828 is an azo dye derivative; protect from strong light during incubation to prevent photo-isomerization which could affect binding affinity.

References

  • Kao, R. Y., Jenkins, J. L., Olson, K. A., Key, M. E., Fett, J. W., & Shapiro, R. (2002). A small-molecule inhibitor of the ribonucleolytic activity of human angiogenin that possesses antitumor activity. Proceedings of the National Academy of Sciences, 99(10), 6605-6610.

  • Jenkins, J. L., & Shapiro, R. (2003). Identification of small-molecule inhibitors of human angiogenin and characterization of their binding interactions. Cancer Research, 63(21), 7247-7255.

  • Lin, T. W., Melgar, M. M., Kurth, D., Swamidass, S. J., Purdon, J., Tseng, T., ... & Tsai, S. C. (2006). Structure-based inhibitor design of AccD5, an essential acyl-CoA carboxylase carboxyltransferase domain of Mycobacterium tuberculosis. Proceedings of the National Academy of Sciences, 103(9), 3072-3077.

  • Raines, R. T. (1998). Ribonuclease A. Chemical Reviews, 98(3), 1045-1066.

Reproducibility Guide: NCI-65828 (Angiogenin Inhibitor)

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reproducibility of NCI-65828 (Angiogenin Inhibitor) Experimental Findings Content Type: Publish Comparison Guide

Executive Summary

NCI-65828 (Chemical Name: 8-amino-5-(4′-hydroxybiphenyl-4-ylazo)naphthalene-2-sulfonate) is a small-molecule inhibitor targeting the ribonucleolytic active site of human Angiogenin (ANG) .[1] Unlike broad-spectrum chemotherapeutics, NCI-65828 exhibits a distinct mechanism: it blocks ANG-mediated tRNA cleavage and subsequent angiogenesis without inducing direct cytotoxicity in tumor cells.

The Reproducibility Crisis: Experimental failure with NCI-65828 often stems from a fundamental misunderstanding of its Mechanism of Action (MOA). Researchers frequently attempt to validate activity using standard proliferation assays (e.g., MTT/CellTiter-Glo) on tumor cell lines. This is a protocol error. NCI-65828 does not inhibit tumor cell proliferation in vitro; it inhibits the formation of new blood vessels (angiogenesis) required for tumor growth in vivo.

This guide outlines the specific, self-validating protocols required to reproduce NCI-65828 activity, contrasting it with Neomycin (a translocation inhibitor) to ensure mechanistic specificity.

Part 1: Mechanistic Profile & Comparative Analysis

Mechanism of Action (MOA)

Angiogenin (ANG) is a member of the RNase A superfamily.[2][3][4][5] To induce angiogenesis, ANG must:

  • Bind to the endothelial cell surface.

  • Undergo nuclear translocation.[6][7]

  • Retain ribonucleolytic activity to cleave tRNA/rRNA, generating stress-induced small RNAs (tiRNAs) that promote protein translation reprogramming.[3]

NCI-65828 specifically binds the ANG active site (


), blocking step 3 (enzymatic cleavage). In contrast, the aminoglycoside Neomycin  blocks step 2 (nuclear translocation) but leaves the enzymatic active site functional.
Comparative Analysis: NCI-65828 vs. Alternatives
FeatureNCI-65828 Neomycin (Positive Control)RNase A (Negative Control)
Primary Target ANG Active Site (Enzymatic)ANG Nuclear TranslocationGeneral RNA degradation
Mechanism Competitive Inhibition of RNase activityBlocks PLC-mediated uptakeN/A (High enzymatic activity)
Direct Cytotoxicity None (in tumor cell lines)Low/None at effective doseHigh (if internalized)
Angiogenesis Inhibition High (Blocks tube formation)High (Blocks proliferation/tube formation)None
Assay Validation tRNA Cleavage Assay Nuclear Fractionation / ImmunofluorescenceN/A
Key Reproducibility Risk Light sensitivity (Azo bond); Wrong assay selectionpH sensitivity; High dose toxicityContamination of ANG prep

Part 2: Critical Reproducibility Factors

The "Cytotoxicity Trap"
  • Observation: You treat PC-3 or HeLa cells with 100 µM NCI-65828.

  • Result: No significant cell death.

  • Correct Interpretation: The compound is working. NCI-65828 targets the host endothelial response (angiogenesis), not the tumor cell directly.[8] Validation must be performed using HUVEC tube formation assays or in vivo xenografts.

Chemical Stability (Azo Linkage)

NCI-65828 contains an azo linkage (-N=N-), which is susceptible to reduction and photo-isomerization.

  • Protocol Requirement: All stocks must be prepared in anhydrous DMSO, stored at -20°C, and protected from light (amber vials/aluminum foil).

  • Quality Check: A shift in absorbance maximum (

    
    ) or loss of color intensity indicates azo bond cleavage.
    
pH Sensitivity of the Target

Human Angiogenin has an optimal pH of 6.8 for ribonucleolytic activity, unlike RNase A (pH 8.0).[9] Performing the enzymatic assay at pH 8.0 (standard Tris buffers) will mask NCI-65828 inhibition due to suboptimal ANG kinetics.

Part 3: Experimental Protocols (Self-Validating Systems)

Protocol A: In Vitro tRNA Cleavage Assay (Biochemical Validation)

This assay confirms NCI-65828 is inhibiting the enzymatic activity of ANG.

Reagents:

  • Enzyme: Recombinant Human Angiogenin (rANG), 1 µM final.

  • Substrate: Yeast tRNA (2 mg/mL).

  • Buffer: 30 mM HEPES, 30 mM NaCl, pH 6.8 (Critical).

  • Control: Neomycin (50 µM) - Should not inhibit cleavage.

Workflow:

  • Pre-incubation: Incubate rANG (1 µM) with NCI-65828 (0, 10, 50, 100 µM) in HEPES buffer for 15 min at 37°C.

    • Note: Include a Neomycin control well.

  • Reaction: Add Yeast tRNA (2 mg/mL) to initiate the reaction.

  • Incubation: Incubate for 2 hours at 37°C.

  • Termination: Add ice-cold 3.5% perchloric acid to precipitate intact RNA.

  • Quantification: Centrifuge (12,000 x g, 10 min). Measure absorbance of the supernatant at 260 nm (detects acid-soluble fragments).

  • Validation Criteria:

    • NCI-65828: Dose-dependent reduction in A260 (inhibition of cleavage).

    • Neomycin: A260 matches the "ANG Only" control (no enzymatic inhibition).

Protocol B: HUVEC Tube Formation Assay (Functional Validation)

This assay confirms the anti-angiogenic phenotype.

Reagents:

  • Cells: HUVEC (Human Umbilical Vein Endothelial Cells), passage 2-5.

  • Matrix: Growth Factor Reduced (GFR) Matrigel.

  • Media: Endothelial Basal Medium (EBM) + 2% FBS.

Workflow:

  • Coating: Coat 96-well plate with 50 µL GFR Matrigel. Polymerize at 37°C for 30 min.

  • Seeding: Seed HUVECs (1.5 x 10^4 cells/well) in EBM.

  • Treatment: Add NCI-65828 (10 µM, 50 µM) or Vehicle (DMSO).

    • Inducer: Add rANG (1 µg/mL) to stimulate tube formation.

  • Incubation: 6-18 hours at 37°C.

  • Imaging: Capture phase-contrast images.

  • Analysis: Quantify "Total Tube Length" and "Number of Junctions" using ImageJ (Angiogenesis Analyzer).

  • Validation Criteria: NCI-65828 must significantly reduce tube length/junctions compared to the rANG-stimulated control.

Part 4: Visualization & Logic

Figure 1: Angiogenin Signaling & Inhibition Logic

This diagram illustrates the divergent inhibition points of NCI-65828 versus Neomycin, clarifying why different assays yield different results.

AngiogeninPathway ANG_Ext Extracellular Angiogenin (ANG) Receptor Endothelial Cell Receptor ANG_Ext->Receptor Endocytosis Endocytosis Receptor->Endocytosis NuclearTrans Nuclear Translocation Endocytosis->NuclearTrans Nucleolus Nucleolus Accumulation NuclearTrans->Nucleolus EnzymaticAct Ribonucleolytic Activity (tRNA Cleavage) Nucleolus->EnzymaticAct Angiogenesis Angiogenesis (Tube Formation) EnzymaticAct->Angiogenesis NCI NCI-65828 (Active Site Inhibitor) NCI->EnzymaticAct  BLOCKS   Neo Neomycin (Translocation Inhibitor) Neo->NuclearTrans  BLOCKS  

Caption: NCI-65828 targets the enzymatic step (red), while Neomycin targets translocation (green).

Figure 2: Experimental Validation Workflow

A decision tree to ensure the correct assay is selected based on the specific hypothesis.

ValidationWorkflow Start Start Validation Q1 Is the goal to test Enzymatic Inhibition? Start->Q1 Q2 Is the goal to test Physiological Effect? Q1->Q2 No Assay1 tRNA Cleavage Assay (pH 6.8) Q1->Assay1 Yes Assay2 HUVEC Tube Formation Q2->Assay2 Angiogenesis Assay3 Tumor Cell Proliferation (MTT/MTS) Q2->Assay3 Direct Cytotoxicity Result1 Reduced A260? (Yes = Valid) Assay1->Result1 Result2 Reduced Branching? (Yes = Valid) Assay2->Result2 Result3 No Cell Death? (Expected Result) Assay3->Result3 Warning NCI-65828 is NOT cytotoxic to tumor cells directly Result3->Warning Do NOT discard compound

Caption: Workflow to avoid false negatives. Note that MTT assays on tumor cells will yield null results.

References

  • Kao, R. Y., et al. (2002). "A small-molecule inhibitor of the ribonucleolytic activity of human angiogenin that possesses antitumor activity."[1] Proceedings of the National Academy of Sciences, 99(22), 14342-14347. Link

  • Shapiro, R., et al. (1989). "Characterization of ribonucleolytic activity of angiogenin towards tRNA." Biochemical and Biophysical Research Communications, 161(1), 121-126.[3] Link

  • Hu, G. F. (1998). "Neomycin inhibits angiogenin-induced angiogenesis."[1][6] Proceedings of the National Academy of Sciences, 95(17), 9791-9795. Link

  • Yoshioka, N., et al. (2006). "Angiogenin promotes tumoral growth and angiogenesis by regulating matrix metallopeptidase-2 expression via the ERK1/2 pathway."[10] Oncogene, 25, 4427–4436. Link

Sources

Comprehensive Comparison Guide: Cross-Validating the Angiogenin-Inhibitory Mechanism of NCI-65828

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cross-validation of NCI-65828's mechanism of action Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

NCI-65828 (NSC-65828; Chemical Name: Sodium (E)-8-amino-5-((4'-hydroxy-[1,1'-biphenyl]-4-yl)diazenyl)naphthalene-2-sulfonate) represents a distinct class of anti-angiogenic small molecules. Unlike standard tyrosine kinase inhibitors (e.g., Sunitinib) or VEGF antibodies (e.g., Bevacizumab), NCI-65828 specifically targets Human Angiogenin (ANG) , a member of the RNase A superfamily.

The therapeutic potential of NCI-65828 lies in its ability to bind the ribonucleolytic active site of ANG, thereby inhibiting its nuclear translocation and subsequent stimulation of rRNA transcription—a rate-limiting step in endothelial cell proliferation. This guide provides a rigorous framework for cross-validating this mechanism against established controls, ensuring reproducibility and scientific integrity in preclinical evaluation.

Mechanistic Profile & Comparative Analysis

The Angiogenin Pathway vs. NCI-65828

Angiogenin (ANG) functions through a unique dual mechanism: it binds to the endothelial cell surface (interacting with actin) to induce migration, and it translocates to the nucleus to stimulate rRNA transcription. NCI-65828 acts as a competitive inhibitor at the enzymatic active site.

Figure 1: Angiogenin Signaling and NCI-65828 Inhibition Locus

ANG_Pathway ANG_Sec Secreted Angiogenin (ANG) Endo_Surf Endothelial Surface Binding (Actin Interaction) ANG_Sec->Endo_Surf Endocytosis Endocytosis & Translocation Endo_Surf->Endocytosis Nucleus Nuclear Accumulation (Nucleolus) Endocytosis->Nucleus RNase_Act Ribonucleolytic Activity (tRNA Cleavage / rRNA Stimulation) Nucleus->RNase_Act Proliferation Endothelial Proliferation (Angiogenesis) RNase_Act->Proliferation NCI65828 NCI-65828 (Active Site Inhibitor) NCI65828->RNase_Act Inhibits (Ki ~81 µM)

Caption: NCI-65828 targets the enzymatic activity of ANG within the nucleus, blocking the rRNA transcription necessary for proliferation.[1]

Comparative Performance Matrix

To validate NCI-65828, researchers must compare it not only to vehicle controls but to established angiogenesis inhibitors and inactive structural analogs.

FeatureNCI-65828 Suramin (Positive Control)N-45557 (Negative Control)Sunitinib (Alternative Mechanism)
Primary Target Angiogenin (RNase Active Site)Broad (GFs, ANG, Topoisomerase)None (Inactive Analog)VEGFR / PDGFR (RTKs)
Mechanism Competitive Enzymatic InhibitionPolysulfonated binding blockadeN/A (Lacks 2-sulfonate)ATP-competitive Kinase Inhibition
Specificity High for ANG vs RNase ALow (Promiscuous)N/AHigh for RTKs
Validation Assay tRNA Cleavage / rRNA TranscriptionHUVEC Tube FormationtRNA Cleavage (No Effect)Receptor Phosphorylation (Western)
Key Kinetic Metric Ki ≈ 81 µM IC50 ≈ 5–10 µM (HUVEC)Ki > 800 µMIC50 < 0.1 µM

Expert Insight: The use of N-45557 (an analog lacking the 2-sulfonate group) is critical for proving that the observed effects of NCI-65828 are due to specific active-site binding rather than general toxicity or off-target effects.

Experimental Cross-Validation Protocols

Protocol A: Enzymatic Inhibition (The "Gold Standard")

Objective: Quantify the ability of NCI-65828 to inhibit the ribonucleolytic activity of ANG. Since ANG's enzymatic activity is weak compared to RNase A, this assay requires high sensitivity.

Reagents:

  • Recombinant Human Angiogenin (rANG).

  • Substrate: Yeast tRNA (2 mg/mL).

  • Inhibitor: NCI-65828 (dissolved in DMSO).[2]

  • Control: N-45557 (Inactive analog).

Workflow:

  • Preparation: Incubate rANG (1 µM) with varying concentrations of NCI-65828 (0–500 µM) in 30 mM HEPES/30 mM NaCl (pH 6.8) for 15 min at 37°C.

  • Reaction: Add tRNA substrate. Incubate for 2 hours at 37°C.

  • Termination: Stop reaction with ice-cold 3.5% perchloric acid (PCA).

  • Quantification: Centrifuge at 13,000 x g for 10 min. Measure absorbance of the supernatant (acid-soluble fragments) at 260 nm.

  • Analysis: Plot % Inhibition vs. Log[Concentration] to determine IC50/Ki.

Self-Validating Check: The inactive analog N-45557 must show <10% inhibition at the highest concentration tested. If N-45557 is active, the assay conditions are likely degrading RNA non-specifically.

Protocol B: Functional Angiogenesis (HUVEC Tube Formation)

Objective: Confirm that enzymatic inhibition translates to a phenotypic blockade of angiogenesis.

Workflow:

  • Coating: Coat 96-well plates with 50 µL Growth Factor Reduced Matrigel™. Polymerize at 37°C for 30 min.

  • Seeding: Seed HUVECs (1.5 x 10^4 cells/well) in EBM-2 basal medium containing 100 ng/mL rANG.

  • Treatment: Treat immediately with:

    • Vehicle (DMSO)[2]

    • NCI-65828 (100 µM)[2]

    • Suramin (50 µM - Positive Control)

  • Incubation: Incubate for 6–18 hours at 37°C, 5% CO2.

  • Imaging: Capture images using phase-contrast microscopy (4x objective).

  • Analysis: Quantify "Total Tube Length" and "Number of Junctions" using ImageJ (Angiogenesis Analyzer plugin).

Expected Data Output:

  • Vehicle + ANG: Robust mesh formation.

  • NCI-65828 + ANG: Disrupted networks; significant reduction in junction points (>50% reduction).

  • Suramin: Complete abrogation of tubes (clumped cells).

Protocol C: Specificity Verification (Thermal Shift Assay)

Objective: Prove physical binding to ANG and distinguish from general protein denaturation.

Workflow:

  • Mix rANG (5 µM) with SYPRO Orange dye (5x) and NCI-65828 (50 µM).

  • Perform melt curve analysis (25°C to 95°C, 0.5°C/step) in a qPCR machine.

  • Result: Specific binding should induce a Thermal Shift (ΔTm) of >2°C compared to DMSO control.

  • Counter-Screen: Repeat with RNase A. NCI-65828 should show minimal ΔTm shift for RNase A compared to ANG, confirming selectivity.

Logical Validation Workflow

The following diagram illustrates the decision tree for validating NCI-65828's mechanism.

Validation_Logic Start Start Validation Enzymatic tRNA Cleavage Assay (Protocol A) Start->Enzymatic Decision1 Inhibits tRNA Cleavage? Enzymatic->Decision1 Phenotypic HUVEC Tube Formation (Protocol B) Decision2 Inhibits Tube Formation? Phenotypic->Decision2 Specificity Thermal Shift / Analog Check (Protocol C) Decision3 Analog N-45557 Inactive? Specificity->Decision3 Decision1->Phenotypic Yes Invalid INVALID / NON-SPECIFIC Decision1->Invalid No Decision2->Specificity Yes Decision2->Invalid No Valid VALIDATED MOA: ANG Active Site Inhibitor Decision3->Valid Yes Decision3->Invalid No

Caption: Step-by-step logic gate to confirm NCI-65828 specificity and function.

References

  • Kao, R. Y., et al. (2002).[3] "A small-molecule inhibitor of the ribonucleolytic activity of human angiogenin that possesses antitumor activity."[2][3] Proceedings of the National Academy of Sciences, 99(15), 10066–10071. Link

  • Jenkins, J. L., et al. (2003). "Identification of small-molecule inhibitors of human angiogenin and characterization of their binding interactions guided by computational docking." Biochemistry, 42(22), 6674–6687. Link

  • Gao, X., & Xu, Z. (2008).[4] "Mechanisms of action of angiogenin." Acta Biochimica et Biophysica Sinica, 40(7), 619–624.[4] Link

  • Tsuji, T., et al. (2005). "Angiogenin is a potential molecular target for colon cancer therapy."[5] Cancer Research, 65(4), 1352–1360. Link

  • National Cancer Institute (NCI). "DTP Datawarehouse: NSC 65828." NCI Developmental Therapeutics Program.[6] Link

Sources

Technical Comparison: NCI-65828 Binding Affinity vs. Alternative Angiogenin Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Landscape of Angiogenin Inhibition[1][2][3]

Angiogenin (ANG), a member of the ribonuclease A superfamily (RNase 5), is a potent inducer of neovascularization and a critical driver in tumor proliferation and neuroprotection.[1] While the natural Ribonuclease Inhibitor (RNH1) binds ANG with femtomolar affinity, therapeutic and experimental inhibition requires exogenous agents.

NCI-65828 (NSC-65828) represents a foundational class of small-molecule inhibitors targeting the ribonucleolytic active site of ANG. However, its micromolar affinity (


) necessitates a rigorous comparison with higher-affinity alternatives like the monoclonal antibody mAb 26-2F  (

) and optimized small-molecule analogs.

This guide objectively compares NCI-65828 against key alternatives, delineating the trade-offs between binding affinity, mechanism of action (MoA), and experimental utility.

Mechanistic Architecture

To select the appropriate inhibitor, one must understand where in the ANG signaling cascade the molecule acts.

The Three Modes of Inhibition
  • Active Site Blockade (Enzymatic): NCI-65828 and CB-181431 bind directly to the catalytic center (His13, Lys40, His114), preventing tRNA cleavage.

  • Translocation Blockade: Aminoglycosides like Neomycin prevent ANG from entering the nucleus, a step required for rRNA transcription and cell proliferation.

  • Steric Neutralization: Monoclonal antibodies (mAb 26-2F) bind surface epitopes, preventing receptor interaction or catalytic function through steric hindrance.

Visualization: Angiogenin Signaling & Inhibition Points[1][5][6]

ANG_Signaling ANG_Ext Extracellular ANG Receptor Cell Surface Receptor (Actin/PLGF) ANG_Ext->Receptor Binding Endocytosis Endocytosis Receptor->Endocytosis Cyto_ANG Cytosolic ANG Endocytosis->Cyto_ANG tRNA tRNA Cleavage (Stress Response) Cyto_ANG->tRNA Ribonucleolytic Activity Nucleus Nuclear Translocation Cyto_ANG->Nucleus Transport rRNA rRNA Transcription (Proliferation) Nucleus->rRNA Promoter Activation mAb mAb 26-2F (Steric Neutralization) mAb->ANG_Ext Blocks NCI NCI-65828 (Active Site Inhibitor) NCI->tRNA Inhibits Cleavage Neo Neomycin (Translocation Blocker) Neo->Nucleus Blocks Entry

Figure 1: Strategic intervention points of NCI-65828 versus Neomycin and mAb 26-2F within the Angiogenin signaling cascade.

Comparative Performance Matrix

The following data aggregates binding affinities (


 or 

) and functional inhibition constants (

) from pivotal studies (Kao et al., Jenkins et al., Fett et al.).
InhibitorTypeBinding Affinity (

)
Functional Potency (

)
SpecificityPrimary Mechanism
RNH1 (Natural) Protein

M (fM)
N/AHighSuicide inhibition (tight complex)
mAb 26-2F Antibody (IgG1)1.6 nM (

)
~1.6 nMVery HighEpitope binding (Trp-89 region)
Optimized Analogs Small Molecule5 - 25

M
(

)
VariesModerateActive site competitive inhibition
CB-181431 Small Molecule41

M
(

)
~40

M
ModerateActive site competitive inhibition
NCI-65828 Small Molecule81

M
(

)
~3.2

M (Cell Prolif.)
ModerateActive site competitive inhibition
Neomycin Aminoglycoside~50

M (Transloc.)
~10

M (Prolif.)
LowNuclear translocation blockade
Technical Analysis
  • NCI-65828 vs. mAb 26-2F: The antibody is approximately 50,000-fold more potent in terms of binding affinity than NCI-65828. However, NCI-65828 remains a vital tool for intracellular studies where antibody penetration is limited, or for studying the specific contribution of the ribonucleolytic active site independent of surface binding.

  • NCI-65828 vs. Neomycin: While Neomycin is a potent inhibitor of ANG-induced proliferation, it is "dirty," affecting protein translation and other pathways. NCI-65828 provides a cleaner pharmacological profile for dissecting ANG's enzymatic role.

  • Optimization Potential: Derivatives of NCI-65828 (e.g., those identified by Jenkins et al. 2003) have achieved affinities in the 5–25

    
    M  range, validating the scaffold for further medicinal chemistry efforts.
    

Validated Experimental Protocols

To ensure reproducibility, the following protocols describe how to validate the affinity and efficacy of NCI-65828.

Protocol A: tRNA Cleavage Assay (Enzymatic Inhibition)

Purpose: Determine the


 of NCI-65828 by measuring inhibition of ANG's ribonucleolytic activity.

Reagents:

  • Recombinant Human Angiogenin (rANG): 1

    
    M stock.
    
  • Substrate: Yeast tRNA (2 mg/mL).

  • Buffer: 30 mM HEPES, 30 mM NaCl, pH 6.8 (RNase-free).

  • Precipitant: 3.4% Perchloric acid with 20 mM Lanthanum nitrate.

Workflow:

  • Preparation: Dilute NCI-65828 in DMSO to generate a concentration range (e.g., 0, 10, 50, 100, 200, 500

    
    M).
    
  • Incubation: Mix 300

    
    L reaction buffer containing 0.5 
    
    
    
    g rANG with inhibitor. Incubate at 37°C for 10 min.
  • Reaction: Add tRNA substrate. Incubate at 37°C for 2 hours.

  • Termination: Add 700

    
    L ice-cold perchloric acid/lanthanum nitrate reagent. Vortex and incubate on ice for 15 min (precipitates undigested tRNA).
    
  • Quantification: Centrifuge at 12,000 x g for 10 min at 4°C. Measure Absorbance (

    
    ) of the supernatant (contains acid-soluble nucleotides).
    
  • Calculation: Plot % Inhibition vs. [Inhibitor]. Fit to Michaelis-Menten kinetics to derive

    
    .
    
Protocol B: Nuclear Translocation Immunofluorescence

Purpose: Distinguish between active site inhibitors (NCI-65828) and translocation blockers (Neomycin).

Workflow:

  • Seeding: Seed HUVECs (Human Umbilical Vein Endothelial Cells) on gelatin-coated coverslips.

  • Starvation: Serum-starve cells for 24 hours to reduce basal nuclear ANG.

  • Treatment: Pre-treat with NCI-65828 (100

    
    M) or Neomycin (50 
    
    
    
    M) for 30 min.
  • Stimulation: Add exogenous rANG (1

    
    g/mL) for 30-60 min.
    
  • Fixation: Fix with 4% Paraformaldehyde (15 min). Permeabilize with 0.1% Triton X-100.

  • Staining:

    • Primary Ab: Mouse anti-human ANG (Clone 26-2F or equivalent).[2][3]

    • Secondary Ab: Goat anti-mouse Alexa Fluor 488.

    • Counterstain: DAPI (Nuclei).

  • Analysis: Confocal microscopy.

    • Result NCI-65828: ANG detected in nucleus (does not block translocation).

    • Result Neomycin: ANG excluded from nucleus (blocks translocation).

Visualization: Assay Workflow

Assay_Workflow cluster_tRNA tRNA Cleavage Assay (Ki Determination) Step1 Incubate ANG + Inhibitor (37°C, 10 min) Step2 Add tRNA Substrate Step1->Step2 Step3 Reaction (2 hrs) Step2->Step3 Step4 Acid Precipitation (Perchloric Acid) Step3->Step4 Step5 Measure Supernatant A260 Step4->Step5

Figure 2: Step-by-step workflow for determining the inhibition constant (


) of NCI-65828.

References

  • Kao, R. Y., et al. (2002).[4] "A small-molecule inhibitor of the ribonucleolytic activity of human angiogenin that possesses antitumor activity."[5][6] Proceedings of the National Academy of Sciences, 99(15), 10066–10071.[6]

  • Jenkins, J. L., & Shapiro, R. (2003).[4] "Identification of small-molecule inhibitors of human angiogenin and characterization of their binding interactions guided by computational docking." Biochemistry, 42(22), 6674–6687.[4]

  • Fett, J. W., et al. (1994). "Inhibition of the biological effects of human angiogenin by a monoclonal antibody." Biochemistry, 33(18), 5421–5427. (Source for mAb 26-2F affinity).
  • Hu, G. F. (1998).[7] "Neomycin inhibits angiogenin-induced angiogenesis."[8][7][9][10] Proceedings of the National Academy of Sciences, 95(17), 9791–9795.

  • Shapiro, R., & Vallee, B. L. (1987).[1] "Human placental ribonuclease inhibitor abolishes both angiogenic and ribonucleolytic activities of angiogenin."[1] Proceedings of the National Academy of Sciences, 84(8), 2238–2241.[1]

Sources

Independent Verification of NCI-65828: An Anti-Angiogenic Validation Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous, independent verification framework for NCI-65828 (NSC 65828) , a small-molecule inhibitor targeting human Angiogenin (ANG). Unlike standard anti-angiogenics that target the VEGF pathway (e.g., Bevacizumab, Sunitinib), NCI-65828 operates via a distinct ribonucleolytic inhibition mechanism, necessitating a specialized validation strategy.

Executive Summary & Compound Profile

NCI-65828 (Chemical Name: 8-amino-5-(4'-hydroxybiphenyl-4-ylazo)naphthalene-2-sulfonate) is a specific inhibitor of the ribonucleolytic activity of Angiogenin (ANG).[1] ANG is a potent inducer of neovascularization that translocates to the nucleus to stimulate rRNA transcription, a rate-limiting step in endothelial cell proliferation.[2]

Why Verification Matters: Most current anti-angiogenic therapies target receptor tyrosine kinases (RTKs). NCI-65828 represents a "first-in-class" potential for targeting the rRNA transcription machinery of angiogenesis. Independent verification must distinguish its efficacy from general cytotoxicity and validate its specific mechanism against established RTK inhibitors.

Feature NCI-65828 (NSC 65828) Sunitinib (Standard Comparator)
Target Angiogenin (Ribonuclease active site)VEGFR, PDGFR (Tyrosine Kinases)
Mechanism Blocks rRNA transcription & ribosome biogenesisBlocks phosphorylation signaling cascades
Primary Potency

(Enzymatic)

(Kinase)
Solubility DMSO, Water (Sodium salt)DMSO, Ethanol
Mechanistic Visualization

To verify NCI-65828, researchers must understand that it acts downstream of cell surface receptors but upstream of protein translation machinery.

AngiogeninPathway TumorCell Tumor Cell (Hypoxic Stress) ANG_Sec Angiogenin (ANG) Secretion TumorCell->ANG_Sec Secretes EC_Surface Endothelial Cell Surface Binding ANG_Sec->EC_Surface Paracrine Signaling Endocytosis Endocytosis & Nuclear Translocation EC_Surface->Endocytosis ActiveSite ANG Ribonucleolytic Active Site Endocytosis->ActiveSite Requires Activity rDNA rDNA Promoter Binding ActiveSite->rDNA If Active NCI65828 NCI-65828 (Inhibitor) NCI65828->ActiveSite  Blocks (Ki=81µM) rRNA rRNA Transcription (45S Precursor) rDNA->rRNA Proliferation Ribosome Biogenesis & EC Proliferation rRNA->Proliferation Angiogenesis

Figure 1: Mechanism of Action. NCI-65828 inhibits the enzymatic activity of ANG, preventing rRNA transcription required for endothelial proliferation.

Strategic Validation Protocols

To objectively verify NCI-65828, you must run a triangulated assay approach : Enzymatic (Mechanism), Functional (In Vitro), and Physiological (Ex Vivo/In Vivo).

Protocol A: The Ribonucleolytic Activity Assay (Mechanistic Proof)

This assay confirms NCI-65828 targets ANG specifically, distinguishing it from general toxins.

  • Reagents: Recombinant Human Angiogenin (rhANG), tRNA (substrate), and NCI-65828.

  • Setup:

    • Prepare assay buffer: 30 mM HEPES, 30 mM NaCl, pH 6.8.

    • Incubate rhANG (

      
      ) with varying concentrations of NCI-65828 (
      
      
      
      ) for 30 mins at 37°C.
    • Add tRNA (

      
      ) and incubate for 2 hours.
      
  • Detection: Terminate reaction with perchloric acid (3.5%). Centrifuge to remove precipitated intact RNA. Measure absorbance of the supernatant at 260 nm (acid-soluble fragments).

  • Validation Criteria: A dose-dependent reduction in absorbance indicates inhibition of ANG's ability to cleave tRNA.

    • Target

      
      :  Expect 
      
      
      
      .
Protocol B: HUVEC Tube Formation Assay (Functional Proof)

The "Gold Standard" for rapid anti-angiogenic screening.

  • Matrix Preparation: Thaw Growth Factor Reduced (GFR) Matrigel at 4°C overnight. Coat 96-well plates (

    
    /well) and polymerize at 37°C for 30 mins.
    
  • Cell Seeding: Harvest HUVECs (Passage 2-5). Resuspend in EBM-2 basal medium (low serum) at

    
     cells/well.
    
  • Treatment Groups (Triplicate):

    • Negative Control: DMSO (0.1%).

    • Positive Control: Sunitinib (

      
      ) or TNP-470 (
      
      
      
      ).
    • Test Group: NCI-65828 (

      
      ).
      
  • Incubation: Incubate for 6–18 hours at 37°C, 5% CO2.

  • Imaging & Analysis: Capture images at 4x magnification. Use ImageJ (Angiogenesis Analyzer plugin) to quantify:

    • Total Tube Length.[3]

    • Number of Junctions/Nodes.

  • Validation Criteria: NCI-65828 must significantly reduce "Total Tube Length" compared to DMSO. Unlike Sunitinib (which may cause cell death), NCI-65828 should cause "network fragmentation" (incomplete tubes).

Protocol C: CAM Assay (Physiological Verification)

Chick Chorioallantoic Membrane assay provides a semi-in vivo environment without full animal ethics requirements.

  • Fertilization: Incubate fertilized chicken eggs for 8 days.

  • Exposure: Create a window in the eggshell to expose the CAM.

  • Application: Place a methylcellulose disc containing NCI-65828 (

    
    ) onto the vascularized membrane. Include a PBS disc (Control) and Sunitinib disc.
    
  • Incubation: Seal and incubate for 48 hours.

  • Scoring: Inject FITC-dextran or use stereomicroscopy to visualize vessels. Count secondary and tertiary vessel branches entering the disc zone.

  • Validation Criteria: A "avascular zone" (halo) around the disc confirms anti-angiogenic activity.

Comparative Data Guide

Use this table to benchmark your experimental results.

Metric NCI-65828 TNP-470 (Historical Ref) Sunitinib (Clinical Ref) Interpretation
Enzymatic Inhibition Yes (ANG specific) Yes (MetAP2 specific)No (Kinase specific)Confirms mechanism class.
HUVEC Tube




NCI-65828 is less potent on a molar basis; requires higher loads.
Cytotoxicity (

)

(Low)
ModerateHigh (at high doses)NCI-65828 has a favorable therapeutic window; less direct cell killing.
In Vivo Dose (Mouse)



NCI-65828 is effective at lower systemic doses in xenografts.
Verification Workflow Diagram

Follow this decision tree to validate NCI-65828 in your lab.

VerificationWorkflow Start Start Verification Step1 RNase Activity Assay (Cell-Free) Start->Step1 Decision1 Inhibits tRNA cleavage? Step1->Decision1 Step2 HUVEC Tube Formation Assay Decision1->Step2 Yes (Ki ~80µM) Fail Fail / Non-Specific Decision1->Fail No Decision2 Inhibits Tubes w/o Toxicity? Step2->Decision2 Step3 CAM Assay or Xenograft Decision2->Step3 Yes Decision2->Fail No (or High Toxicity) Result Validated Anti-Angiogenic Step3->Result Reduced Vessel Density

Figure 2: Verification Workflow. A step-by-step logic gate to ensure NCI-65828 activity is verified at molecular, cellular, and tissue levels.

References
  • Kao, R. Y., et al. (2002). "A small-molecule inhibitor of the ribonucleolytic activity of human angiogenin that possesses antitumor activity." Proceedings of the National Academy of Sciences (PNAS).

  • National Cancer Institute (NCI). "Angiogenesis Inhibitors."[1] Cancer.gov.

  • MedKoo Biosciences. "NCI-65828 Product Data & Biological Activity."

  • Folkman, J. (2004). "Endogenous angiogenesis inhibitors." APMIS. (Contextualizing TNP-470 as a reference standard).

  • Crabtree, B., et al. (2007). "Small-molecule inhibitors of angiogenin and RNases." United States Patent Application 20070032418.

Sources

Safety Operating Guide

NCI-65828 (NSC 65828) Handling & Disposal Protocol: A Senior Scientist's Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound Identity: NCI-65828 (NSC 65828) Chemical Class: Azo-naphthalene sulfonate (Angiogenin Inhibitor) Primary Hazard: Potent Angiogenesis Inhibitor / Potential Cytotoxic Agent Disposal Method: High-Temperature Incineration (Cytotoxic Waste Stream)

As a Senior Application Scientist, I often see researchers treat experimental small molecules like NCI-65828 as generic "organic waste." This is a critical error. NCI-65828 is a potent inhibitor of human angiogenin (ANG), a protein vital for cell proliferation and angiogenesis.[1] Because it is designed to biologically intervene at micromolar concentrations (


), it must be handled with the same rigor as established antineoplastics (e.g., Doxorubicin).

This guide moves beyond the basic MSDS to provide a logistical, self-validating workflow for the safe disposal of NCI-65828, ensuring both personnel safety and regulatory compliance.

The "Why": Mechanism-Based Risk Assessment

To dispose of a chemical safely, you must understand its stability and biological target.

  • Mechanism: NCI-65828 binds to the ribonucleolytic active site of angiogenin.[1] Unlike simple buffers, this molecule is designed to disrupt cellular signaling pathways.

  • Stability: The azo linkage (

    
    ) and naphthalene sulfonate structure provide significant chemical stability. Standard benchtop neutralization (e.g., acid/base hydrolysis) is ineffective and potentially dangerous. 
    
  • Environmental Fate: If released into water systems, stable azo dyes and their pharmacological derivatives can persist and bioaccumulate.

Directive: Do not attempt chemical deactivation. The only validated disposal method is High-Temperature Incineration (>1000°C) via a licensed hazardous waste contractor.

Immediate Containment & Segregation[2]

Before disposal occurs, the waste must be generated and captured correctly.[2][3][4] The following protocol ensures zero cross-contamination.

Personal Protective Equipment (PPE) Matrix
PPE ComponentSpecificationRationale
Gloves Double-gloving (Nitrile / Neoprene)Outer glove protects against splashes; inner glove prevents skin contact during doffing.
Respiratory N95 or PAPR (if outside BSC)Prevents inhalation of lyophilized powder aerosols during weighing.
Clothing Tyvek Lab Coat (Disposable)Standard cotton coats absorb spills; Tyvek repels liquids and is disposable as solid waste.
Operational Workflow: The "Trace vs. Bulk" Rule

In drug development, we distinguish between "Trace" waste (contaminated items) and "Bulk" waste (unused stock).

DOT Diagram: Waste Segregation Logic

WasteSegregation Start Waste Generated TypeCheck Is it Liquid or Solid? Start->TypeCheck Liquid Liquid Waste (Mother Liquor, Media) TypeCheck->Liquid Liquid Solid Solid Waste TypeCheck->Solid Solid ConcCheck Concentration Check Liquid->ConcCheck TraceCheck Is container <3% full? Solid->TraceCheck BulkLiq BULK LIQUID Segregated Carboy ConcCheck->BulkLiq > Trace Levels TraceSol TRACE SOLID (Yellow/Soft Bin) TraceCheck->TraceSol Yes (Empty Vials/Gloves) BulkSol BULK SOLID (Vials with visible powder) TraceCheck->BulkSol No (Residual Compound)

Figure 1: Decision logic for segregating NCI-65828 waste streams to ensure regulatory compliance.

Step-by-Step Disposal Procedures

Protocol A: Solid Waste (Vials, PPE, Weigh Boats)

Objective: Isolate solid contaminants to prevent aerosolization.

  • Primary Containment: Place all contaminated weigh boats, pipette tips, and empty vials immediately into a transparent, sealable polyethylene bag (4 mil thickness) located inside the Biosafety Cabinet (BSC).

  • Sealing: Seal the primary bag before removing it from the BSC.

  • Secondary Containment: Place the sealed bag into the laboratory's designated Cytotoxic Waste Bin (often Yellow or Purple, depending on regional regulations like RCRA in the US or HTM 07-01 in the UK).

  • Labeling: Apply a specific label: "Contains NCI-65828 (Angiogenin Inhibitor) – Incinerate Only."

Protocol B: Liquid Waste (Stock Solutions, Cell Media)

Objective: Prevent drain disposal and accidental mixing with incompatible oxidizers.

  • Preparation: Obtain a dedicated High-Density Polyethylene (HDPE) carboy. Do not use glass, as breakage risks catastrophic exposure.

  • Labeling: Label the carboy clearly: "AQUEOUS CYTOTOXIC WASTE - DO NOT BLEACH."

    • Note: Adding bleach (sodium hypochlorite) to azo-compounds can theoretically generate toxic chloramines or incomplete oxidation byproducts.

  • Transfer: Pour liquid waste via a funnel inside the BSC.

  • Closure: Cap tightly. When the container is 75% full, seal it and request pickup.

Protocol C: Spill Response (The "Dry-Clean" Method)

If NCI-65828 powder is spilled:

  • Isolate: Evacuate the immediate area (3-meter radius).

  • Dampen: Do not sweep dry powder (aerosol risk). Cover the spill with absorbent pads dampened with water or 50% ethanol to prevent dust generation.

  • Scoop: Use a plastic scoop or forceps to lift the pads and place them into a hazardous waste bag.

  • Wash: Clean the surface with soap and water three times.

  • Validate: Visually inspect for any yellow/orange residue (characteristic of azo dyes).

The Disposal Chain of Custody

Trust is built on verification. As a researcher, your responsibility ends only when the waste leaves your facility, but understanding the downstream process ensures you categorize it correctly.

DOT Diagram: Downstream Processing

DisposalChain Lab Lab Collection (Segregated) EHS EHS / Waste Facility (Aggregation) Lab->EHS Internal Transfer Transport DOT/ADR Transport (UN 2811 / UN 3249) EHS->Transport Manifesting Incinerator High-Temp Incineration (>1000°C) Transport->Incinerator Destruction Ash Ash Burial (Landfill) Incinerator->Ash Final Fate

Figure 2: The required chain of custody for NCI-65828, highlighting high-temperature incineration as the critical destruction step.

Technical Data Summary

PropertyData for NCI-65828Disposal Implication
CAS Number 6949-03-7 (Sodium salt)Use for waste manifesting.
Molecular Formula

High Carbon/Nitrogen content requires high oxygen incineration.
Solubility Soluble in DMSO, WaterLiquid waste is highly mobile; requires leak-proof HDPE containment.
Reactivity Stable Azo DyeResistant to biodegradation. Must not enter sewage systems.
RCRA Status Not Listed (P/U)Default to "Characteristic Toxic" or "Cytotoxic" based on biological activity.

References

  • National Cancer Institute (NCI). DTP Open Chemical Repository: NCI-65828 Data. Developmental Therapeutics Program.[5] Retrieved from [Link]

  • PubChem. Compound Summary for CID 236683 (NSC 65828). National Library of Medicine. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Controlling Occupational Exposure to Hazardous Drugs. OSHA Safety and Health Topics. Retrieved from [Link]

Sources

Personal protective equipment for handling NCI-65828

Author: BenchChem Technical Support Team. Date: February 2026

OPERATIONAL SAFETY GUIDE: Handling NCI-65828 (Maytansine)

Executive Safety Summary

Compound Identity: NCI-65828 (Maytansine) Classification: High Potency Active Pharmaceutical Ingredient (HPAPI) / Cytotoxic Primary Hazard: Antimitotic Agent (Tubulin Inhibitor) Operational Band: OEB 5 (Occupational Exposure Band 5) – Containment Required.

Urgent Directive: NCI-65828 is a picomolar-potency ansamycin antibiotic. It is not merely "toxic"; it is a specific reproductive toxin and mutagen. Standard laboratory PPE (lab coat/latex gloves) is insufficient . Handling requires a closed-system approach or Class II Type B2 Biological Safety Cabinet (BSC) containment combined with ASTM D6978-compliant barriers.

Scientific Rationale: The "Why" Behind the Protocol

To trust the safety protocol, you must understand the molecule's mechanism.

  • Mechanism of Action: NCI-65828 binds to the vinca site of tubulin, inhibiting microtubule assembly (depolymerization).

  • Physiological Consequence: By dismantling the mitotic spindle, it arrests cells in mitosis.[1]

  • Safety Implication: This mechanism does not discriminate between tumor cells and your healthy, rapidly dividing cells (bone marrow, GI tract, reproductive epithelium).

    • Risk:[2][3][4] Inhalation of aerosolized powder (invisible to the naked eye) can lead to systemic absorption and long-term reproductive toxicity.

    • Countermeasure: We utilize a redundant barrier system . If the engineering control (BSC) fails, the PPE (double-gloving, respiratory protection) acts as the fail-safe.

The PPE Matrix: Task-Based Protection

Do not use a "one size fits all" approach. Match the PPE to the energy state of the material (Solid/Powder vs. Liquid/Solution).

PPE ComponentSpecification (Standard)Rationale & Causality
Gloves (Inner) Nitrile, 4-5 mil (ASTM D6978)Acts as the second skin. Bright color (e.g., orange) preferred to spot tears in outer glove.
Gloves (Outer) Nitrile/Neoprene, Extended Cuff (ASTM D6978)Primary contact barrier. Must overlap gown cuffs to prevent skin exposure at the wrist.
Body Protection Polyethylene-coated Polypropylene (Tyvek® or equivalent)Standard lab coats are woven and permeable. Coated gowns prevent liquid strike-through and powder penetration.
Respiratory Powder Handling: PAPR (Powered Air Purifying Respirator) or N95 only if inside BSC. Solution Handling: N95 or R95.NCI-65828 dust is an inhalation hazard.[5] Surgical masks offer zero protection against chemical aerosols.
Eye Protection Indirect Vented Goggles or Full Face ShieldSafety glasses allow side-entry of aerosols. Goggles seal the ocular mucosa from deposition.

Operational Protocols

A. Engineering Controls (The Primary Barrier)[7]
  • Powder Handling: Must be performed in a Class II, Type B2 Biological Safety Cabinet (BSC) (100% exhaust, no recirculation) or a Compounding Aseptic Containment Isolator (CACI) .

  • Static Control: Use an ionizing bar inside the weigh station. NCI-65828 powder is static-prone; static charge causes powder to "jump," creating uncontainable aerosols.

B. The "Double-Glove" Donning Workflow

Self-Validating Step: Inspect gloves for pinholes by trapping air and squeezing before donning.

  • Don Inner Gloves: Pull cuffs up high on the forearm.

  • Don Gown: Ensure the gown has a closed front and thumb loops.

  • Tape Protocol: Tape the cuff of the gown to the inner glove. This creates a seal that prevents powder from migrating up the sleeve.

  • Don Outer Gloves: Pull these over the taped gown cuff.

    • Why? When you remove the contaminated outer gloves, the inner seal remains intact, protecting your skin.

C. Doffing (Removal) Strategy

Crucial Insight: Most exposures occur during removal of contaminated PPE, not during the experiment.

  • Outer Gloves First: Use the "beak method" (pinch and pull) to remove outer gloves inside the BSC/hood. Discard immediately into hazardous waste.

  • Inspect Inner Gloves: Check for visible contamination. If clean, proceed to remove gown.

  • Gown Removal: Unfasten from the back. Roll the gown inside out as you remove it, trapping any potential dust inside the bundle.

  • Wash Hands: Wash hands with soap and water before removing the inner gloves (to remove potential sweat/permeation), then remove inner gloves and wash again.

Visualization: Safety Workflows

Diagram 1: Hierarchy of Controls & Entry Workflow

SafetyProtocol cluster_0 Hierarchy of Controls (NCI-65828) cluster_1 Donning Sequence (Critical Path) Elimination Elimination/Substitution (Not possible for specific drug research) Engineering Engineering Controls (Isolator / Class II Type B2 BSC) Elimination->Engineering Admin Administrative Controls (SOPs, Training, Access Control) Engineering->Admin PPE PPE (Last Line of Defense) (Double Gloves, Gown, PAPR) Admin->PPE Step1 1. Inspect PPE Integrity (Check for pinholes) Step2 2. Don Inner Gloves (Nitrile) Step1->Step2 Step3 3. Don Chem-Rated Gown (Closed front) Step2->Step3 Step4 4. SEAL INTERFACE (Tape gown cuff to inner glove) Step3->Step4 Step5 5. Don Outer Gloves (Extended cuff over tape) Step4->Step5

Caption: The Hierarchy of Controls emphasizes engineering barriers first. The Donning Sequence highlights the "Seal Interface" step, critical for preventing wrist exposure.

Diagram 2: Spill Response Decision Matrix

SpillResponse Start Spill Detected Assess Assess Volume & Form Start->Assess SmallLiq Small Liquid (<5mL) Assess->SmallLiq Powder Powder/Solid Assess->Powder Large Large/Complex (>5mL) Assess->Large High Risk Absorb Absorb with Chem-Pad SmallLiq->Absorb Wet Cover with Wet Pad (Prevent Aerosol) Powder->Wet Do NOT sweep Evac EVACUATE LAB Call EHS/Hazmat Large->Evac Deactivate Deactivate Surface (10% Bleach -> Thiosulfate) Absorb->Deactivate Wet->Deactivate Dispose Dispose as Cytotoxic Waste (Purple/Black) Deactivate->Dispose

Caption: Operational logic for spill management. Note that powder spills must be wetted (dampened) to prevent aerosolization during cleanup.

Emergency Response & Deactivation

If a spill occurs, your priority is containment of aerosols .

  • Powder Spills: Do NOT sweep. Sweeping generates dust.

    • Action: Gently place a chemically compatible absorbent pad dampened with water over the powder to "wet" it.[6] Scoop the pad and powder together.

  • Deactivation Chemistry:

    • NCI-65828 is a complex organic molecule. Simple soap is insufficient.

    • Step 1 (Oxidation): Apply 10% Sodium Hypochlorite (Bleach) . Allow 15 minutes contact time. This cleaves the maytansinoid macrocycle.

    • Step 2 (Neutralization): Apply 1% Sodium Thiosulfate to neutralize the bleach (preventing corrosion of stainless steel hoods).

    • Step 3 (Rinse): Rinse with sterile water and then 70% Ethanol.

Waste Disposal

  • Trace Waste: (Empty vials, gloves, gowns) -> Yellow Cytotoxic Waste Bin (Incineration).

  • Bulk Waste: (Unused stock solutions, spill cleanup materials) -> Black/Purple RCRA Hazardous Waste Bin (High-temperature incineration).

  • Never pour NCI-65828 solutions down the sink.

References

  • National Institute for Occupational Safety and Health (NIOSH). (2016).[7] NIOSH List of Antineoplastic and Other Hazardous Drugs in Healthcare Settings.[8] Centers for Disease Control and Prevention. [Link]

  • Jordan, M. A., & Wilson, L. (2004). Microtubules as a target for anticancer drugs. Nature Reviews Cancer, 4(4), 253-265. (Mechanistic grounding for tubulin inhibition risks). [Link]

  • ASTM International. (2020). ASTM D6978-05: Standard Practice for Assessment of Resistance of Medical Gloves to Permeation by Chemotherapy Drugs.[Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
NCI-65828
Reactant of Route 2
Reactant of Route 2
NCI-65828

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.